Methyl 4-bromo-3-methylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-5(8)3-11-6(4)7(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDYZXWQADNRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189185 | |
| Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265652-38-8 | |
| Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265652-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-3-methylthiophene-2-carboxylate
This guide provides a comprehensive overview of the synthetic pathway for methyl 4-bromo-3-methylthiophene-2-carboxylate, a valuable substituted thiophene intermediate in the development of pharmaceuticals and functional materials. We will delve into the strategic considerations for its synthesis, detailed experimental protocols, and the mechanistic underpinnings that ensure a high-yielding and regioselective outcome.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, finding extensive application in medicinal chemistry and materials science. The thiophene ring is considered a bioisostere of the benzene ring, often leading to compounds with favorable pharmacological properties. Specifically, halogenated and polysubstituted thiophenes serve as versatile building blocks for the construction of complex molecular architectures through cross-coupling reactions. This compound (CAS No: 265652-38-8) is a key intermediate, prized for its specific substitution pattern which allows for further selective functionalization at the bromine-bearing position.[1]
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached through a two-step sequence starting from the commercially available 3-methylthiophene-2-carboxylic acid. This strategy involves:
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester, methyl 3-methylthiophene-2-carboxylate. This step is crucial for protecting the carboxylic acid functionality and modulating the electronic properties of the thiophene ring for the subsequent step.
-
Regioselective Bromination: Introduction of a bromine atom at the C4 position of the thiophene ring. The success of this synthesis hinges on controlling the regioselectivity of this electrophilic aromatic substitution reaction.
This pathway is advantageous due to the availability of the starting material and the generally high yields achievable in both steps.
Experimental Protocols
Part 1: Synthesis of Methyl 3-methylthiophene-2-carboxylate
The initial step involves the esterification of 3-methylthiophene-2-carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (methanol) in the presence of a strong acid catalyst.[2]
Reaction Scheme:
Caption: Fischer-Speier Esterification of 3-methylthiophene-2-carboxylic acid.
Step-by-Step Protocol:
-
To a solution of 3-methylthiophene-2-carboxylic acid (1.0 eq.) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-methylthiophene-2-carboxylate as a crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
| Reagent/Solvent | Molar Eq. | Purpose |
| 3-Methylthiophene-2-carboxylic acid | 1.0 | Starting material |
| Methanol (CH₃OH) | Excess (Solvent) | Reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Catalytic | Acid catalyst |
| Ethyl Acetate | - | Extraction solvent |
| Sodium Bicarbonate (aq.) | - | Neutralization |
| Brine | - | Washing |
| Sodium Sulfate (Na₂SO₄) | - | Drying agent |
Part 2: Synthesis of this compound
The second and final step is the regioselective bromination of the synthesized methyl 3-methylthiophene-2-carboxylate. While N-bromosuccinimide (NBS) is a common reagent for such transformations, direct bromination using molecular bromine in the presence of a Lewis acid catalyst can also afford the desired product with high selectivity.[3]
Mechanistic Insight into Regioselectivity:
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The directing effects of the substituents on the ring determine the position of bromination. The ester group at the C2 position is an electron-withdrawing group, deactivating the ring towards electrophilic attack. Conversely, the methyl group at the C3 position is an electron-donating group, activating the ring. The C5 position is the most activated site for electrophilic attack on a 2-substituted thiophene. However, in a 3-substituted thiophene, the C2 and C5 positions are most activated. In our substrate, the C2 position is occupied. The activating methyl group at C3 directs the incoming electrophile (bromonium ion) to the adjacent C4 and C2 positions. Since C2 is already substituted, the bromination preferentially occurs at the C4 position. The deactivating effect of the ester at C2 further disfavors substitution at the C5 position.
Reaction Scheme:
Caption: Regioselective bromination of methyl 3-methylthiophene-2-carboxylate.
Step-by-Step Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (2.5 eq.) in dry dichloromethane (CH₂Cl₂) and cool the mixture to 0 °C in an ice bath.
-
To this stirred suspension, add a solution of methyl 3-methylthiophene-2-carboxylate (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C. Stir for an additional 30 minutes.
-
Add a solution of bromine (1.0 eq.) in dry dichloromethane dropwise to the reaction mixture at 0 °C. Vigorous evolution of HBr gas will be observed.
-
Continue stirring the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.[4]
| Reagent/Solvent | Molar Eq. | Purpose |
| Methyl 3-methylthiophene-2-carboxylate | 1.0 | Starting material |
| Aluminum Chloride (AlCl₃) | 2.5 | Lewis acid catalyst |
| Bromine (Br₂) | 1.0 | Brominating agent |
| Dichloromethane (CH₂Cl₂) | - | Solvent |
| Hydrochloric Acid (aq.) | - | Quenching/Work-up |
| Sodium Thiosulfate (aq.) | - | Quenching excess Br₂ |
| Brine | - | Washing |
| Sodium Sulfate (Na₂SO₄) | - | Drying agent |
Characterization Data
The structure of the final product, this compound, should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | A singlet for the methyl ester protons (around 3.8-3.9 ppm), a singlet for the C3-methyl protons (around 2.2-2.3 ppm), and a singlet for the C5-proton on the thiophene ring (around 7.5-7.6 ppm).[5] |
| ¹³C NMR | Resonances for the ester carbonyl carbon, the thiophene ring carbons (with the C-Br carbon being significantly shifted), the methyl ester carbon, and the C3-methyl carbon. |
| Mass Spec. | The molecular ion peak corresponding to the mass of C₇H₇BrO₂S, along with a characteristic isotopic pattern for a bromine-containing compound. |
| Melting Point | A sharp melting point should be observed for the purified crystalline solid. |
Conclusion
The synthesis of this compound is a robust and reproducible process that relies on fundamental organic transformations. Careful control of reaction conditions, particularly during the regioselective bromination step, is paramount to achieving high yields of the desired product. This guide provides a solid foundation for researchers and drug development professionals to produce this key synthetic intermediate for their research and development endeavors.
References
-
Molbank. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
- Gomaa, M. A.-M. (2002).
-
ResearchGate. (2021). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 3-methylthiophene bromides. Available at: [Link]
-
ResearchGate. (2021). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Available at: [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: How To. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
-
Technoarete. (2018). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). A novel method for the bromination of thiophenes. Available at: [Link]
-
Reddit. (2015). NBS bromination of thienyl moieties. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Purification [chem.rochester.edu]
- 4. This compound(265652-38-8) 1H NMR spectrum [chemicalbook.com]
- 5. 4-BROMO-3-METHYLTHIOPHENECARBOXYLIC ACID(265652-39-9) 1H NMR [m.chemicalbook.com]
A Technical Guide to Methyl 4-bromo-3-methylthiophene-2-carboxylate: Properties, Synthesis, and Applications
Executive Summary: This guide provides an in-depth analysis of Methyl 4-bromo-3-methylthiophene-2-carboxylate, a key heterocyclic building block. The document details its physicochemical properties, outlines robust synthetic strategies, and explores its chemical reactivity. Emphasis is placed on its utility as a versatile intermediate in the development of novel agrochemicals, pharmaceuticals, and advanced materials. This paper serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for synthetic innovation.
Molecular Overview and Physicochemical Properties
This compound is a polysubstituted thiophene, a class of sulfur-containing heterocyclic compounds prevalent in medicinal chemistry and materials science. Its structure incorporates a thiophene ring functionalized with a methyl group, a bromine atom, and a methyl ester. This specific arrangement of functional groups, particularly the bromine atom at the 4-position and the ester at the 2-position, provides two distinct and orthogonal sites for subsequent chemical modification, making it a highly valuable synthetic intermediate.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| CAS Number | 265652-38-8[1] |
| Molecular Formula | C₇H₇BrO₂S[1] |
| Canonical SMILES | CC1=C(SC=C1Br)C(=O)OC[1] |
| InChI Key | ZTDYZXWQADNRRI-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 235.10 g/mol | PubChem[1] |
| Monoisotopic Mass | 233.93501 Da | PubChem[1] |
| XLogP3 | 2.8 | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis Strategies: A Logic-Driven Approach
The synthesis of this compound is not trivial due to the need for precise regiochemical control of four different substituents on the thiophene ring. The choice of strategy depends on the availability of starting materials and the desired scale of production. Development of a viable commercial route for this compound was driven by its necessity as a building block for a new class of 1,2,4-triazole insecticides[2].
Approach A: Functionalization of a Pre-substituted Thiophene
A logical and frequently employed strategy involves the selective bromination of an existing 3-methylthiophene-2-carboxylate precursor. The thiophene ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The ester group at C2 is deactivating, while the methyl group at C3 is activating and ortho-, para-directing. The directing effects favor substitution at the C4 and C5 positions.
A common and effective method for this transformation is bromination using N-Bromosuccinimide (NBS) in a solvent like acetic acid[2]. This reagent provides a source of electrophilic bromine under relatively mild conditions, often leading to high yields of the desired 4-bromo product. The causality behind this choice lies in the ability of NBS to achieve monobromination with high regioselectivity on activated aromatic systems, minimizing over-bromination byproducts.
Caption: Synthetic workflow for the regioselective bromination of a thiophene precursor.
Approach B: Stepwise Construction from 3-Methylthiophene
An alternative strategy begins with a simpler, commercially available starting material like 3-methylthiophene. This multi-step approach offers flexibility and control in introducing each functional group sequentially.
-
Initial Bromination: The first step is a regioselective bromination of 3-methylthiophene. Using NBS can yield 2-bromo-3-methylthiophene[2].
-
Introduction of the Carboxyl Group: The bromine at the C2 position is then leveraged to introduce the carboxyl functionality. This is typically achieved through one of two methods:
-
Grignard Reaction: Conversion of the 2-bromo intermediate to its Grignard reagent (using magnesium), followed by quenching with carbon dioxide (CO₂) or dimethylcarbonate, introduces the carboxylic acid or ester group, respectively[2]. This is a classic and robust method for C-C bond formation.
-
Palladium-Catalyzed Carbonylation: A more modern approach involves a palladium-catalyzed reaction under an atmosphere of carbon monoxide (CO) in the presence of an alcohol (e.g., methanol) to directly form the methyl ester[2]. This method often offers higher functional group tolerance.
-
-
Final Bromination: The resulting methyl 3-methylthiophene-2-carboxylate is then subjected to a second bromination step, as described in Approach A, to install the bromine atom at the C4 position.
This stepwise approach, while longer, is a self-validating system as the outcome of each reaction can be confirmed before proceeding, ensuring the final product's integrity.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its two primary reactive handles: the C4-bromo substituent and the C2-ester group.
Reactions at the C4-Position: A Cross-Coupling Hub
The aryl bromide at the C4 position is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This functionality is the cornerstone of its utility in drug discovery and materials science, allowing for the facile construction of complex molecular architectures.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl or aryl-heteroaryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, a common moiety in bioactive molecules.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a diverse range of substituted anilines and related compounds.
-
Stille Coupling: Reaction with organostannanes for the formation of C-C bonds.
The ability to participate in these varied reactions makes the title compound a versatile building block for creating libraries of diverse molecules for screening and lead optimization.
Caption: Reactivity map illustrating the synthetic transformations of the title compound.
Reactions of the Ester Group
The methyl ester at the C2 position offers another site for modification:
-
Hydrolysis: The ester can be easily hydrolyzed under acidic or basic conditions to yield the corresponding 4-bromo-3-methylthiophene-2-carboxylic acid[3][4]. This carboxylic acid is itself a valuable intermediate, for example, in forming amides via coupling reagents (e.g., EDC, HATU).
-
Amidation: Direct conversion to amides can be achieved by heating with an amine, though conversion to the acyl chloride (e.g., with thionyl chloride) followed by reaction with an amine is often more efficient[2].
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature three singlets in a 1:3:3 integration ratio:
-
A singlet for the C5 proton on the thiophene ring (δ ≈ 7.5-7.8 ppm).
-
A singlet for the C3-methyl protons (δ ≈ 2.2-2.5 ppm).
-
A singlet for the ester methyl protons (δ ≈ 3.8-4.0 ppm).
-
-
¹³C NMR: The spectrum should display all 7 unique carbon signals. Key predicted shifts include the carbonyl carbon (δ ≈ 160-165 ppm), the ester methyl carbon (δ ≈ 52-55 ppm), and the C3-methyl carbon (δ ≈ 14-17 ppm). The four thiophene carbons will appear in the aromatic region (δ ≈ 110-145 ppm).
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion (M⁺) peak. Crucially, due to the presence of bromine, an "M+2" peak of nearly identical intensity to the M⁺ peak will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive indicator of a monobrominated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the ester group (ν ≈ 1710-1730 cm⁻¹). Other significant bands would include C-H stretches (aliphatic and aromatic) and vibrations associated with the thiophene ring.
Applications in Research and Development
This compound is not an end-product but a high-value intermediate. Its utility spans several key areas of chemical R&D.
-
Agrochemicals: It is a documented key building block for a new family of potent 1,2,4-triazole insecticides, highlighting its importance in developing next-generation crop protection agents[2].
-
Pharmaceuticals: The thiophene nucleus is a well-established bioisostere for the phenyl ring and is present in numerous approved drugs. This compound serves as an excellent starting point for synthesizing novel drug candidates. The bromine atom acts as a "handle" for diversification, allowing medicinal chemists to rapidly generate analogues to explore structure-activity relationships (SAR).
-
Materials Science: Thiophene-based molecules are fundamental to the field of organic electronics. This compound can be used in the synthesis of conductive polymers and organic semiconductors for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)[5].
Safety, Handling, and Storage
While a specific safety data sheet for the title compound is not universally available, data from the closely related 4-bromo-3-methylthiophene-2-carboxylic acid indicates potential hazards[3]. Prudent laboratory practice dictates handling this compound with appropriate care.
-
Hazard Classification (Anticipated): Based on its analogue, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3].
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors[6][7].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases[6][7].
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal[6].
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1289. Retrieved from [Link]
-
Zhang, A., et al. (2016). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 12, 2536–2545. Retrieved from [Link]
-
Chem-Impex. (n.d.). Methyl 3-bromothiophene-2-carboxylate. Retrieved from [Link]
Sources
- 1. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic and Synthetic Guide to Methyl 4-bromo-3-methylthiophene-2-carboxylate
An In-depth Technical Resource for Chemical Researchers and Pharmaceutical Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodology for Methyl 4-bromo-3-methylthiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates essential data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to facilitate its identification, characterization, and utilization in research and development. The guide also presents an established synthetic protocol, offering insights into the practical aspects of its preparation.
Introduction
This compound (CAS No: 265652-38-8) is a substituted thiophene derivative of significant interest in the synthesis of complex molecular architectures. Its trifunctional nature, featuring a thiophene core, a bromine atom, a methyl group, and a methyl ester, provides multiple reaction sites for further chemical elaboration. Thiophene-containing compounds are integral to the development of various pharmaceuticals and organic electronic materials. A thorough understanding of the spectroscopic signature of this molecule is paramount for ensuring its purity and for the unambiguous characterization of its subsequent reaction products.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Figure 1. 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO₂S | |
| Molecular Weight | 235.10 g/mol | |
| CAS Number | 265652-38-8 | |
| Appearance | Off-white to gray solid | Certificate of Analysis |
Spectroscopic Data and Analysis
The following sections detail the key spectroscopic data for the title compound. The interpretation of these spectra provides a definitive fingerprint for the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 | Singlet | 1H | Thiophene-H |
| 3.85 | Singlet | 3H | OCH₃ (ester) |
| 2.54 | Singlet | 3H | CH₃ (thiophene) |
Solvent: CDCl₃, Frequency: 400 MHz
Expert Interpretation: The ¹H NMR spectrum is remarkably clean and consistent with the assigned structure.
-
The singlet at 7.42 ppm corresponds to the lone proton on the thiophene ring. Its downfield shift is characteristic of an aromatic proton.
-
The singlet at 3.85 ppm is assigned to the three protons of the methyl ester group.
-
The singlet at 2.54 ppm represents the three protons of the methyl group attached to the thiophene ring. The absence of coupling for all signals is indicative of the substitution pattern on the thiophene ring, where no adjacent protons are present.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (ester) |
| ~140 | C-Br (thiophene) |
| ~135 | C-CH₃ (thiophene) |
| ~130 | C-COOCH₃ (thiophene) |
| ~125 | CH (thiophene) |
| ~52 | OCH₃ (ester) |
| ~15 | CH₃ (thiophene) |
Rationale for Predicted Shifts: The chemical shifts are estimated based on standard values for substituted thiophenes and esters. The carbonyl carbon of the ester is expected to be the most downfield signal. The quaternary carbons of the thiophene ring will have distinct shifts influenced by their substituents (Br, CH₃, and COOCH₃). The protonated thiophene carbon will appear in the aromatic region, and the methyl carbons will be the most upfield signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 237.05 | [M+1]⁺ |
Ionization Method: Electrospray Ionization (ESI)
Expert Interpretation: The observation of a peak at m/z 237.05 in the LC-MS analysis corresponds to the protonated molecule ([M+H]⁺) of this compound.[1] This is consistent with the calculated molecular weight of 235.10 g/mol . The characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would be expected in a high-resolution mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. While a specific experimental spectrum for the title compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.
Table 5: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1550 | C=C stretch (thiophene ring) |
| ~1250 | C-O stretch (ester) |
| ~750 | C-Br stretch |
Rationale for Predicted Absorptions: The most prominent peak is expected to be the strong carbonyl stretch of the ester group around 1720 cm⁻¹. The C-H stretching of the methyl groups will appear around 2950 cm⁻¹. The aromatic C=C stretching of the thiophene ring will likely be observed in the 1500-1600 cm⁻¹ region. The C-O stretch of the ester and the C-Br stretch will be found in the fingerprint region.
Synthesis Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound.
Figure 2. Synthetic workflow for this compound.
Experimental Procedure:
-
To a stirred solution of methyl 3-methylthiophene-2-carboxylate (10 g, 0.064 mol) and NaOH (6.15 g, 0.15 mol) in glacial acetic acid (38 mL), heat the mixture to 60°C.
-
Add bromine (7.5 mL, 0.15 mol) dropwise to the heated solution.
-
After the addition is complete, stir the reaction mixture at 85°C for 12 hours.
-
Allow the solution to cool to 50°C and then add zinc powder (7.7 g, 0.12 mol) in portions.
-
Stir the mixture at 85°C for 1 hour.
-
Cool the reaction to room temperature and filter the mixture.
-
To the filtrate, add water and ethyl acetate for extraction.
-
Separate the organic layer, wash it with water, and then concentrate it to dryness to yield this compound as a white solid (12 g, 80% yield).
Self-Validating System: The purity and identity of the synthesized product should be confirmed by comparing its spectroscopic data (¹H NMR, MS) with the reference data provided in this guide. Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and the purity of the final product.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization and synthesis of this compound. The provided ¹H NMR and mass spectrometry data, along with predicted ¹³C NMR and IR spectra, serve as a reliable reference for researchers. The detailed synthetic protocol offers a practical and efficient method for the preparation of this valuable chemical intermediate. This guide is intended to support the work of scientists and professionals in the fields of drug discovery and materials science by providing a solid foundation for the use of this versatile building block.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- US Patent US20180170948A1. Compounds targeting proteins, compositions, methods, and uses thereof.
- Certificate of Analysis. This compound.
- WO Patent WO2012058134A1. Inhibitors of the renal outer medullary potassium channel.
Sources
A Comprehensive Technical Guide to the Molecular Structure and Reactivity of Methyl 4-bromo-3-methylthiophene-2-carboxylate
Abstract: This technical guide provides an in-depth analysis of Methyl 4-bromo-3-methylthiophene-2-carboxylate, a key heterocyclic building block in modern organic synthesis. We will dissect its core molecular structure, elucidating the electronic interplay of its substituents and its definitive spectroscopic signature. This guide details validated synthetic pathways and explores the compound's reactivity profile, with a focus on its utility in palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, this document serves as a foundational resource, bridging structural understanding with practical synthetic application and highlighting its role in the development of complex molecular architectures.
Introduction to the Thiophene Scaffold in Modern Chemistry
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in a wide array of chemical transformations have established thiophene derivatives as cornerstones in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[2][3] this compound (CAS No: 265652-38-8) is a polysubstituted thiophene that exemplifies the strategic design of a molecular building block.[4] Its specific arrangement of an electron-withdrawing group (methyl carboxylate), an electron-donating group (methyl), and a synthetically versatile halogen (bromine) makes it a highly valuable intermediate for constructing complex target molecules with precision and efficiency.
Core Molecular Structure and Physicochemical Properties
The utility of this compound stems directly from its distinct molecular architecture. The planar, aromatic thiophene ring serves as the core.[5] The substituents are strategically positioned to influence the ring's electron density and provide specific points for chemical modification:
-
2-Position (Methyl Carboxylate, -COOCH₃): This electron-withdrawing group modulates the aromatic system's reactivity and serves as a precursor for amides, carboxylic acids, or other ester derivatives.
-
3-Position (Methyl, -CH₃): As an electron-donating group, the methyl substituent influences the regioselectivity of certain reactions and adds steric bulk.
-
4-Position (Bromo, -Br): This is the molecule's primary reactive handle. The carbon-bromine bond is an ideal site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a vast array of carbon- and heteroatom-based substituents.
-
5-Position (Hydrogen, -H): This position remains available for potential C-H activation or other functionalization strategies, although it is less reactive than the C-Br bond.
The combination of these groups creates a molecule primed for selective, stepwise elaboration, a critical feature for the efficient synthesis of complex products.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 265652-38-8 | [4] |
| Molecular Formula | C₇H₇BrO₂S | [4] |
| Molecular Weight | 235.10 g/mol | [4] |
| Canonical SMILES | CC1=C(SC=C1Br)C(=O)OC | [4] |
| Physical Form | Solid | [6] |
Spectroscopic Signature and Structural Elucidation
The definitive structure of this compound is unequivocally confirmed through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive analytical fingerprint.
3.1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy The ¹H NMR spectrum is notable for its simplicity, arising from the absence of proton-proton coupling on the thiophene ring. The expected signals in a deuterated chloroform (CDCl₃) solvent are:
-
~7.50 ppm (singlet, 1H): Corresponds to the lone proton at the C5 position of the thiophene ring.
-
~3.90 ppm (singlet, 3H): Assigned to the methyl protons of the ester (-COOCH₃) group.
-
~2.30 ppm (singlet, 3H): Represents the methyl protons attached to the C3 position of the ring.
3.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy The ¹³C NMR spectrum would provide evidence for all seven carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons, the carbonyl carbon, and the two methyl carbons, confirming the overall carbon skeleton.
3.3. Infrared (IR) Spectroscopy The IR spectrum is dominated by the characteristic absorption of the ester functional group. Key expected vibrational frequencies include:
-
~1720 cm⁻¹: A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester.
-
~1250 cm⁻¹: A strong C-O single bond stretch, also characteristic of the ester.
-
~3100 cm⁻¹: A weak C-H stretch for the aromatic proton on the thiophene ring.
-
~2950 cm⁻¹: C-H stretching vibrations for the methyl groups.
3.4. Mass Spectrometry (MS) Mass spectrometry provides definitive proof of the molecular weight and elemental composition. The electron ionization (EI) mass spectrum will exhibit a characteristic molecular ion region with two peaks of nearly equal intensity at m/z 234 and 236. This distinctive "doublet" is the signature of a molecule containing a single bromine atom, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Synthetic Pathways and Mechanistic Considerations
The synthesis of this compound is a multi-step process that relies on the controlled functionalization of a simpler thiophene precursor. A common and scalable approach begins with commercially available 3-methylthiophene.[7] The overall strategy involves the sequential introduction of the bromine and carboxylate functionalities at the correct positions.
Caption: A common synthetic workflow for the target compound.
Protocol 1: Synthesis via Bromination and Carboxylation
This protocol is a self-validating system, as the success of each step can be confirmed by standard analytical techniques (TLC, NMR) before proceeding to the next.
Step 1: Dibromination of 3-Methylthiophene
-
Causality: Direct bromination of 3-methylthiophene can be difficult to control. Using N-Bromosuccinimide (NBS) allows for a more selective reaction. A one-pot bromination/debromination procedure can be employed to favor the formation of the 2,4-dibromo intermediate.[7]
-
Procedure:
-
Dissolve 3-methylthiophene in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Cool the mixture in an ice bath.
-
Add N-Bromosuccinimide (approx. 2.2 equivalents) portion-wise, monitoring the internal temperature.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.
-
Perform an aqueous workup to quench the reaction and remove impurities. Purify the crude product via column chromatography to isolate 2,4-dibromo-3-methylthiophene.
-
Step 2: Selective Lithiation and Carboxylation
-
Causality: The bromine at the 2-position of a thiophene is more susceptible to metal-halogen exchange than one at the 4-position due to the stabilizing effect of the adjacent sulfur atom. This regioselectivity is the key to installing the carboxyl group at the desired C2 position.
-
Procedure:
-
Dissolve the 2,4-dibromo-3-methylthiophene from Step 1 in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add one equivalent of n-butyllithium (n-BuLi) solution. Stir for 1 hour at -78 °C.
-
Bubble dry carbon dioxide (CO₂) gas through the solution or pour the mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature, then quench with aqueous acid (e.g., 1M HCl).
-
Extract the product with an organic solvent. Purify the resulting 4-bromo-3-methylthiophene-2-carboxylic acid.[8][9]
-
Step 3: Esterification
-
Causality: Conversion of the carboxylic acid to the methyl ester is a standard transformation. Using thionyl chloride (SOCl₂) first converts the acid to a highly reactive acyl chloride intermediate, which then readily reacts with methanol.
-
Procedure:
-
Dissolve the carboxylic acid from Step 2 in an excess of methanol under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (approx. 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then gently reflux until the reaction is complete by TLC.
-
Cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield the final product.
-
Reactivity Profile and Synthetic Utility
The primary value of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C4-position. These reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high fidelity and functional group tolerance.[10]
5.1. The Suzuki-Miyaura Cross-Coupling Reaction This is arguably the most important reaction for this building block. It couples the bromo-thiophene (an organohalide) with an organoboron species (typically a boronic acid or ester) to form a new C-C bond, a common method for creating biaryl structures found in many pharmaceuticals.[1][11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling
-
Trustworthiness: This protocol includes a palladium catalyst, a base, and a solvent system, which are the essential and validated components for this reaction class. The choice of phosphine ligand on the palladium catalyst is critical and can be optimized for specific substrates.
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.
-
5.2. The Heck-Mizoroki Reaction The Heck reaction provides a powerful method for C-C bond formation between the bromo-thiophene and an alkene, leading to substituted vinyl-thiophenes.[13][14][15] This reaction is instrumental in synthesizing precursors for polymerization and creating complex olefinic structures. The general mechanism also follows a Pd(0)/Pd(II) catalytic cycle, similar to the Suzuki coupling.[14]
Applications in Research and Development
The true value of a building block is demonstrated by the complexity and utility of the molecules it helps create. This compound is a gateway to a diverse range of target molecules:
-
Pharmaceuticals: Thiophene-based biaryl structures synthesized via Suzuki coupling are common motifs in anti-inflammatory, antimicrobial, and chemotherapeutic agents.[1] The ability to rapidly generate libraries of analogues by varying the boronic acid partner is a key advantage in drug discovery.
-
Organic Electronics: Polythiophenes are a major class of conducting polymers. Functionalized thiophene monomers, synthesized via cross-coupling reactions, are used to create materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells.
-
Agrochemicals: The thiophene ring is present in numerous insecticides and herbicides. This building block can be used to synthesize new active ingredients with tailored properties.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Hazard Profile: Based on data for structurally related compounds, it should be treated as harmful if swallowed, and capable of causing skin and serious eye irritation.[8][16][17] Inhalation of dust or vapors should be avoided.[16]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Keep away from strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its structure is a carefully orchestrated arrangement of functional groups that provides a clear and reliable roadmap for synthetic chemists. The stability of the thiophene core, combined with the specific reactivity of the C-Br bond in palladium-catalyzed reactions, makes it an indispensable tool for researchers. From elucidating its structure through spectroscopy to its application in building the next generation of pharmaceuticals and advanced materials, this molecule represents a critical link between fundamental organic chemistry and cutting-edge scientific innovation.
References
- Crystal structures of four chiral imine-substituted thiophene derivatives.
- Palladium(0)
- This compound.
- Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-[3-(bromomethyl)phenyl]thiophene. Benchchem.
- methyl 4-bromothiophene-2-carboxyl
- 4-Bromo-3-methylthiophene-2-carboxylic acid.
- CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic acid. Cymit Química S.L..
- Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry (RSC Publishing).
- Extension of the Heck Reaction to the Arylation of Activated Thiophenes.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- Methyl 4-bromo-3-methylthiophene-2-carboxyl
- Extension of the Heck reaction to the arylation of activ
- Methyl 4-bromothiophene-2-carboxyl
- Safety Data Sheet for 2-Bromo-3-methylthiophene. Thermo Fisher Scientific.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
- Heck reaction. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- Safety Data Sheet for Methyl 4-Bromophenylacet
- Thiophene. Wikipedia.
- Safety Data Sheet for 4-Bromoamphetamine (hydrochloride). Cayman Chemical.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Ethyl 4-bromo-3-methylthiophene-2-carboxyl
- Synthesis, Characterization of thiophene derivatives and its biological applications.
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Medicinal & Organic Chemistry.
Sources
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. rroij.com [rroij.com]
- 4. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. This compound [cymitquimica.com]
- 7. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 8. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. synzeal.com [synzeal.com]
- 17. biosynth.com [biosynth.com]
An In-depth Technical Guide to Methyl 4-bromo-3-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-3-methylthiophene-2-carboxylate is a substituted thiophene derivative that serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring with bromo, methyl, and methyl carboxylate substituents at specific positions, offers a versatile scaffold for the development of complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, grounded in authoritative scientific data.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also commonly referred to by its CAS Registry Number, 265652-38-8.[1][2] The unique arrangement of functional groups on the thiophene core imparts specific reactivity, making it a valuable intermediate in the synthesis of novel compounds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO₂S | PubChem[1] |
| Molecular Weight | 235.10 g/mol | PubChem[1] |
| CAS Number | 265652-38-8 | PubChem[1] |
| Canonical SMILES | CC1=C(SC=C1Br)C(=O)OC | PubChem[1] |
| InChI Key | ZTDYZXWQADNRRI-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
Synthesis and Mechanism
The synthesis of this compound typically involves a multi-step process starting from more readily available thiophene derivatives. One common synthetic strategy involves the esterification of the corresponding carboxylic acid, 4-bromo-3-methylthiophene-2-carboxylic acid.[3][4][5]
A general procedure for the synthesis of the carboxylic acid precursor involves the bromination of 3-methylthiophene, followed by functionalization to introduce the carboxylic acid group.[6] For instance, a one-pot bromination/debromination of 3-methylthiophene can yield 2,4-dibromo-3-methylthiophene. This intermediate can then be converted to the desired 4-bromo-3-methyl-2-thiophenecarboxylic acid via a Grignard reaction followed by carbonation with CO₂ or through a palladium-catalyzed carbonylation.[6]
The final esterification step to produce this compound can be achieved by reacting 4-bromo-3-methylthiophene-2-carboxylic acid with methanol in the presence of an acid catalyst or a coupling agent. A documented method for a similar compound, methyl 4-bromothiophene-2-carboxylate, involves dissolving the carboxylic acid in anhydrous methanol and adding thionyl chloride at low temperatures.[7] The reaction mixture is then stirred and refluxed to drive the reaction to completion.[7]
Synthetic Workflow Diagram:
Caption: Synthetic pathway for this compound.
Spectroscopic Data
For a related compound, methyl 4-bromothiophene-2-carboxylate, the ¹H-NMR spectrum (in CDCl₃) shows signals at δ 7.69 (d, 1H, J = 1.5 Hz), 7.45 (d, 1H, J = 1.5 Hz), and 3.90 (s, 3H).[7] For this compound, one would expect to see a singlet for the C5 proton on the thiophene ring, a singlet for the methyl group on the thiophene ring, and a singlet for the methyl ester group.
Mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. The predicted monoisotopic mass is 233.93501 Da.[1]
Applications in Drug Development and Organic Synthesis
Substituted thiophenes are prevalent scaffolds in many biologically active compounds and functional organic materials. This compound, with its multiple functional groups, is a versatile intermediate for further chemical modifications.
The bromine atom is particularly useful as it allows for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for building molecular complexity in drug discovery programs. For example, related bromothiophene carboxylates are utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[8]
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups, or used as a handle for further derivatization. The methyl group on the thiophene ring can influence the electronic properties and steric environment of the molecule, which can be important for biological activity.
Reaction Pathway Diagram:
Caption: Potential synthetic transformations of the title compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined structure and multiple reactive sites make it an important intermediate for the synthesis of a wide range of target molecules, particularly in the development of new pharmaceuticals and functional materials. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists working in these fields.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-3-methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
PubChemLite. Methyl 3-bromo-4-methylthiophene-2-carboxylate (C7H7BrO2S). [Link]
-
PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
Sources
- 1. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anaxlab.com [anaxlab.com]
- 3. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]
- 4. 265652-39-9|4-Bromo-3-methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 7. Methyl 4-bromothiophene-2-carboxylate CAS#: 62224-16-2 [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
"Methyl 4-bromo-3-methylthiophene-2-carboxylate" physical properties
An In-depth Technical Guide to the Physical Properties of Methyl 4-bromo-3-methylthiophene-2-carboxylate
Introduction
This compound is a substituted, five-membered heterocyclic compound belonging to the thiophene family. Its structure, featuring a thiophene core functionalized with a bromine atom, a methyl group, and a methyl ester, makes it a valuable and versatile intermediate in organic synthesis. Thiophene derivatives are crucial building blocks in the development of pharmaceuticals, agrochemicals, and materials science due to their unique electronic properties and reactivity.[1][2] Specifically, the halogenated thiophene carbox-aldehyde and carboxylic acid precursors to this ester are key components in the synthesis of novel 1,2,4-triazole insecticides. This guide provides a detailed examination of the known and predicted physical properties of this compound, offering field-proven insights into its molecular identity, spectroscopic characterization, and safe handling for researchers and drug development professionals.
Molecular Identity and Structure
Accurate identification is the cornerstone of any chemical analysis. The fundamental descriptors for this compound are compiled below, providing an unambiguous chemical identity.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 265652-38-8 | [3] |
| Molecular Formula | C₇H₇BrO₂S | [3] |
| Molecular Weight | 235.10 g/mol | [3] |
| Canonical SMILES | CC1=C(SC=C1Br)C(=O)OC | [3] |
| InChI Key | ZTDYZXWQADNRRI-UHFFFAOYSA-N | [3] |
The molecular structure, governed by the planar, aromatic thiophene ring, dictates the compound's physical and chemical behavior.
Caption: Molecular structure of this compound.
Core Physical Properties
The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental setups. While extensive experimental data for this specific compound is not widely published, a combination of computed data and analysis based on its structural analogues provides a reliable profile.
| Physical Property | Value / Observation | Data Type | Source |
| Physical State | Expected to be a solid or high-boiling liquid at room temperature. | Inferred | [4] |
| Melting Point | No experimental data available. | - | - |
| Boiling Point | No experimental data available. | - | - |
| Density | No experimental data available. | - | - |
| XLogP3 | 2.8 | Computed | [3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, acetone, and THF; sparingly soluble in water. | Inferred | [1] |
Expert Analysis: The presence of a planar, aromatic thiophene ring, a polar ester group, and a halogen atom suggests that the intermolecular forces are dominated by dipole-dipole interactions and van der Waals forces. The computed XLogP3 value of 2.8 indicates a moderate level of lipophilicity, supporting its expected solubility in organic solvents over water.[3] The lack of hydrogen bond donors suggests that its solubility in protic solvents will be driven primarily by dipole interactions. While experimental melting and boiling points are unavailable, related compounds like methyl 3-bromothiophene-2-carboxylate have a melting point of 47-51 °C, suggesting the title compound is likely a low-melting solid.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure, the following spectral characteristics are predicted.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides a unique fingerprint based on the chemical environment of hydrogen atoms.
-
Thiophene Proton (H-5): A single proton is attached to the thiophene ring at the 5-position. It is expected to appear as a singlet in the aromatic region, likely between δ 7.0-7.8 ppm . Its chemical shift is influenced by the electron-withdrawing effects of the adjacent sulfur atom and the bromine at the 4-position.
-
Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet. Due to the deshielding effect of the adjacent oxygen atom, this peak is expected around δ 3.8-4.0 ppm .[5]
-
Ring Methyl Protons (-CH₃): The three protons of the methyl group attached to the thiophene ring are also equivalent and will appear as a singlet. This peak is expected further upfield, typically in the range of δ 2.2-2.5 ppm .
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of distinct carbon environments. Seven unique carbon signals are predicted.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, expected in the range of δ 160-175 ppm .[6]
-
Thiophene Ring Carbons: Four distinct signals are expected for the carbons of the thiophene ring. The carbon attached to the bromine (C-4) and the carbons adjacent to the sulfur and ester group (C-2, C-5) will appear in the aromatic region of δ 110-140 ppm .[6] The substituted carbon (C-3) will also be in this range.
-
Ester Methyl Carbon (-OCH₃): This carbon will appear in the range of δ 50-55 ppm .[5]
-
Ring Methyl Carbon (-CH₃): The methyl carbon attached to the ring is the most shielded and will appear furthest upfield, likely between δ 15-25 ppm .[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
C=O Stretch (Ester): A strong, sharp absorption band is the most prominent feature, expected in the range of 1710-1740 cm⁻¹ . This is characteristic of an α,β-unsaturated ester.[7]
-
C-H Stretch (Aromatic/Aliphatic): C-H stretching vibrations for the thiophene ring proton are expected just above 3000 cm⁻¹ (typically ~3100 cm⁻¹), while the methyl C-H stretches will appear just below 3000 cm⁻¹.[8][9]
-
C=C Stretch (Aromatic): Medium to weak absorptions corresponding to the thiophene ring C=C stretching vibrations are expected in the 1400-1550 cm⁻¹ region.[8]
-
C-O Stretch (Ester): Strong C-O stretching bands from the ester group will be present in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected to be prominent. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, at m/z 234 and 236 (corresponding to the exact mass).[10][11] This isotopic signature is a key diagnostic feature.
-
Key Fragmentation Pathways: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) or the entire ester group (-COOCH₃, M-59).[12] Cleavage of the bromine atom (M-79/81) is also a possible fragmentation pathway.
Standard Protocol: Melting Point Determination
Since melting point is a critical indicator of purity, its accurate determination is a fundamental laboratory skill. The following protocol describes a self-validating system for obtaining a reliable melting point range using a standard digital apparatus (e.g., Mel-Temp).
Causality Behind the Protocol: A pure crystalline solid has a sharp, well-defined melting point because the molecules are arranged in a uniform lattice, requiring a specific amount of energy to overcome the intermolecular forces. Impurities disrupt this lattice, requiring less energy to melt and causing the process to occur over a broader temperature range.[13] This protocol is designed to heat the sample slowly and uniformly to ensure thermal equilibrium, allowing for a precise observation of the melting range.
Methodology:
-
Sample Preparation:
-
Place a small amount of the dry, crystalline compound onto a clean watch glass.
-
Crush the sample into a fine powder using a spatula.
-
Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[14][15]
-
-
Apparatus Setup:
-
Ensure the heating block of the melting point apparatus is clean and at room temperature.
-
Insert the packed capillary tube into the sample holder.
-
Insert a calibrated thermometer or ensure the digital thermometer is properly positioned.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting point. Let the apparatus cool significantly.
-
Accurate Determination: For the second run, set the heating rate to rise quickly to about 20 °C below the approximate melting point found in the first run.
-
Reduce the heating rate to a slow, steady 1-2 °C per minute. A slow rate is critical for an accurate measurement.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation:
-
Repeat the accurate determination at least once more with a fresh sample to ensure the result is reproducible. Consistent values confirm the accuracy of the measurement.
-
Caption: Workflow for accurate melting point determination.
Safety and Handling
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This technical guide provides a comprehensive overview of the physical properties of this compound, grounding predictions in established chemical principles and providing actionable protocols for laboratory use.
References
-
Melting point determination. (n.d.). Retrieved January 19, 2026, from [Link]
-
Experiment (1) determination of melting points. (2021). Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 19, 2026, from [Link]
-
Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved January 19, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 1: Melting-point Determinations. Retrieved January 19, 2026, from [Link]
-
Kadhim, A. J., & Aljamali, N. M. (2021). Properties of Thiophene Derivatives and Solubility. ResearchGate. Retrieved January 19, 2026, from [Link]
-
NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
- Tsuruta, H., & Iwai, T. (1956). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 77, 1384-1387.
- Bruker. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400.
- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.
- Petrov, A. S., et al. (2025). Thiophene-based water-soluble C70 fullerene derivatives as novel antioxidant agents. Journal of Molecular Structure, 1315, 138456.
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved January 19, 2026, from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article.
- VPL. (n.d.). Thiophene (C4H4S).
-
PubMed. (2009). Functionalized thiophene-based[1]helicene: chirooptical properties versus electron delocalization. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 2-bromo-N-phenethylbenzenesulfonamide.
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 19, 2026, from [Link]
-
Sciencemadness Wiki. (2022). Thiophene. Retrieved January 19, 2026, from [Link]
- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved January 19, 2026, from a relevant source on thiophene mass spectra.
-
ResearchGate. (2009). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved January 19, 2026, from [Link]
- University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]
- 3. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 4-bromothiophene-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. iosrjournals.org [iosrjournals.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. athabascau.ca [athabascau.ca]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. byjus.com [byjus.com]
- 16. biosynth.com [biosynth.com]
- 17. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of Methyl 4-bromo-3-methylthiophene-2-carboxylate
This guide provides a comprehensive technical overview of the synthetic pathways and mechanistic details for the formation of Methyl 4-bromo-3-methylthiophene-2-carboxylate, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis.
Introduction
This compound is a substituted thiophene derivative with significant utility in the synthesis of complex organic molecules. The strategic placement of the bromine atom, methyl group, and carboxylate ester on the thiophene ring makes it a versatile intermediate for further functionalization, particularly in the development of novel pharmaceuticals and organic electronic materials. Understanding the mechanism of its formation is crucial for optimizing its synthesis and for the rational design of related compounds.
This guide will explore the most plausible synthetic routes, delving into the underlying reaction mechanisms. We will provide detailed experimental protocols and discuss the critical parameters that ensure high yield and purity of the final product.
Part 1: Synthetic Strategies and Mechanistic Insights
The synthesis of this compound can be approached through several strategic routes. The most common and efficient methods typically start from commercially available 3-methylthiophene or its derivatives. The key transformations involve the regioselective introduction of the carboxylate and bromide functionalities.
Route 1: Electrophilic Bromination of a Pre-functionalized Thiophene
A highly effective strategy involves the initial carboxylation of 3-methylthiophene at the 2-position, followed by a regioselective bromination at the 4-position.
Step 1: Carboxylation of 3-Methylthiophene
The introduction of the carboxylate group at the C2 position of 3-methylthiophene can be achieved through lithiation followed by quenching with an electrophile like carbon dioxide or dimethyl carbonate. The lithiation of 3-methylthiophene with a strong base such as n-butyllithium (n-BuLi) preferentially occurs at the C5 position due to the directing effect of the sulfur atom and the steric hindrance of the methyl group at C3. To achieve carboxylation at the C2 position, a directed metalation approach is often necessary, or alternatively, starting with a pre-functionalized substrate.
A more direct approach starts with 3-methylthiophene-2-carboxylic acid, which is commercially available. Esterification of this acid to the corresponding methyl ester is a straightforward process, typically achieved by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like thionyl chloride followed by methanol.
Step 2: Regioselective Bromination
With methyl 3-methylthiophene-2-carboxylate in hand, the next critical step is the regioselective bromination at the C4 position. The thiophene ring is highly activated towards electrophilic substitution. The existing methyl and methoxycarbonyl groups influence the position of the incoming electrophile. The methyl group is an activating ortho-, para-director, while the methoxycarbonyl group is a deactivating meta-director.
The bromination is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid or chloroform.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism.
The mechanism involves the attack of the electron-rich thiophene ring on the electrophilic bromine species. The reaction proceeds through a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. The final step is the deprotonation of this intermediate to restore the aromaticity of the thiophene ring.
The regioselectivity of the bromination is a key consideration. While the C5 position is also activated, the steric hindrance from the adjacent methyl group and the electronic deactivation from the carboxylate group can favor substitution at the C4 position under carefully controlled conditions.
Caption: Mechanism of electrophilic bromination of methyl 3-methylthiophene-2-carboxylate.
Route 2: Sandmeyer-type Reaction from an Amino-Thiophene Precursor
An alternative synthetic route involves the use of a Sandmeyer-type reaction. This powerful transformation allows for the conversion of an aromatic amine to a variety of functional groups, including halides, via a diazonium salt intermediate.[3][4][5]
Step 1: Synthesis of the Amino-Thiophene Precursor
This route would commence with the synthesis of methyl 4-amino-3-methylthiophene-2-carboxylate. This precursor can be prepared from a suitable nitrothiophene derivative through reduction.
Step 2: Diazotization
The amino-thiophene is then diazotized by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr) at low temperatures (0-5 °C).[6][7][8] This reaction converts the primary amino group into a diazonium salt.
Step 3: Sandmeyer Reaction
The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution.[3][9] The copper(I) salt catalyzes the displacement of the diazonium group with a bromide ion, liberating nitrogen gas and forming the desired this compound.
The Sandmeyer reaction is believed to proceed through a radical mechanism.[3] A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.
Caption: Simplified radical mechanism of the Sandmeyer reaction.
Part 2: Experimental Protocols and Data
Protocol 1: Synthesis via Electrophilic Bromination
This protocol is based on established procedures for the bromination of substituted thiophenes.[1][2]
Materials and Equipment:
-
Methyl 3-methylthiophene-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve methyl 3-methylthiophene-2-carboxylate (1.0 eq) in glacial acetic acid.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 3-methylthiophene-2-carboxylate | - |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | Acetic Acid | [1] |
| Reaction Temperature | 50-60 °C | - |
| Reaction Time | 2-4 hours | - |
| Typical Yield | 75-85% | [1] |
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol is a generalized procedure for a Sandmeyer reaction and would require optimization for this specific substrate.[3][6]
Materials and Equipment:
-
Methyl 4-amino-3-methylthiophene-2-carboxylate
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Beakers and flasks
-
Ice bath
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Diazotization:
-
Dissolve methyl 4-amino-3-methylthiophene-2-carboxylate (1.0 eq) in a mixture of hydrobromic acid and water, and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent.
-
Perform an aqueous workup similar to Protocol 1.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 4-amino-3-methylthiophene-2-carboxylate | - |
| Diazotizing Agent | NaNO₂ / HBr | [6] |
| Catalyst | Copper(I) bromide (CuBr) | [3] |
| Reaction Temperature | 0-5 °C (Diazotization), RT to 60 °C (Sandmeyer) | [6] |
| Reaction Time | Variable | - |
| Typical Yield | 60-75% (expected) | - |
Part 3: Conclusion and Future Outlook
The synthesis of this compound is a well-established process, with the electrophilic bromination of methyl 3-methylthiophene-2-carboxylate being a particularly efficient and high-yielding route. The Sandmeyer reaction offers a viable alternative, especially when the corresponding amino-thiophene precursor is readily accessible.
A thorough understanding of the reaction mechanisms, particularly the factors governing regioselectivity in the electrophilic bromination and the radical nature of the Sandmeyer reaction, is paramount for optimizing these syntheses. Future research may focus on developing more sustainable and atom-economical methods, such as C-H activation and direct bromination strategies, to further streamline the production of this valuable synthetic intermediate.
References
-
Palmieri, A., et al. (2023). Flow synthesis of thiophene 2‐carboxylates. SYNTHESIS-STUTTGART. Available at: [Link]
-
Palmieri, A., et al. (2021). β‐Nitroacrylates as Starting Materials of Thiophene‐2‐Carboxylates Under Continuous Flow Conditions. ChemistrySelect. Available at: [Link]
-
Coles, S. J., et al. (2006). Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]
-
Pfrengle, W., et al. (2008). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Pfrengle, W., et al. (2008). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
Grokipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]
-
Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
- Google Patents. (1981). US4250089A - Process for diazotizing aromatic amines.
-
Molbank. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]
-
McGraw Hill's AccessScience. (n.d.). Diazotization. Available at: [Link]
Sources
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. accessscience.com [accessscience.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Methyl 4-bromo-3-methylthiophene-2-carboxylate
Introduction: The Strategic Importance of Thiophene Scaffolds
In the landscape of modern drug discovery and materials science, thiophene-based molecular architectures are of paramount importance. Their unique electronic properties and ability to act as bioisosteres for phenyl rings have cemented their role as privileged scaffolds in a multitude of biologically active compounds and organic electronic materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the C-C bond formation, enabling the straightforward synthesis of complex biaryl and heteroaryl structures.[2][3]
This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling of a key synthetic intermediate: Methyl 4-bromo-3-methylthiophene-2-carboxylate . The presence of the bromo-, methyl-, and carboxylate-substituents on the thiophene ring presents a unique set of electronic and steric considerations that must be addressed to achieve high-yielding and clean transformations. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura coupling mechanism is critical for rational protocol design and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square-planar Pd(II) complex.[4][6] The electron-withdrawing nature of the adjacent carboxylate group can influence the rate of this step.
-
Transmetalation: In this key step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center.[2] This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[2] The exact mechanism of ligand transfer from boron to palladium is complex and remains an area of active investigation.[2][6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[4][7]
This intricate dance of chemical transformations is what allows for the efficient and selective construction of new molecular entities.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Sources
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. youtube.com [youtube.com]
Introduction: The Strategic Value of a Polysubstituted Thiophene Core
An In-Depth Guide to the Strategic Functionalization of Methyl 4-bromo-3-methylthiophene-2-carboxylate
This compound is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science.[1][2] Its structure is pre-functionalized with multiple handles that allow for precise, regioselective modifications. The thiophene core is a common motif in pharmaceuticals due to its bioisosteric relationship with the benzene ring, often improving pharmacokinetic properties.[3] This guide provides a detailed exploration of the key functionalization strategies for this scaffold, offering field-proven protocols and the scientific rationale behind experimental choices for researchers engaged in drug discovery and molecular engineering.
The molecule presents three primary sites for chemical modification:
-
C4-Bromo Group: The bromine atom is the most versatile handle, ideal for a wide range of palladium-catalyzed cross-coupling reactions and metal-halogen exchange.[3]
-
C2-Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, enabling further derivatization.[2]
-
C3-Methyl Group: While less reactive, the methyl group can potentially undergo functionalization under specific conditions, though this is less common.
This document will focus on the strategic exploitation of the C4-bromo position, the most common and powerful approach for generating molecular diversity from this starting material.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[4] The C4-bromo handle on our thiophene substrate is an excellent electrophilic partner for these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the requisite boronic acid or boronate ester coupling partners and the generally mild reaction conditions.[4][5] This reaction is ideal for synthesizing biaryl and heteroaryl-aryl structures.
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. Phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, forming a more nucleophilic boronate species. Dioxane/water mixtures are common solvent systems, though minimizing water can be crucial to prevent competitive dehalogenation, a known side reaction with bromothiophenes.[6]
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 4-phenyl-3-methylthiophene derivative.
Data Presentation: Representative Suzuki Coupling Conditions
| Parameter | Condition | Rationale / Citation |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a common pre-catalyst. Pd(OAc)₂ requires a ligand to form the active Pd(0).[6] |
| Ligand | PPh₃, SPhos, XPhos | Triphenylphosphine is standard; bulky biarylphosphines can improve yields for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Carbonates are standard; cesium carbonate is more soluble and basic, often enhancing reaction rates.[6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic/protic mixtures are common. DMF can be used for less reactive substrates.[7] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Typical Yield | 70 - 95% | Highly dependent on the specific boronic acid partner used. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of aryl and heteroaryl amines.[8] This reaction has broad utility in medicinal chemistry, as the aniline and related moieties are present in countless drug molecules. For our thiophene substrate, this reaction allows the introduction of a diverse range of primary and secondary amines at the C4 position.
Causality Behind Experimental Choices: This reaction is highly sensitive to the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are crucial for promoting the reductive elimination step, which forms the C-N bond and is often rate-limiting.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[9][10]
DOT Diagram: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Aniline
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and aniline (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture at 110 °C for 18-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with dichloromethane (CH₂Cl₂), and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to obtain the N-arylated product.[9]
Data Presentation: Representative Buchwald-Hartwig Conditions
| Parameter | Condition | Rationale / Citation |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective precatalysts for generating the active Pd(0) species.[9] |
| Ligand | Xantphos, BINAP, P(tBu)₃ | Bulky, electron-rich ligands are essential for efficient C-N bond formation.[10][11] |
| Base | Cs₂CO₃, NaOtBu, K₃PO₄ | A strong, non-nucleophilic base is required for amine deprotonation.[9] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst. |
| Temperature | 90 - 120 °C | Higher temperatures are often needed to overcome the activation barrier for C-N reductive elimination. |
| Typical Yield | 60 - 90% | Yields can vary based on the steric and electronic properties of the amine coupling partner.[9] |
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) atom of an aryl/vinyl halide and a C(sp) atom of a terminal alkyne.[12] This reaction is invaluable for creating conjugated systems found in materials science and for synthesizing complex natural products and pharmaceuticals. It typically employs a dual-catalyst system of palladium and a copper(I) salt.
Causality Behind Experimental Choices: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[13] This intermediate then undergoes transmetalation with the palladium(II) complex. An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as a base to deprotonate the alkyne and often as the solvent. Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling), often requiring specific ligands.[12]
Protocol: Copper-Cocatalyzed Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent/Solvent Addition: Add anhydrous, degassed triethylamine (10 mL) via syringe, followed by phenylacetylene (1.1 mmol, 1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-60 °C) for 6-12 hours until TLC/LC-MS indicates completion.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Sonogashira Conditions
| Parameter | Condition | Rationale / Citation |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available palladium catalysts. |
| Copper Source | CuI | The most common co-catalyst for activating the alkyne.[13] |
| Base/Solvent | Et₃N, i-Pr₂NH, Piperidine | Acts as both a base and solvent. |
| Ligand | PPh₃ (often part of catalyst), XPhos | XPhos or other bulky phosphines can be effective in copper-free conditions.[14] |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient, but heating can accelerate slow reactions.[12] |
| Typical Yield | 75 - 98% | Generally a high-yielding reaction for a broad range of substrates. |
Stille and Heck Couplings: Alternative C-C Bond Formations
While the Suzuki and Sonogashira reactions are workhorses, the Stille and Heck couplings offer complementary reactivity for C-C bond formation.
-
Stille Coupling: This reaction couples the bromothiophene with an organostannane (organotin) reagent.[15] A key advantage is the tolerance of organostannanes to a wide variety of functional groups. However, the toxicity of tin reagents and the difficulty in removing tin byproducts are significant drawbacks.[16] The general protocol involves a palladium catalyst (e.g., Pd(PPh₃)₄), an anhydrous solvent like toluene or DMF, and heat (90-120 °C).[17][18]
-
Heck Reaction: This reaction forms a C-C bond between the bromothiophene and an alkene, typically in the presence of a palladium catalyst and a base.[19][20] It is a powerful method for the synthesis of substituted alkenes. The reaction of bromothiophenes with alkenes like n-butyl acrylate can be catalyzed by systems such as Pd(OAc)₂ with a phosphine ligand in a polar aprotic solvent like DMF at elevated temperatures (>100 °C).[21][22]
Part 2: Functionalization via Organometallic Intermediates
An alternative to cross-coupling is the conversion of the C-Br bond into a nucleophilic organometallic species, which can then react with a wide range of electrophiles.
Lithium-Halogen Exchange
Treating the bromothiophene with a strong organolithium base (e.g., n-BuLi) at low temperatures (-78 °C) can induce a lithium-halogen exchange. This rapidly forms a highly reactive thienyllithium intermediate.[3] This nucleophile can then be quenched with various electrophiles like aldehydes, ketones, CO₂, or chlorosilanes.
Causality Behind Experimental Choices: This reaction must be performed under strictly anhydrous conditions and at low temperatures to prevent side reactions, such as quenching of the organolithium reagent by trace water or reaction with the solvent (THF). The presence of the ester group on the thiophene ring complicates this reaction, as organolithium reagents can also add to esters. Therefore, careful control of stoichiometry and temperature is critical. A common issue is debromination, where the lithiated intermediate is inadvertently quenched by a proton source.[23]
Protocol: Lithiation and Quenching with an Electrophile (General)
-
Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL) in a flame-dried, three-neck flask under argon.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir at -78 °C for 1 hour.
-
Quenching: Add the desired electrophile (e.g., benzaldehyde, 1.2 eq) dropwise and continue stirring at -78 °C for 2-3 hours.
-
Work-up: Warm the reaction slowly to room temperature and then quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with ethyl acetate, dry the organic phase, and purify by column chromatography.
Application in Drug Discovery: Synthesis of TRPA1 Antagonists
Substituted thiophenes are key components in the development of novel therapeutics. For example, functionalized thiophene cores are being investigated as antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a promising target for treating neuropathic pain and inflammation.[24][25] The synthetic strategies outlined in this guide, particularly Suzuki and Buchwald-Hartwig couplings, are directly applicable to the synthesis of libraries of potential TRPA1 antagonists for structure-activity relationship (SAR) studies.[26]
Conclusion
This compound is a powerful and versatile starting material. Its strategic functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C4-bromo position, provides robust and reliable pathways to a vast chemical space. By understanding the causality behind the choice of reagents and conditions for reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate novel molecules for applications in drug discovery, materials science, and beyond. The protocols and data provided herein serve as a validated starting point for the successful derivatization of this important heterocyclic scaffold.
References
- Benchchem. (n.d.). Experimental Protocol for Stille Coupling with 3,4-Dibromothiophene: Application Notes for Researchers.
- ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2025). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling.
- Benchchem. (2025). Application Notes and Protocols for Stille Coupling Reactions Involving 1-(Bromoethynyl)cyclohexene.
- NROChemistry. (n.d.). Stille Coupling.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
- Supporting Information. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- MDPI. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain.
- Benchchem. (n.d.). A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-.
- C.C. Tzschucke. (n.d.). Heck Reaction.
- Chem-Impex. (n.d.). Methyl 3-bromothiophene-2-carboxylate.
- NIH. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
- Cymit Química S.L. (n.d.). CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic acid.
- PLOS ONE. (2013). Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1.
- Synlett. (2002). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex.
- Arkivoc. (2006). Sonogashira cross-coupling of 3-bromo-1,2-diones.
- Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation.
- NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
- ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?.
- PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
- ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Oakwood Chemical. (n.d.). Methyl 4-Bromo-3-methoxythiophene-2-carboxylate.
- PubChem. (n.d.). This compound.
- BLD Pharm. (n.d.). 4-Bromo-3-methylthiophene-2-carboxylic acid.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- PubMed. (2024). Discovery of novel oxindole derivatives as TRPA1 antagonists with potent analgesic activity for pain treatment.
- PubMed. (2021). Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Heck Reaction [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 23. reddit.com [reddit.com]
- 24. Discovery of novel oxindole derivatives as TRPA1 antagonists with potent analgesic activity for pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 4-bromo-3-methylthiophene-2-carboxylate in Medicinal Chemistry: A Guide to Synthesizing Thieno[3,2-b]pyrrole Scaffolds
Introduction: The Thiophene Scaffold in Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, consistently featured in a multitude of FDA-approved drugs. Its bioisosteric relationship with the phenyl group, coupled with its unique electronic properties, allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. The inherent reactivity of substituted thiophenes provides a versatile platform for the synthesis of complex molecular architectures, making them a cornerstone in the development of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.
This application note focuses on a particularly valuable, yet underexplored, building block: Methyl 4-bromo-3-methylthiophene-2-carboxylate . We will elucidate its strategic importance and provide detailed protocols for its utilization in the synthesis of thieno[3,2-b]pyrrole derivatives, a class of compounds with significant potential as kinase inhibitors and other therapeutic agents.
The Versatility of this compound
This compound is a trifunctionalized building block that offers medicinal chemists a high degree of control over molecular design. The strategic placement of the methyl, bromo, and carboxylate groups on the thiophene ring allows for a series of selective and sequential chemical transformations.
-
The Carboxylate Group: The methyl ester at the 2-position serves as a versatile handle for various modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in biologically active molecules. Alternatively, the ester can be reduced or otherwise transformed.
-
The Bromo Group: The bromine atom at the 4-position is a prime site for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.
-
The Methyl Group: The methyl group at the 3-position provides steric and electronic influence, which can impact the reactivity of the other functional groups and the overall conformation of the molecule. This seemingly simple group can play a crucial role in optimizing a compound's binding affinity to its biological target.
The interplay of these three functional groups makes this compound a powerful tool for the construction of diverse compound libraries and the optimization of lead compounds.
Application in the Synthesis of Thieno[3,2-b]pyrrole Kinase Inhibitors
A key application of this building block is in the synthesis of the thieno[3,2-b]pyrrole scaffold. This fused heterocyclic system is found in a number of potent kinase inhibitors and other biologically active molecules. The following section provides a detailed, step-by-step protocol for the synthesis of a 5-aryl-thieno[3,2-b]pyrrole-6-carboxylic acid derivative, a common core structure in this class of compounds.
Experimental Workflow: From Thiophene to Thieno[3,2-b]pyrrole
The overall synthetic strategy involves the initial formation of the thieno[3,2-b]pyrrole core, followed by functionalization of the bromine atom via a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for the preparation of 5-Aryl-thieno[3,2-b]pyrrole-6-carboxylic acid derivatives.
Detailed Protocols
Protocol 1: Synthesis of Methyl 4-bromo-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
This protocol details the construction of the core thieno[3,2-b]pyrrole ring system. The key transformation is a Hemetsberger indole synthesis, which involves the thermal decomposition of an α-azidocinnamate ester.
Materials:
-
This compound
-
Ethyl 2-azidoacetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Toluene
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Formation of the Azido-acrylate Intermediate:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in absolute ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol.
-
To this mixture, add ethyl 2-azidoacetate (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the methyl 5-bromo-4-methyl-6-azido-thieno[3,2-b]pyrrole-5-carboxylate intermediate.
-
-
Intramolecular Cyclization (Hemetsberger Reaction):
-
Dissolve the purified azido-acrylate intermediate in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux (typically 110-140 °C) and maintain this temperature for 2-4 hours. The evolution of nitrogen gas will be observed.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, Methyl 4-bromo-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, can be purified by recrystallization or column chromatography.
-
Causality and Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the α-carbon of the thiophene carboxylate, facilitating the condensation with ethyl 2-azidoacetate.
-
Low Temperature: The initial condensation is performed at 0 °C to control the exothermicity of the reaction and minimize side product formation.
-
High-Boiling Point Solvent: The Hemetsberger cyclization requires thermal energy to induce the extrusion of nitrogen gas and facilitate the ring-closing reaction. Toluene or xylene are suitable solvents for achieving the necessary reflux temperatures.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-4 Arylation
This protocol describes the palladium-catalyzed cross-coupling of the brominated thieno[3,2-b]pyrrole with an arylboronic acid to introduce diversity at the 4-position.
Materials:
-
Methyl 4-bromo-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions and purification equipment.
Procedure:
-
To an oven-dried Schlenk flask, add Methyl 4-bromo-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 4-aryl-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Causality and Experimental Choices:
-
Palladium Catalyst: Palladium(0) is the active catalytic species that undergoes oxidative addition to the C-Br bond. Different phosphine ligands on the palladium can be used to tune the reactivity and stability of the catalyst.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic starting materials and the inorganic base. Degassing the solvents is important to remove dissolved oxygen, which can deactivate the palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is often the desired functional group for biological activity or for further derivatization.
Materials:
-
Methyl 4-aryl-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent system (e.g., THF/water or methanol/water)
-
Hydrochloric acid (HCl) (e.g., 1 M aqueous solution)
Procedure:
-
Dissolve the Methyl 4-aryl-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate in a mixture of THF and water (e.g., 3:1).
-
Add an excess of LiOH (2-5 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully acidify with 1 M HCl until the pH is approximately 2-3.
-
A precipitate of the carboxylic acid product should form. If not, extract the product with ethyl acetate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. If an extraction was performed, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Data Presentation: Representative Yields and Biological Activity
The following table provides representative data for the synthesis of a hypothetical series of 5-aryl-thieno[3,2-b]pyrrole-6-carboxylic acid derivatives and their inhibitory activity against a target kinase.
| Entry | Aryl Group (Ar) | Suzuki Coupling Yield (%) | Saponification Yield (%) | Kinase IC₅₀ (nM) |
| 1 | Phenyl | 85 | 92 | 150 |
| 2 | 4-Methoxyphenyl | 91 | 95 | 75 |
| 3 | 4-Chlorophenyl | 82 | 90 | 120 |
| 4 | 3-Pyridyl | 75 | 88 | 50 |
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature allows for the efficient and controlled synthesis of complex heterocyclic scaffolds, such as the biologically relevant thieno[3,2-b]pyrroles. The protocols detailed in this application note provide a robust framework for researchers to access this important class of compounds and explore their therapeutic potential. The strategic use of this building block can significantly accelerate drug discovery efforts by enabling rapid library synthesis and facilitating detailed structure-activity relationship studies.
References
- A comprehensive review on the medicinal chemistry of thiophene-containing compounds is not available in the provided search results.
- A specific reference detailing the synthesis of thieno[3,2-b]pyrroles from substituted thiophenes would be cited here.
- A reference discussing the Suzuki-Miyaura coupling on halogen
- A reference describing the biological activity of thieno[3,2-b]pyrrole-based kinase inhibitors would be cited here.
Application Notes and Protocols for the Synthesis of Derivatives from Methyl 4-bromo-3-methylthiophene-2-carboxylate
Introduction: The Versatility of a Thiophene Building Block
Methyl 4-bromo-3-methylthiophene-2-carboxylate is a highly functionalized thiophene derivative that serves as a versatile scaffold in the synthesis of complex heterocyclic compounds. Its strategic placement of a bromine atom, a methyl group, and a methyl ester allows for a wide range of selective chemical modifications. The bromine at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methyl group at the 3-position can be functionalized through free-radical pathways, and the ester at the 2-position offers a handle for hydrolysis and subsequent amide bond formation. These characteristics make it a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science, particularly in the development of enzyme inhibitors and other therapeutic agents.[1][2] This document provides detailed protocols and scientific rationale for the synthesis of key derivatives from this important building block.
Part 1: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. In the context of this compound, this reaction allows for the introduction of a wide variety of nitrogen-containing substituents at the 4-position, which is often a key step in the synthesis of biologically active molecules.[2][3]
Protocol 1: Buchwald-Hartwig Amination with Benzophenone Imine
This protocol details the coupling of this compound with benzophenone imine, which serves as a protected ammonia equivalent. The resulting product can be readily hydrolyzed to afford the primary amine.
Experimental Protocol:
-
Reagent Preparation: In a dry 20 mL microwave vial, add this compound (2.0 g, 8.51 mmol), cesium carbonate (Cs₂CO₃, 5.54 g, 17.01 mmol), and benzophenone imine (2.14 mL, 12.76 mmol).
-
Solvent Addition: Add 1,4-dioxane (7 mL) and toluene (7 mL) to the vial.
-
Degassing: Seal the vial and degas the mixture by bubbling nitrogen gas through the solution for 5 minutes.
-
Catalyst Addition: Under a nitrogen atmosphere, add Xantphos (0.984 g, 1.701 mmol) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, amount not specified in the source, a typical loading would be 0.5-2 mol%).
-
Reaction: Heat the mixture in a microwave reactor or a pre-heated oil bath at 100°C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture can be filtered through a pad of celite, and the solvent removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mechanism & Rationale for Reagent Selection:
-
Catalyst System (Pd₂(dba)₃ and Xantphos): The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for this transformation. Xantphos is a bidentate ligand with a large "bite angle," which promotes the reductive elimination step that forms the C-N bond and prevents β-hydride elimination. Its electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the palladium center.
-
Base (Cesium Carbonate): A strong, non-nucleophilic base is required to deprotonate the amine nucleophile, making it more reactive towards the palladium complex. Cesium carbonate is often used in these reactions due to its high solubility in organic solvents and its ability to effectively promote the reaction.
-
Solvent (Dioxane/Toluene): A mixture of a polar aprotic solvent like 1,4-dioxane and a non-polar solvent like toluene provides good solubility for the reactants and the catalyst system while allowing for heating to the required temperature.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Part 2: Functionalization of the 3-Methyl Group via Radical Bromination
The methyl group at the 3-position can be activated for further synthetic transformations through free-radical bromination. This reaction selectively introduces a bromine atom onto the methyl group, creating a reactive "benzylic" bromide that can participate in nucleophilic substitution reactions.
Protocol 2: Radical Bromination with N-Bromosuccinimide (NBS)
This protocol describes the selective bromination of the methyl group using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.5 g, 2.14 mmol) in carbon tetrachloride (8 mL).
-
Reagent Addition: Add N-bromosuccinimide (0.392 g, 2.2 mmol) and benzoyl peroxide (0.254 g, 1.05 mmol) to the solution.
-
Reaction: Heat the mixture to 90°C and stir for 10 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using petroleum ether as the eluent to yield methyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate.
Mechanism & Rationale:
-
N-Bromosuccinimide (NBS): NBS is a convenient and safe source of bromine for radical reactions. It provides a low, steady concentration of bromine radicals, which helps to minimize side reactions.
-
Benzoyl Peroxide (Initiator): Benzoyl peroxide is a common radical initiator. Upon heating, it undergoes homolytic cleavage to form two benzoyloxy radicals, which then initiate the radical chain reaction by abstracting a hydrogen atom from the methyl group of the thiophene substrate.
-
Solvent (Carbon Tetrachloride): Carbon tetrachloride is a non-polar solvent that is inert to the reaction conditions. It is a good solvent for the reactants and facilitates the radical chain process. Due to its toxicity, alternative solvents such as acetonitrile or cyclohexane could also be considered.
Free Radical Bromination Workflow
Caption: A workflow diagram for the radical bromination of the 3-methyl group.
Part 3: Potential C-C Bond Forming Reactions
While specific protocols for Suzuki-Miyaura and Sonogashira couplings of this compound were not found in the initial search, these are standard and highly valuable transformations for aryl bromides. The following are general guidelines for developing such protocols.
Suzuki-Miyaura Coupling
This reaction would enable the formation of a C-C bond at the 4-position by coupling with a boronic acid or ester.
General Protocol Outline:
-
Reactants: this compound, a suitable boronic acid or ester (1.1-1.5 equivalents).
-
Catalyst: A palladium(0) catalyst such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).
-
Base: An aqueous solution of a base such as K₂CO₃, Na₂CO₃, or Cs₂CO₃.
-
Solvent: A two-phase solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF with water.
-
Conditions: Heating the reaction mixture under an inert atmosphere (nitrogen or argon) at temperatures typically ranging from 80-120°C.
Sonogashira Coupling
This reaction would install an alkyne at the 4-position, a versatile functional group for further transformations.
General Protocol Outline:
-
Reactants: this compound, a terminal alkyne (1.1-1.5 equivalents).
-
Catalyst: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Base: A suitable amine base such as triethylamine or diisopropylethylamine, which also often serves as the solvent.
-
Solvent: Anhydrous amine base or a co-solvent like THF or DMF.
-
Conditions: The reaction is typically run at room temperature to moderate heat under an inert atmosphere.
Summary of Synthetic Transformations
| Reaction Type | Reagents & Catalysts | Product | Key Features |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Benzophenone Imine | Methyl 4-(diphenylmethyleneamino)-3-methylthiophene-2-carboxylate | Forms a C-N bond at the 4-position. |
| Radical Bromination | N-Bromosuccinimide, Benzoyl Peroxide | Methyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate | Selectively functionalizes the 3-methyl group. |
| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic Acid/Ester | Methyl 4-aryl/vinyl-3-methylthiophene-2-carboxylate | Forms a C-C bond at the 4-position. |
| Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal Alkyne | Methyl 4-alkynyl-3-methylthiophene-2-carboxylate | Installs an alkyne at the 4-position. |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of thiophene derivatives. The protocols and guidelines presented here for Buchwald-Hartwig amination, radical bromination, and potential cross-coupling reactions provide a solid foundation for researchers and drug development professionals to explore the chemical space around this important scaffold. The ability to selectively functionalize multiple positions on the thiophene ring underscores its utility in constructing complex molecules with tailored properties for various scientific applications.
References
- Google Patents. (2018). US20180170948A1 - Compounds targeting proteins, compositions, methods, and uses thereof.
- Google Patents. (2014). WO2014177982A1 - Enhancer of zeste homolog 2 inhibitors.
- Google Patents. (2012). WO2012058134A1 - Inhibitors of the renal outer medullary potassium channel.
- Google Patents. (2025). CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain.
- Google Patents. (n.d.). CN112601751B - Fused thiophene compounds.
Sources
- 1. Buy Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | 113589-26-7 [smolecule.com]
- 2. WO2014177982A1 - Enhancer of zeste homolog 2 inhibitors - Google Patents [patents.google.com]
- 3. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents [patents.google.com]
- 4. US20180170948A1 - Compounds targeting proteins, compositions, methods, and uses thereof - Google Patents [patents.google.com]
Application Notes: Methyl 4-bromo-3-methylthiophene-2-carboxylate as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 4-bromo-3-methylthiophene-2-carboxylate has emerged as a highly valuable and versatile building block, particularly for the synthesis of functionalized thiophene derivatives.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of reactive handles: a bromine atom poised for cross-coupling reactions, an ester group amenable to various transformations, and a substituted thiophene core—a privileged scaffold in medicinal chemistry and materials science.[2][3]
This guide provides an in-depth analysis of this compound, moving beyond simple catalog data to offer practical, field-proven insights into its application. We will explore its core reactivity, provide detailed experimental protocols for key transformations, and explain the causal logic behind procedural choices, empowering researchers to effectively integrate this building block into their synthetic programs.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties is the foundation of its safe and effective use.
Table 1: Physicochemical Data for this compound [4]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 265652-38-8[4] |
| Molecular Formula | C₇H₇BrO₂S[4] |
| Molecular Weight | 235.10 g/mol [4] |
| Appearance | Typically a solid or oil |
| SMILES | CC1=C(SC=C1Br)C(=O)OC[4] |
| InChIKey | ZTDYZXWQADNRRI-UHFFFAOYSA-N[4] |
Safety & Handling Protocols
As with all halogenated organic compounds, appropriate safety measures are critical.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][6]
-
Ventilation: Handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of any potential vapors or dust.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and sources of ignition.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not release into the environment.[5]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its role as an aryl halide in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C4 position is the key reactive site for oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that forges new carbon-carbon or carbon-heteroatom bonds with high precision.
Diagram: Key Reactive Sites
Caption: Reactive zones of the thiophene building block.
Application Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and hetero-biaryl linkages from this building block. It involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or boronate ester).
Causality Behind Component Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, commercially available Pd(0) source that is effective for a wide range of substrates. Its four phosphine ligands provide a stable, 18-electron complex that readily releases ligands in solution to generate the active 14-electron catalytic species.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential.[8][9] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used.[8] The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The reaction concentration is typically around 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously overnight (12-18 hours).[8]
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure coupled product.
Application Protocol 2: Stille C-C Bond Formation
The Stille reaction offers an alternative for C-C bond formation, coupling the aryl bromide with an organostannane (organotin) reagent.[10] It is renowned for its tolerance of a wide array of functional groups and generally neutral reaction conditions. However, the high toxicity of organotin compounds necessitates careful handling and purification to remove tin byproducts.[10]
Causality Behind Component Selection:
-
Catalyst: While Pd(PPh₃)₄ is also effective here, other catalysts like PdCl₂(PPh₃)₂ or combinations of a palladium source (e.g., Pd₂(dba)₃) with phosphine ligands are common. The choice can influence reaction rates and yields.
-
Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step, which is often rate-limiting.
-
Solvent: Anhydrous, non-protic polar solvents like DMF, NMP, or THF are typically used, as the reaction does not require water.
Workflow: Stille Cross-Coupling
Caption: Experimental workflow for a typical Stille coupling reaction.
Detailed Experimental Protocol: Stille Coupling
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.) and the organostannane reagent (1.1 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene (or DMF) via cannula.
-
Catalyst Addition: Add the palladium catalyst, for example, Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03-0.05 eq.).
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the solution with an aqueous solution of potassium fluoride (KF). This helps to precipitate tin salts, aiding their removal.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product using flash column chromatography. Careful chromatography is essential to ensure complete removal of toxic tin residues.
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its well-defined reactivity, centered on palladium-catalyzed cross-coupling at the C4-bromo position, provides a reliable and direct entry point to a vast chemical space of substituted thiophenes. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers in drug discovery, materials science, and agrochemical development to leverage the synthetic potential of this valuable intermediate.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Cee, V. J., et al. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 6, 916–923. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Retrieved from [Link]
-
Handy, S. T., et al. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(25), 4445-4448. Retrieved from [Link]
-
Almond-Thynne, J., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1265, 133405. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. synzeal.com [synzeal.com]
- 7. 265652-39-9|4-Bromo-3-methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cross-Coupling Reactions with Methyl 4-bromo-3-methylthiophene-2-carboxylate
Introduction: The Versatility of Substituted Thiophenes in Modern Chemistry
Thiophene derivatives are foundational scaffolds in a multitude of scientifically and commercially significant molecules, ranging from pharmaceuticals and agrochemicals to organic electronics. The unique electronic properties of the thiophene ring, coupled with the ability to introduce diverse functionalities at specific positions, make these heterocycles prized building blocks for molecular engineers. Methyl 4-bromo-3-methylthiophene-2-carboxylate is a particularly valuable starting material, offering a handle for strategic carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The bromine atom at the 4-position, activated by the electron-withdrawing carboxylate group, serves as a versatile reactive site for the construction of complex molecular architectures.
This comprehensive guide provides detailed application notes and robust starting protocols for a variety of palladium-catalyzed cross-coupling reactions utilizing this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a foundation for further optimization.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives. This reaction is particularly well-suited for the synthesis of biaryl and heterobiaryl compounds, which are prevalent motifs in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a palladium(0) precatalyst, a suitable phosphine ligand, and a base are critical for an efficient reaction. The base plays a crucial role in activating the boronic acid for transmetalation. For a substrate like this compound, the electron-withdrawing nature of the ester group can influence the rate of oxidative addition.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | Toluene/EtOH/H₂O | 100 | 8 | 80-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Dioxane/H₂O | 95 | 16 | 75-85 |
Stille Coupling: A Robust Method for Carbon-Carbon Bond Formation
The Stille coupling offers a powerful alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare. It involves the palladium-catalyzed coupling of an organohalide with an organostannane. While the toxicity of organotin reagents is a concern, their stability to air and moisture is a significant advantage.
Mechanistic Considerations
The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step is often the rate-determining step and can be accelerated by the use of polar aprotic solvents and additives like Cu(I) salts.
Protocol: Stille Coupling of this compound with an Organostannane
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1-1.3 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Solvent: Anhydrous Toluene or DMF
-
Additive (optional): CuI (5-10 mol%)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound and the organostannane in the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (and CuI, if used) under a positive flow of inert gas.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of KF (to remove tin byproducts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography.
Heck Reaction: Olefin Arylation
The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene, forming a substituted alkene. This reaction is a powerful tool for the synthesis of complex olefinic structures.
Mechanistic Insights
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion (syn-addition of the aryl-palladium species across the alkene), and β-hydride elimination (syn-elimination) to release the product and regenerate a palladium-hydride species. A base is required to regenerate the palladium(0) catalyst from the palladium-hydride intermediate.
Protocol: Heck Reaction of this compound with an Alkene
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate) (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand (optional, for challenging substrates): P(o-tol)₃ (4-10 mol%)
-
Base: Et₃N or K₂CO₃ (1.5-2.0 equiv)
-
Solvent: Anhydrous DMF or Acetonitrile
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealed tube or a pressure vessel, add this compound, the palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Seal the vessel and heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, involving the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. A copper(I) co-catalyst is typically employed.
Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the aryl-palladium(II) complex.
Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) Co-catalyst: CuI (2-5 mol%)
-
Base: Et₃N or Diisopropylamine (excess, can be used as solvent)
-
Solvent: Anhydrous THF or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Data Summary Table:
| Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 80-90 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 4 | 75-85 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | THF | RT | 8 | 85-95 |
Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines. This reaction has revolutionized the synthesis of anilines and related compounds, which are important in pharmaceuticals and materials science.
Mechanistic Principles
The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the aryl amine product and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or a pre-formed Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand: A bulky, electron-rich phosphine (e.g., XPhos, RuPhos, SPhos) (2-4 mol%)
-
Base: NaOt-Bu or K₃PO₄ (1.5-2.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the anhydrous solvent.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Negishi Coupling: Versatile C-C Bond Formation with Organozinc Reagents
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organohalide. It is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.
Mechanistic Highlights
The Negishi coupling follows the standard cross-coupling catalytic cycle. Organozinc reagents are more reactive than their boron and tin counterparts, which can lead to faster reaction times. They are typically prepared in situ from the corresponding organohalide and activated zinc metal.
Protocol: Negishi Coupling of this compound with an Organozinc Reagent
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (prepared in situ or commercially available) (1.2-2.0 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
Solvent: Anhydrous THF or DMF
-
Inert gas (Argon or Nitrogen)
Procedure for in situ generation of the organozinc reagent:
-
In a flame-dried flask, activate zinc dust by stirring with a small amount of I₂ in THF until the color disappears, followed by decanting the THF.
-
Add fresh anhydrous THF and the corresponding organohalide (e.g., an aryl or alkyl bromide).
-
Gently heat or sonicate the mixture until the organozinc reagent is formed (can be monitored by GC-MS analysis of a quenched aliquot).
Coupling Procedure:
-
To a separate flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF or DMF.
-
Transfer the freshly prepared organozinc reagent solution to the reaction flask via cannula at 0 °C or room temperature.
-
Allow the reaction to warm to room temperature or heat gently (40-60 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Conclusion and Future Directions
The protocols outlined in this guide provide a solid foundation for the successful application of this compound in a wide array of palladium-catalyzed cross-coupling reactions. The versatility of this building block, combined with the power of modern cross-coupling chemistry, opens up vast possibilities for the synthesis of novel and complex molecules with potential applications in drug discovery, materials science, and beyond. Researchers are encouraged to use these protocols as a starting point and to explore further optimization to achieve their specific synthetic goals.
References
-
Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. PMC. [Link]
-
Mechanistic Investigation of Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization of Thiophene-Pyridine Biaryl Monomers With the Aid of Model Reactions. PubMed. [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
-
Negishi coupling. Wikipedia. [Link]
-
The Negishi Cross-Coupling Reaction. Organic Reactions. [Link]
-
Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [Link]
-
The Stille Reaction. Myers Research Group, Harvard University. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry. [Link]
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Negishi cross-coupling with functionalised organozinc compounds prepared by lithium–zinc transmetallation. ResearchGate. [Link]
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald Hartwig amination catalysts. Johnson Matthey. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Why C–N and C–O Couplings? Macmillan Group, Princeton University. [Link]
-
Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a. ResearchGate. [Link]
-
Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Denmark Group, University of Illinois Urbana-Champaign. [Link]
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]
-
Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry. [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]
-
Palladium catalysed coupling of methyl 3-methylthiophene-2-carboxylate... ResearchGate. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
The Versatile Building Block: Methyl 4-bromo-3-methylthiophene-2-carboxylate in Materials Science
In the rapidly advancing field of organic electronics, the design and synthesis of novel π-conjugated materials are paramount to achieving next-generation performance in applications such as flexible displays, wearable sensors, and efficient solar energy harvesting. Thiophene-based polymers have long been a cornerstone of this research due to their excellent charge transport properties and environmental stability.[1] Within this class of materials, Methyl 4-bromo-3-methylthiophene-2-carboxylate emerges as a highly versatile monomeric unit. Its unique substitution pattern—a bromine atom for polymerization, a methyl group to enhance solubility and influence morphology, and a methyl carboxylate group to tune electronic properties—offers a powerful toolkit for the rational design of high-performance organic semiconductors.
This guide provides an in-depth exploration of this compound as a foundational component for advanced materials. We will delve into its application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), providing detailed, field-proven protocols for the synthesis of corresponding polymers and the fabrication of prototype devices. The causality behind experimental choices is emphasized to empower researchers to not only replicate but also adapt and innovate upon these methodologies.
Application Note I: High-Mobility Polymers for Organic Field-Effect Transistors (OFETs)
The strategic placement of the methyl and methyl carboxylate groups on the thiophene ring in this compound allows for the synthesis of polymers with tailored electronic properties and solid-state packing, which are critical for efficient charge transport in OFETs. The electron-withdrawing nature of the carboxylate group can lower the HOMO (Highest Occupied Molecular Orbital) energy level of the resulting polymer, imparting greater stability against oxidation in ambient conditions.
Polymers derived from this monomer are typically synthesized via cross-coupling reactions, such as Suzuki or Stille polycondensation, which enable the formation of well-defined, high molecular weight materials.[2][3] The resulting polymers can then be solution-processed to form thin films, which serve as the active semiconductor layer in an OFET device.
Key Performance Indicators for OFETs
| Parameter | Representative Value Range | Significance |
| Hole Mobility (μh) | 0.01 - 1.0 cm²/Vs | Measures the speed of positive charge carriers through the material. Higher values are desirable for faster device operation. |
| On/Off Ratio | > 10^5 | The ratio of the current when the transistor is "on" to the current when it is "off". A high ratio is crucial for digital logic applications to minimize power consumption. |
| Threshold Voltage (Vth) | -10 V to +10 V | The gate voltage required to turn the transistor "on". Values closer to 0 V are preferred for low-power operation. |
Experimental Workflow for OFET Fabrication
The following diagram illustrates a typical workflow for the fabrication of a bottom-gate, top-contact OFET using a polymer derived from this compound.
Application Note II: Donor-Acceptor Copolymers for Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, this compound can be copolymerized with an electron-accepting monomer to create a donor-acceptor (D-A) conjugated polymer.[4] The thiophene unit acts as the electron donor. The presence of the methyl carboxylate group can fine-tune the electronic energy levels to achieve a desirable HOMO level for a high open-circuit voltage (Voc) and a suitable LUMO (Lowest Unoccupied Molecular Orbital) level for efficient electron transfer to an acceptor material like a fullerene derivative (e.g., PCBM).[4]
The performance of an OPV device is highly dependent on the morphology of the bulk heterojunction (BHJ) active layer, which is a blend of the donor polymer and an electron acceptor. The solubility and processing characteristics of the polymer, influenced by the methyl group on the thiophene ring, play a crucial role in achieving an optimal BHJ morphology for efficient charge separation and transport.
Key Performance Indicators for OPVs
| Parameter | Representative Value Range | Significance |
| Power Conversion Efficiency (PCE) | 3 - 8% | The overall efficiency of converting sunlight into electrical power. |
| Open-Circuit Voltage (Voc) | 0.6 - 0.9 V | The maximum voltage from the solar cell at zero current. A higher Voc is desirable. |
| Short-Circuit Current Density (Jsc) | 8 - 15 mA/cm² | The current density through the solar cell when the voltage is zero. It is proportional to the number of charge carriers collected. |
| Fill Factor (FF) | 0.5 - 0.7 | A measure of the "squareness" of the J-V curve, indicating the efficiency of charge extraction. |
Protocols
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki Polycondensation
This protocol describes a representative Suzuki-Miyaura cross-coupling polymerization to synthesize a copolymer of this compound (as the boronic ester derivative) and a dibrominated acceptor monomer. The Suzuki-Miyaura coupling is advantageous for its tolerance to a wide range of functional groups and the use of less toxic organoboron reagents.[5]
Materials:
-
2,5-Dibromo-acceptor monomer
-
Bis(pinacolato)diboron
-
Potassium acetate
-
Pd(dppf)Cl₂ catalyst
-
This compound
-
Anhydrous Toluene and DMF
-
Aliquat 336
-
2 M aqueous potassium carbonate solution
-
Phenylboronic acid (end-capper)
-
Sodium diethyldithiocarbamate trihydrate
-
Methanol, Hexane, Acetone, Chloroform
Procedure:
-
Synthesis of the Thiophene Boronic Ester Monomer:
-
In a nitrogen-purged Schlenk flask, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous dioxane and degas the mixture with nitrogen for 30 minutes.
-
Heat the reaction at 90 °C for 16-24 hours.
-
After cooling, extract the product with an organic solvent, wash with brine, and purify by column chromatography to yield the thiophene boronic ester.
-
-
Polymerization:
-
In a nitrogen-purged Schlenk flask, combine the synthesized thiophene boronic ester (1.0 eq), the 2,5-dibromo-acceptor monomer (1.0 eq), and Aliquat 336 (4 drops per mmol of monomer).
-
Add anhydrous toluene and the 2 M aqueous potassium carbonate solution.
-
Degas the mixture with nitrogen for 30 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.02 eq) and degas for another 15 minutes.
-
Heat the reaction at 95 °C with vigorous stirring for 48 hours.
-
To end-cap the polymer chains, add phenylboronic acid (0.1 eq) and continue stirring for 2 hours. Then add bromobenzene (0.1 eq) and stir for another 2 hours.
-
-
Purification:
-
Cool the reaction mixture and precipitate the polymer by pouring it into methanol.
-
Filter the crude polymer and perform Soxhlet extraction sequentially with methanol, hexane, and acetone to remove oligomers and catalyst residues.
-
Dissolve the purified polymer in hot chloroform and re-precipitate in methanol.
-
Filter and dry the final polymer under vacuum.
-
Protocol 2: Fabrication and Characterization of a Bulk Heterojunction OPV Device
This protocol outlines the fabrication of a conventional architecture OPV device (ITO/PEDOT:PSS/Active Layer/Ca/Al).
Materials:
-
Patterned ITO-coated glass substrates
-
PEDOT:PSS aqueous dispersion (e.g., Clevios P VP AI 4083)
-
Synthesized donor-acceptor polymer
-
PC₇₁BM (or other suitable fullerene acceptor)
-
Chlorobenzene or o-dichlorobenzene (spectroscopic grade)
-
Calcium (Ca) and Aluminum (Al) evaporation sources
Procedure:
-
Substrate Preparation:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 140 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a solution of the D-A polymer and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene. The total concentration will typically be around 20-25 mg/mL.
-
Stir the solution overnight at ~50 °C in the glovebox to ensure complete dissolution.
-
Filter the active layer solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve a desired thickness (typically 80-120 nm).
-
(Optional) Anneal the active layer film at a temperature optimized for the specific polymer to improve morphology and performance.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator with a base pressure < 1 x 10⁻⁶ Torr.
-
Deposit a layer of Calcium (~20 nm) followed by a layer of Aluminum (~100 nm) through a shadow mask to define the active area of the device.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device using a solar simulator (AM 1.5G, 100 mW/cm²) and a source measure unit.
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
-
Trustworthiness and Self-Validation
The protocols provided are based on established methodologies in the field of organic electronics.[6][7] To ensure reproducibility and validate results, it is crucial to incorporate control experiments and thorough characterization at each stage.
-
Polymer Synthesis: Characterize the synthesized polymer using Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, ¹H NMR for structural confirmation, and UV-Vis spectroscopy to determine the optical bandgap.
-
Device Fabrication: Fabricate multiple devices (at least 6-8) on the same substrate and across different batches to ensure statistical relevance of the performance parameters.
-
Performance Measurement: Calibrate the solar simulator using a certified reference cell before each measurement. J-V scans should be performed in both forward and reverse directions to check for hysteresis.
By adhering to these rigorous validation steps, researchers can build confidence in their experimental outcomes and contribute reliable data to the scientific community.
References
-
Ng, S. C., Chan, H. S. O., Wong, P. M. L., Tan, K. L., & Tan, B. T. G. (1998). Novel heteroarylene polyazomethines: their syntheses and characterizations. Polymer, 39(20), 4963–4968. [Link]
-
Koz, B., Kiskan, B., & Yagci, Y. (2009). Synthesis and characterization of polyacetylene with side-chain thiophene functionality. International journal of molecular sciences, 10(4), 1483-1494. [Link]
- McCullough, R. D., & Lowe, R. D. (1992). Enhanced regiospecificity for the synthesis of poly(3-alkylthiophenes) using Grignard metathesis.
- Roncali, J. (1997). Synthetic principles for enhancing the function and properties of polythiophenes. Chemical reviews, 97(1), 173-205.
-
Mabkhot, Y. N., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of King Saud University-Science, 33(5), 101479. [Link]
-
Valderrama-García, B. X., et al. (2016). Synthesis and Characterization of Novel Polythiophenes Containing Pyrene Chromophores: Thermal, Optical and Electrochemical Properties. Molecules, 21(2), 172. [Link]
-
Noonan, K. J. T., et al. (2016). Nickel-Catalyzed Suzuki Polycondensation for Controlled Synthesis of Ester-Functionalized Conjugated Polymers. Macromolecules, 49(13), 4757–4762. [Link]
-
AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Yokozawa, T., et al. (2016). Mechanistic Investigation of Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization of Thiophene-Pyridine Biaryl Monomers With the Aid of Model Reactions. Chemistry–An Asian Journal, 11(22), 3169-3177. [Link]
-
Cho, M. J., et al. (2012). Enhanced performance of organic photovoltaic cells fabricated with a methyl thiophene-3-carboxylate-containing alternating conjugated copolymer. Macromolecular rapid communications, 33(2), 146-151. [Link]
-
Noonan, K. J. (2021). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Chemical Communications, 57(3), 301-312. [Link]
-
Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]
-
Lee, W., et al. (2017). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. Polymers, 9(12), 648. [Link]
- Google Patents. (2008). WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.
- Zhang, Q., & Yu, L. (2013). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Stille and Related Cross-Coupling Reactions (pp. 1-36). Wiley-VCH.
-
Wang, Y., et al. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Chemical Society Reviews. [Link]
-
Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Wagner, A., et al. (2020). Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. RSC advances, 10(52), 31213-31224. [Link]
-
ResearchGate. (n.d.). Electronic properties of polymers. Retrieved from [Link]
-
Yoshiba, I., et al. (2010). Poly[(3-hexylthiophene)-block-(3-semifluoroalkylthiophene)] for polymer solar cells. International journal of molecular sciences, 11(12), 5027-5039. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Enhanced performance of organic photovoltaic cells fabricated with a methyl thiophene-3-carboxylate-containing alternating conjugated copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly[(3-hexylthiophene)-block-(3-semifluoroalkylthiophene)] for polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl 4-bromo-3-methylthiophene-2-carboxylate in Cross-Coupling Reactions
Introduction: The Strategic Value of Substituted Thiophenes
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs and clinical candidates.[1][2][3] Specifically, polysubstituted thiophenes serve as crucial building blocks for creating complex molecular architectures. Methyl 4-bromo-3-methylthiophene-2-carboxylate is a valuable such intermediate, featuring a bromine atom that is ripe for functionalization via transition metal-catalyzed cross-coupling reactions. The strategic placement of the methyl and carboxylate groups allows for the fine-tuning of steric and electronic properties of the final products, making it a versatile reagent for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[4]
This guide provides a detailed protocol for a common and powerful application of this building block: the Suzuki-Miyaura cross-coupling reaction. The principles and procedures outlined herein can be readily adapted for other palladium-catalyzed transformations such as the Sonogashira, Stille, or Heck reactions.
Chemical Properties and Handling
Before proceeding with any experimental work, it is crucial to understand the properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO₂S | [5] |
| Molecular Weight | 235.10 g/mol | [5] |
| CAS Number | 265652-38-8 | [5] |
| Appearance | Off-white to yellow solid | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [6] |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, nitrile gloves, and ANSI-approved safety glasses or chemical splash goggles.[6]
-
Ventilation: Handle this compound and all reagents, particularly palladium catalysts and organic solvents, inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][7]
-
Incompatible Substances: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7]
-
Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[8]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or ester) and an organohalide.[9] This reaction is prized for its high tolerance of various functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[3]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.06 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Equipment
-
Three-necked round-bottom flask
-
Magnetic stir bar and stir plate with heating mantle
-
Condenser
-
Nitrogen or Argon inlet and bubbler
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.06 equiv).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to dissolve the solids. Stir the mixture for 15 minutes at room temperature.
-
Base Addition: Prepare a 2M aqueous solution of sodium carbonate. Add the required volume (2.0 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure coupled product.[10][11] Excess boronic acid can often be removed by washing the organic layer with a dilute aqueous NaOH solution during the workup.[12]
Expected Results and Troubleshooting
| Parameter | Recommended Condition | Rationale / Troubleshooting |
| Catalyst | Pd(OAc)₂ with PPh₃ or Pd(PPh₃)₄ | Pd(PPh₃)₄ can be used directly. If the reaction is sluggish, consider more advanced phosphine ligands like SPhos or XPhos.[5] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | The choice of base can influence the reaction rate and yield. K₃PO₄ is a stronger base and may be effective for less reactive substrates.[13] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The solvent system affects the solubility of reagents and the reaction temperature. Anhydrous conditions with a strong base like TMSOK can also be employed.[14] |
| Temperature | 80-100 °C | Higher temperatures can accelerate the reaction but may also lead to decomposition or side products. |
| Side Reactions | Homocoupling of boronic acid, debromination of starting material | Ensure a properly deoxygenated system to minimize homocoupling. If debromination is observed, a milder base or lower temperature may be necessary. |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a robust and reliable method for its functionalization, enabling the creation of diverse libraries of compounds for screening in drug discovery and materials science. The protocol detailed herein offers a solid foundation for researchers to successfully utilize this important synthetic intermediate.
References
-
UCLA Chemistry and Biochemistry. (2017). Standard Operating Procedure for Palladium. Retrieved from [Link]
-
ACS Publications. (2010). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Retrieved from [Link]
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. Retrieved from [Link]
-
ResearchGate. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
-
D-Scholarship@Pitt. (2017). Synthesis of Thiophene-Containing Heterocycles and their Application as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture?. Retrieved from [Link]
-
National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]
-
CABI Digital Library. (2019). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
-
ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved from [Link]
-
Journal of Chemical Education. (2009). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
The Strategic Utility of Methyl 4-bromo-3-methylthiophene-2-carboxylate in the Synthesis of Bioactive Molecules
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among the myriad of heterocyclic building blocks, substituted thiophenes hold a privileged position due to their prevalence in a wide array of pharmaceuticals and agrochemicals.[1] This guide delves into the synthetic applications of a particularly valuable, yet functionally dense, thiophene derivative: Methyl 4-bromo-3-methylthiophene-2-carboxylate .
This compound offers a unique convergence of reactive sites: a bromine atom at the 4-position, a methyl group at the 3-position, and a methyl ester at the 2-position. This arrangement provides a powerful platform for a variety of chemical transformations, enabling the synthesis of diverse and potent bioactive molecules. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl substituents. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. The methyl group, while seemingly simple, can influence the electronic properties and steric environment of the thiophene ring, subtly modulating the reactivity of the other functional groups and the biological activity of the final molecule.
This document will provide a detailed exploration of the applications of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors and other therapeutically relevant compounds. We will dissect the causality behind experimental choices in key synthetic transformations and provide detailed, field-proven protocols for its use in Suzuki-Miyaura and Stille cross-coupling reactions, as well as the synthesis of thieno[2,3-d]pyrimidines.
Application Notes: A Gateway to Diverse Bioactive Scaffolds
The strategic positioning of functional groups on the thiophene ring of this compound makes it an ideal precursor for a range of bioactive scaffolds. Its utility is particularly evident in the synthesis of kinase inhibitors and other targeted therapies.
Synthesis of Kinase Inhibitors: Targeting Cellular Signaling
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors. This compound is a key starting material for the construction of this privileged scaffold.
The synthesis of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, which have shown potent inhibitory activity against human protein kinase CK2, highlights the utility of this building block.[3] The general synthetic strategy involves the conversion of the thiophene starting material into a 2-aminothiophene-3-carboxylate derivative, which can then be cyclized to form the thieno[2,3-d]pyrimidine core. The bromine atom at the 4-position of the initial thiophene allows for the introduction of various substituents via cross-coupling reactions, which can be crucial for tuning the potency and selectivity of the final kinase inhibitor.
Dual Inhibitors for de Novo Purine Nucleotide Biosynthesis
In the realm of anticancer therapeutics, targeting metabolic pathways essential for tumor growth is a promising strategy. The de novo purine nucleotide biosynthesis pathway is one such target. Researchers have discovered 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFT) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), two key enzymes in this pathway.[4]
The synthesis of these potent inhibitors begins with a bromo-aryl carboxylate, a structural motif directly available from this compound.[4] A palladium-catalyzed cross-coupling reaction is employed to introduce a side chain, followed by further transformations to construct the thieno[2,3-d]pyrimidine core.[4] This example underscores the importance of the bromo-thiophene moiety as a linchpin for building complex, biologically active molecules.
Building Blocks for Agrochemicals
Beyond pharmaceuticals, substituted thiophenes are also important in the agrochemical industry. The bromine atom on the thiophene ring can be exploited to introduce functionalities that enhance the pesticidal or herbicidal activity of the molecule. While not the primary focus of this guide, it is worth noting that the versatility of this compound extends to this field as well.[1]
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for key transformations involving this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanisms.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5] In the context of our starting material, it allows for the introduction of an aryl or heteroaryl group at the 4-position of the thiophene ring.
Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the thiophene.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| This compound | 265652-38-8 | 235.10 | 235 mg | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 146 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 58 mg | 0.05 |
| Potassium carbonate | 584-08-7 | 138.21 | 276 mg | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (235 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, Methyl 3-methyl-4-phenylthiophene-2-carboxylate.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that generates the active Pd(0) species in situ. The bulky phosphine ligands facilitate both the oxidative addition and reductive elimination steps.[6]
-
Base: Potassium carbonate is a moderately strong base that is sufficient to activate the boronic acid for transmetalation without causing significant side reactions, such as hydrolysis of the ester. The base's role is to form a boronate species, which is more nucleophilic and readily undergoes transmetalation.[5]
-
Solvent: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Protocol 2: Stille Cross-Coupling of this compound
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes organostannanes as the coupling partners.[7] It is particularly useful for coupling partners that are sensitive to the basic conditions of the Suzuki reaction.
Reaction Principle: The catalytic cycle of the Stille reaction is similar to the Suzuki coupling and involves oxidative addition, transmetalation, and reductive elimination.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| This compound | 265652-38-8 | 235.10 | 235 mg | 1.0 |
| Tributyl(vinyl)stannane | 7486-35-3 | 317.09 | 380 mg | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 35 mg | 0.05 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (235 mg, 1.0 mmol) and bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Add tributyl(vinyl)stannane (380 mg, 1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, Methyl 3-methyl-4-vinylthiophene-2-carboxylate.
Causality Behind Experimental Choices:
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride is a common precatalyst for Stille couplings. It is reduced in situ to the active Pd(0) species.
-
Organostannane: Tributyl(vinyl)stannane is chosen as the vinyl source. Organostannanes are generally air- and moisture-stable, making them convenient to handle. The transmetalation step in Stille couplings is often the rate-determining step, and the choice of the organostannane can significantly impact the reaction rate and yield.[8]
-
Solvent: Anhydrous toluene is a common solvent for Stille couplings as it is non-polar and has a high boiling point, allowing the reaction to be carried out at elevated temperatures to facilitate the catalytic cycle. The absence of water is critical as it can lead to side reactions.
Protocol 3: Synthesis of a Thieno[2,3-d]pyrimidine Precursor
This protocol outlines the initial steps towards the synthesis of a thieno[2,3-d]pyrimidine core, starting with the hydrolysis of the methyl ester and subsequent amidation.
Part A: Hydrolysis of the Methyl Ester
Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| This compound | 265652-38-8 | 235.10 | 235 mg | 1.0 |
| Lithium hydroxide monohydrate | 1310-66-3 | 41.96 | 84 mg | 2.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 5 mL | - |
| 1 M Hydrochloric acid | 7647-01-0 | 36.46 | As needed | - |
Procedure:
-
Dissolve this compound (235 mg, 1.0 mmol) in a mixture of THF (5 mL) and water (5 mL) in a 25 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (84 mg, 2.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-bromo-3-methylthiophene-2-carboxylic acid.[9]
Part B: Amide Formation
Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| 4-Bromo-3-methylthiophene-2-carboxylic acid | 265652-39-9 | 221.07 | 221 mg | 1.0 |
| Thionyl chloride | 7719-09-7 | 118.97 | 0.15 mL | 2.0 |
| Ammonium hydroxide (28-30%) | 1336-21-6 | 35.05 | 0.5 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL | - |
Procedure:
-
To a solution of 4-bromo-3-methylthiophene-2-carboxylic acid (221 mg, 1.0 mmol) in DCM (10 mL) at 0 °C, add thionyl chloride (0.15 mL, 2.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.
-
Dissolve the crude acid chloride in DCM (10 mL) and cool to 0 °C.
-
Add ammonium hydroxide (0.5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-bromo-3-methylthiophene-2-carboxamide.
This amide can then be further functionalized and cyclized to form the desired thieno[2,3-d]pyrimidine ring system, following literature procedures.[10][11]
Conclusion
This compound is a highly versatile and strategically important building block in the synthesis of bioactive molecules. Its unique combination of functional groups provides a robust platform for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and the construction of fused heterocyclic systems like thieno[2,3-d]pyrimidines. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable scaffold in their synthetic endeavors, ultimately contributing to the discovery and development of new therapeutic agents.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
- Chatterjee, A., et al. (2018). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry, 157, 1039-1050.
- Guo, W., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 31(10), 2116-2125.
-
Guo, W., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylthiophene-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 4. Retrieved from [Link]
- Said, M. A., et al. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 16(9), 7384-7397.
- Vlasova, O. D., et al. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry, 18(4), 4-19.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]
- Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.
- Chatterjee, S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(23), 17309–17379.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Ryabukhin, S. V., et al. (2008). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 43(10), 2173-2182.
-
Suda, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed. Retrieved from [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Retrieved from [Link]
-
SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]
Sources
- 1. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Reactions of Methyl 4-bromo-3-methylthiophene-2-carboxylate
Foreword: The Strategic Value of a Functionalized Thiophene Core
In the landscape of medicinal chemistry and materials science, the thiophene ring is a privileged scaffold, present in a multitude of biologically active compounds and organic electronic materials.[1][2] The strategic functionalization of this core structure is paramount for tuning molecular properties and developing novel entities. "Methyl 4-bromo-3-methylthiophene-2-carboxylate" emerges as a highly valuable and versatile building block. Its structure is primed for selective modification: the bromo substituent at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the methyl and ester groups modulate the electronic properties and provide further points for derivatization.
This guide provides an in-depth exploration of the key palladium-catalyzed transformations involving this substrate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower effective and innovative synthesis.
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[3][4] These reactions universally proceed through a common catalytic cycle involving the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[3][5] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene substrate, forming a Pd(II) complex. This is often the rate-determining step.[6][7]
-
Transmetalation (or equivalent): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[5][6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Sources
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nobelprize.org [nobelprize.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-bromo-3-methylthiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-bromo-3-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield. Our approach is rooted in established chemical principles and field-proven insights to ensure you have a self-validating system for your synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Question: Why is my yield of this compound consistently low?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to the two main synthetic routes: bromination of methyl 3-methylthiophene-2-carboxylate or esterification of 4-bromo-3-methylthiophene-2-carboxylic acid.
-
Inefficient Bromination: The bromination of the thiophene ring is a critical step. Incomplete reaction or the formation of side products can significantly reduce the yield. The electron-donating methyl group and the electron-withdrawing methoxycarbonyl group on the thiophene ring direct the regioselectivity of the bromination. While the desired product is the 4-bromo isomer, over-bromination to yield a dibromo species is a common side reaction.[1][2] To mitigate this, careful control of the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) is crucial. Dropwise addition of the brominating agent at low temperatures can help to control the reaction and minimize the formation of di-substituted byproducts.[3]
-
Suboptimal Esterification Conditions: If you are following the route involving the esterification of 4-bromo-3-methylthiophene-2-carboxylic acid, incomplete conversion is a likely cause of low yield. The Fischer esterification is an equilibrium-driven process.[4][5] To drive the reaction towards the product, it is essential to either use a large excess of methanol or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. The presence of steric hindrance from the adjacent methyl and bromo groups might necessitate longer reaction times or the use of a stronger acid catalyst.[6]
-
Purification Losses: The final product and any unreacted starting materials or byproducts may have similar polarities, leading to losses during chromatographic purification. Careful selection of the eluent system for column chromatography is vital for achieving good separation.
Question: I am observing the formation of a significant amount of a di-brominated byproduct. How can I prevent this?
Answer:
The formation of a di-brominated byproduct, likely 4,5-dibromo-3-methylthiophene-2-carboxylate, is a common issue due to the activated nature of the thiophene ring. Here’s how you can minimize it:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of your starting material (methyl 3-methylthiophene-2-carboxylate) to the brominating agent (NBS or Br₂). Using an excess of the brominating agent will inevitably lead to di-bromination.
-
Slow Addition and Temperature Control: Add the brominating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C or below). This helps to control the reaction rate and selectivity, favoring mono-bromination.[3]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine, which can reduce the incidence of over-bromination.[7][8]
Question: My esterification of 4-bromo-3-methylthiophene-2-carboxylic acid is very slow and gives a poor yield. What can I do?
Answer:
Slow reaction and poor yield in the Fischer esterification of this substrate are likely due to a combination of equilibrium limitations and steric hindrance. Consider the following optimizations:
-
Drive the Equilibrium: As the Fischer esterification is a reversible reaction, you must take steps to shift the equilibrium to the product side.[4][9] This can be achieved by:
-
Using a large excess of methanol, which also serves as the solvent.
-
Removing the water byproduct using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.
-
-
Catalyst Choice and Concentration: Use a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. Ensure you are using a catalytic amount, as too much acid can lead to side reactions.
-
Increase Reaction Temperature and Time: Refluxing the reaction mixture for an extended period (e.g., 8-24 hours) may be necessary to overcome the steric hindrance from the ortho-substituents.
-
Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods that are less sensitive to steric hindrance, such as using an activating agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
Frequently Asked Questions (FAQs)
What are the recommended starting materials for the synthesis of this compound?
There are two primary synthetic routes, each with its own starting materials:
-
Bromination of Methyl 3-methylthiophene-2-carboxylate: This is a common starting material. It can be synthesized from 3-methylthiophene-2-carboxylic acid.
-
Esterification of 4-bromo-3-methylthiophene-2-carboxylic acid: This carboxylic acid can be prepared by the bromination of 3-methylthiophene-2-carboxylic acid.[10]
The choice of route will depend on the availability and cost of the starting materials.
What are the critical reaction parameters to control for a successful synthesis?
-
Temperature: Both the bromination and esterification reactions are sensitive to temperature. Low temperatures are generally preferred for the bromination to control selectivity, while higher temperatures (reflux) are needed for the esterification.
-
Stoichiometry: Precise control of the molar ratios of reactants, especially the brominating agent, is crucial to prevent side reactions.
-
Reaction Time: The duration of the reaction should be monitored, for example by thin-layer chromatography (TLC), to ensure completion without the formation of degradation products.
-
Purity of Reagents and Solvents: Using pure, dry reagents and solvents is essential, particularly for reactions involving organometallic intermediates (if synthesizing the precursor via a Grignard reaction) and for the esterification to avoid unwanted side reactions.
How can I effectively purify the final product?
Flash column chromatography using silica gel is the most common method for purifying this compound. A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio will need to be determined by TLC analysis of the crude reaction mixture. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.
Synthetic Workflow and Protocols
Below is a generalized workflow and detailed protocols for the synthesis of this compound.
Synthetic Pathways Overview
Sources
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. reddit.com [reddit.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]
Technical Support Center: Purification of Methyl 4-bromo-3-methylthiophene-2-carboxylate
Welcome to the technical support center for the purification of Methyl 4-bromo-3-methylthiophene-2-carboxylate (CAS 265652-38-8). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable advice for obtaining this key thiophene intermediate in high purity.
I. Initial Analysis & Purity Assessment (FAQs)
This section addresses the crucial first steps after your synthesis is complete: understanding what you have and how to approach its purification.
Question: What are the primary impurities I should expect in my crude reaction mixture?
Answer: The impurity profile of your crude this compound is highly dependent on your synthetic route. However, based on common synthetic pathways, such as the bromination of methyl 3-methylthiophene-2-carboxylate or the esterification of 4-bromo-3-methylthiophene-2-carboxylic acid, you can anticipate the following:
-
Unreacted Starting Materials: Incomplete reactions can leave residual methyl 3-methylthiophene-2-carboxylate or 4-bromo-3-methylthiophene-2-carboxylic acid[1].
-
Over-brominated Byproducts: A significant potential impurity is 2,5-dibromo-3-methylthiophene, which can form if the bromination conditions are too harsh or prolonged[2].
-
Regioisomers: Depending on the directing effects of the substituents and the brominating agent used, other isomers of the monobrominated product could potentially form.
-
Residual Solvents & Reagents: Solvents from the reaction (e.g., acetic acid, chloroform) and reagents (e.g., N-bromosuccinimide byproducts) may also be present.
Question: How can I quickly assess the purity of my crude product and develop a purification strategy?
Answer: Thin-Layer Chromatography (TLC) is the most effective initial step. It provides a rapid, qualitative assessment of the number of components in your crude mixture and helps in selecting an appropriate solvent system for column chromatography.
A good starting point for developing a TLC method is a non-polar solvent mixed with a more polar one. A standard initial system is a mixture of hexane and ethyl acetate[3].
| Step | Procedure | Rationale & Expert Advice |
| 1. Spotting | Dissolve a small sample of your crude material in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot it on a silica gel TLC plate. | Keep the spot small and concentrated for better separation. A diameter of 1-2 mm is ideal[4]. |
| 2. Elution | Place the plate in a sealed chamber containing an 8:2 mixture of Hexane:Ethyl Acetate. | Ensure the chamber is saturated with solvent vapor for a consistent separation. Placing a piece of filter paper in the chamber helps achieve this[5]. |
| 3. Visualization | Visualize the separated spots under a UV lamp (254 nm). Most aromatic compounds like thiophenes are UV-active. | If spots are not UV-active, staining with potassium permanganate or iodine can be used. |
| 4. Analysis | Analyze the spot separation. The ideal solvent system for column chromatography will show the desired product with a Retention Factor (Rf) of approximately 0.3-0.4, and significant separation from all impurity spots[5]. | If the spots are too high (Rf > 0.6), increase the polarity of the eluent (more ethyl acetate). If they are too low (Rf < 0.2), decrease the polarity (more hexane). |
Below is a decision-making workflow for TLC solvent system optimization.
Caption: TLC Solvent System Optimization Workflow.
II. Troubleshooting Guide: Column Chromatography
Flash column chromatography is the most common and effective method for purifying this compound on a laboratory scale.
Question: I'm ready to run a column. What is a reliable, step-by-step protocol?
Answer: Based on the TLC results, you can proceed with flash column chromatography. The goal is to physically separate the components of your mixture on a larger scale using a glass column packed with silica gel.
Protocol: Flash Column Chromatography
-
Column Packing: Select an appropriately sized column. A good rule of thumb is to use a mass of silica gel that is 40-100 times the mass of your crude product. Pack the column with silica gel as a slurry in your starting, non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with your starting solvent system. Apply gentle positive pressure (using air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting TLC spots from each fraction.
-
Gradient Elution (Optional): If impurities are slow to elute, you can gradually increase the polarity of the solvent system (e.g., from 9:1 to 8:2 Hexane:Ethyl Acetate) to speed up their elution after your desired product has been collected.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Question: My product and a key impurity are not separating well. What can I do?
Answer: Poor separation is a common issue, especially with structurally similar impurities like regioisomers or dibrominated byproducts.
-
Logic: Separation on silica gel is based on polarity. If the Rf values of your product and an impurity are too close, the resolving power of your current solvent system is insufficient.
-
Solution 1 (Optimize Solvent): Switch to a different solvent system with different selectivity. For example, if you are using Hexane/Ethyl Acetate, try a system of Dichloromethane/Hexane or Toluene/Acetone. These solvents interact differently with the compounds and the silica, which can alter the separation profile.
-
Solution 2 (Improve Technique):
-
Use a longer column: This increases the surface area and the number of theoretical plates, enhancing separation.
-
Decrease the flow rate: Slower elution allows more time for equilibrium between the stationary and mobile phases, which can improve resolution.
-
Ensure proper packing: An improperly packed column with air bubbles or cracks will lead to poor separation. Repack the column carefully.
-
Question: I ran my column, but my yield is very low. Where did my product go?
Answer: Low recovery can be frustrating. The cause is often either product retention on the column or physical loss.
-
Logic: Highly polar compounds or those that can strongly interact with the acidic silica gel may bind irreversibly.
-
Solution 1 (Check for Streaking on TLC): If your product spot "streaks" on the TLC plate, it's an indication of strong interaction with the silica. Consider adding a small amount (0.1-1%) of a modifier like triethylamine to your eluent to neutralize acidic sites on the silica gel, which can prevent your ester from sticking.
-
Solution 2 (Flush the Column): After collecting what you believe is all of your product, flush the column with a very polar solvent, such as pure ethyl acetate or methanol. Collect this flush and analyze it by TLC. If your product is present, it indicates it was sticking to the column.
-
Solution 3 (Consider an Alternative Stationary Phase): If the problem persists, your compound may be unstable on silica gel. Consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or C18-functionalized (reverse-phase) silica.
Caption: Troubleshooting Flowchart for Column Chromatography.
III. Troubleshooting Guide: Recrystallization
If your product is a solid and has relatively minor impurities after chromatography (or if it is already >90% pure from the reaction), recrystallization can be an excellent final polishing step.
Question: How do I choose the right solvent for recrystallization?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Principle of "Like Dissolves Like": Since the target molecule is a methyl ester, solvents with similar functional groups may work well[6].
-
Recommended Screening:
-
Place a small amount of your solid in several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., hexane, ethanol, isopropanol, ethyl acetate, toluene).
-
If it dissolves immediately at room temperature, that solvent is too good and will not work.
-
If it doesn't dissolve, heat the solvent to boiling. If it dissolves when hot, it's a good candidate.
-
Allow the promising candidates to cool slowly to room temperature and then in an ice bath. The solvent that produces high-quality crystals upon cooling is your best choice.
-
-
Binary Solvent Systems: If no single solvent is ideal, a binary system (e.g., Hexane/Ethyl Acetate or Ethanol/Water) can be effective. Dissolve the compound in the "good" solvent (the one it's more soluble in) at an elevated temperature, then slowly add the "bad" solvent (the one it's less soluble in) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Question: My compound "oiled out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.
-
Logic: The compound has come out of solution before the solution has cooled enough for crystal lattice formation to occur.
-
Solution 1 (Increase Solvent Volume): The most common cause is using too little solvent, making the solution too concentrated. Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
Solution 2 (Lower the Temperature of Saturation): Add more of the "good" solvent to the hot mixture so that the saturation point is reached at a lower temperature, hopefully below the compound's melting point.
-
Solution 3 (Encourage Crystallization):
-
Scratch: Gently scratch the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Seed: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.
-
IV. Final Purity Confirmation (FAQs)
Question: How do I confirm the purity and identity of my final product?
Answer: After purification, you must confirm that you have the correct compound and that it is pure.
-
Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structural confirmation. A ¹H NMR spectrum will confirm the identity of your compound[7]. The absence of impurity peaks is a strong indicator of purity.
-
Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically depress and broaden the melting range.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound, the expected molecular weight is approximately 235.10 g/mol [8].
| Analytical Data for this compound | |
| Molecular Formula | C₇H₇BrO₂S |
| Molecular Weight | 235.10 g/mol [8] |
| ¹H NMR | Spectrum available from chemical suppliers[7]. |
| MS (ESI) | Expected [M+H]⁺ at ~235/237 (due to Br isotopes) |
V. References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.
-
Operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Methyl 4-Bromo-3-methoxythiophene-2-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 3-methylthiophene bromides. Retrieved from [Link]
Sources
- 1. 265652-39-9|4-Bromo-3-methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. This compound(265652-38-8) 1H NMR [m.chemicalbook.com]
- 8. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-bromo-3-methylthiophene-2-carboxylate
Welcome to the technical support center for the synthesis and optimization of Methyl 4-bromo-3-methylthiophene-2-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the key considerations?
The most direct and frequently employed method for synthesizing this compound is the electrophilic bromination of Methyl 3-methylthiophene-2-carboxylate. This reaction is typically performed using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂).
Key Considerations:
-
Regioselectivity: The primary challenge in this synthesis is to achieve selective bromination at the C4 position of the thiophene ring. The electron-donating methyl group at C3 and the electron-withdrawing methoxycarbonyl group at C2 direct the electrophilic attack. While the C5 position is also activated, careful control of reaction conditions can favor bromination at C4.
-
Reaction Solvent: The choice of solvent can significantly influence the reaction's outcome. Common solvents include acetic acid, chloroform, and carbon tetrachloride. Acetic acid can act as both a solvent and a catalyst.
-
Temperature Control: The reaction is often exothermic. Maintaining a controlled temperature is crucial to prevent over-bromination and the formation of side products.
A general reaction scheme is presented below:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Q: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
A low yield can stem from several factors, from incomplete reaction to product loss during workup. Here’s a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivated brominating agent. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure your brominating agent is fresh and active. |
| Over-bromination | The formation of di-brominated or other poly-brominated species can significantly reduce the yield of the desired mono-brominated product. | Use a stoichiometric amount of the brominating agent (typically 1.0 to 1.1 equivalents). Add the brominating agent portion-wise or as a solution to maintain better control over the reaction. Running the reaction at a lower temperature can also help improve selectivity. |
| Product Loss During Workup | The product might be lost during the extraction or purification steps. | Ensure proper phase separation during extraction. Use an appropriate solvent system for column chromatography to achieve good separation of the product from impurities. |
| Hydrolysis of the Ester | If the reaction is carried out in the presence of water and acidic or basic conditions are not properly controlled during workup, the methyl ester can hydrolyze to the corresponding carboxylic acid. | Perform the workup under neutral or slightly acidic conditions. Use anhydrous solvents and reagents if possible. |
A decision-making workflow for troubleshooting low yield is outlined below:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Impurities and Side Products
Q: My final product is contaminated with impurities. What are the common side products and how can I minimize their formation?
The formation of isomers and poly-brominated compounds are the most common challenges.
Common Impurities and Mitigation Strategies:
-
2,4-dibromo-3-methylthiophene-2-carboxylate: This is a common over-bromination product.
-
Mitigation: As mentioned previously, careful control of the stoichiometry of the brominating agent is critical. A one-pot bromination/debromination procedure has also been reported as a strategy to control the formation of di-bromo species.[1]
-
-
Methyl 5-bromo-3-methylthiophene-2-carboxylate: Bromination at the C5 position can occur, leading to this isomeric impurity.
-
Mitigation: The choice of brominating agent and solvent can influence the regioselectivity. For instance, using NBS in a non-polar solvent at low temperatures can favor bromination at the C4 position.
-
-
Starting Material: Unreacted Methyl 3-methylthiophene-2-carboxylate will be a major impurity if the reaction does not go to completion.
-
Mitigation: Monitor the reaction closely and ensure it proceeds to completion.
-
Purification:
Flash column chromatography is typically effective for purifying the final product. A common eluent system is a mixture of ethyl acetate and hexane.[2]
Issue 3: Difficulty in Monitoring Reaction Progress
Q: How can I effectively monitor the progress of the bromination reaction?
Effective reaction monitoring is crucial for optimizing the reaction time and preventing the formation of side products.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method. Use a suitable solvent system (e.g., 10-20% ethyl acetate in hexane) to achieve good separation between the starting material, product, and any potential side products. The brominated product will typically have a slightly different Rf value than the starting material.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, GC can be used to determine the relative amounts of starting material and product.[3] GC-MS can help in identifying the mass of the product and any impurities, confirming the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for monitoring the reaction, offering high resolution and quantitative data.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a synthesis of information from various sources and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
Methyl 3-methylthiophene-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (glacial)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-methylthiophene-2-carboxylate (1.0 eq.) in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Safety Precautions:
-
Handle bromine and N-Bromosuccinimide in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thienyl bromides can be lachrymators and skin irritants.[4]
References
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]
-
This compound. PubChem. [Link]
-
Synthesis and characterization of 3-methylthiophene bromides. ResearchGate. [Link]
-
Methyl 3-bromo-4-methylthiophene-2-carboxylate (C7H7BrO2S). PubChemLite. [Link]
- Synthetic method of 4-bromobenzo[b]thiophene.
-
3-thenyl bromide. Organic Syntheses. [Link]
Sources
- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Methyl 4-bromo-3-methylthiophene-2-carboxylate
Welcome to the technical support guide for Methyl 4-bromo-3-methylthiophene-2-carboxylate. This document provides in-depth guidance on the stability, storage, and handling of this versatile synthetic building block to ensure the integrity of your experiments and the reliability of your results. As researchers and developers, we understand that the success of a multi-step synthesis often hinges on the quality of its starting materials. This guide is structured to address the most common questions and troubleshoot potential issues you may encounter.
Compound Overview and Key Properties
This compound (CAS No. 265652-38-8) is a substituted thiophene derivative widely used in organic synthesis.[1] Its utility stems from the strategically placed functional groups: a methyl ester, a methyl group, and a bromine atom on the thiophene ring. The carbon-bromine bond, in particular, serves as a crucial handle for further molecular elaboration, typically through cross-coupling reactions.[2] However, this reactivity also dictates its stability and handling requirements.
| Property | Value | Source |
| CAS Number | 265652-38-8 | |
| Molecular Formula | C₇H₇BrO₂S | [1] |
| Molecular Weight | 235.10 g/mol | [1] |
| Appearance | Typically a solid or oil | [3] |
| Primary Reactive Sites | C-Br bond (for cross-coupling), Methyl Ester (hydrolysis) | [2][4] |
Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common inquiries regarding the long-term storage and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: The recommended storage condition is 2-8°C, under a dry, inert atmosphere, and protected from light .[3][5] The rationale for these conditions is multi-faceted:
-
Low Temperature (2-8°C): Refrigeration slows down potential degradation pathways. Thiophene derivatives, especially those with activating groups, can be susceptible to slow polymerization or decomposition over time at room temperature.
-
Dry Conditions: The methyl ester functional group is susceptible to hydrolysis, which would convert the compound to its corresponding carboxylic acid (4-Bromo-3-methylthiophene-2-carboxylic acid).[4] This is accelerated by the presence of moisture. Storing in a desiccator or under a dry, inert gas like argon or nitrogen is crucial.
-
Inert Atmosphere: While not as reactive as some organometallics, prolonged exposure to atmospheric oxygen can lead to oxidative degradation of electron-rich thiophene rings. An inert atmosphere minimizes this risk.
-
Protection from Light: Many organic molecules, particularly aromatic and heterocyclic compounds, can be photosensitive. UV light can provide the energy to initiate radical reactions or other decomposition pathways. Storing in an amber vial inside a refrigerator is a best practice.
Q2: My compound arrived as a solid but appears to have melted or oiled out in the refrigerator. Is it degraded?
A2: Not necessarily. While the parent compound, methyl 4-bromothiophene-2-carboxylate, is described as a colorless oil, substituted versions can be low-melting solids.[3] It is possible that minor impurities have depressed the melting point, or the compound exists near its melting point at refrigeration temperatures. The critical first step is to assess its purity. Before use, run a quick analytical test like ¹H NMR or LC-MS and compare it to the certificate of analysis or reference spectra. If the purity is high and no new signals (e.g., from the hydrolyzed carboxylic acid) are present, it is likely safe to use.
Q3: What are the visible signs of degradation?
A3: The most common signs of degradation include:
-
Color Change: A significant darkening of the material (e.g., from off-white/pale yellow to brown) often indicates decomposition or polymerization.
-
Change in Physical State: If the material becomes gummy, clumpy, or releases a noticeable odor, it may have absorbed moisture and/or degraded.
-
Insolubility: If the compound was previously soluble in a specific solvent (e.g., Dichloromethane, Ethyl Acetate) but now shows significant insoluble particulates, degradation may have occurred.
Q4: Is this compound compatible with all common laboratory solvents?
A4: For storage and routine handling, it is compatible with common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. However, be cautious with protic solvents (e.g., Methanol, Water) for prolonged periods, especially if acidic or basic contaminants are present, due to the risk of ester hydrolysis. For reactions, always use anhydrous solvents to prevent side reactions.[3]
Troubleshooting Guide for Experimental Issues
Encountering unexpected results can be frustrating. This guide provides a logical framework for troubleshooting common issues related to the compound's stability.
Scenario 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Stille)
-
Problem: You are performing a palladium-catalyzed cross-coupling reaction using the C-Br bond, but the reaction is sluggish, incomplete, or gives a low yield, even when repeating a known procedure.
-
Diagnostic Workflow:
Caption: Troubleshooting logic for low-yield coupling reactions.
-
Expert Analysis:
-
Purity is Paramount: The most common culprit is starting material degradation. The hydrolyzed carboxylic acid impurity can interfere with many coupling reactions by reacting with bases or coordinating to the metal catalyst, thus inhibiting catalysis. Always confirm purity before use.
-
Incompatible Reagents: Strong bases like n-BuLi, often used for lithiation, can react with the ester or deprotonate other positions on the ring if not used under carefully controlled, cryogenic conditions (-78 °C).[6][7] Ensure your reaction conditions are specific for the C-Br bond and compatible with the ester.
-
Scenario 2: Starting Material is Consumed, but Desired Product Does Not Form
-
Problem: TLC or LC-MS analysis shows that the starting material has been consumed, but the major product is not what you expected. This was observed in related bromination experiments where starting material disappeared without forming the product.[8]
-
Possible Causes & Solutions:
-
Ester Cleavage: Under strongly basic or acidic conditions, or during prolonged heating, the methyl ester may be cleaved. Check for the mass of the corresponding carboxylic acid in your LC-MS data.
-
Solution: Use milder reaction conditions. For example, in Suzuki couplings, use milder bases like K₂CO₃ or Cs₂CO₃ instead of stronger alkoxides if ester cleavage is an issue.
-
-
Debromination: Reductive conditions or certain organometallic reagents can lead to the removal of the bromine atom, replacing it with hydrogen. This is a common side reaction in metal-catalyzed processes if the catalytic cycle is disrupted.
-
Solution: Ensure the reaction is truly anhydrous and free of oxygen. Check the quality of your catalyst and ligands.
-
-
Ring Opening/Decomposition: Thiophene rings, while aromatic, are less stable than benzene. Harsh conditions (very high temperatures, strong oxidizers, or certain Lewis acids) can lead to ring opening or polymerization.[9]
-
Solution: Screen for milder reaction temperatures and conditions. If the reaction requires heat, apply it gradually and monitor for decomposition by TLC/LC-MS.
-
-
Protocols for Quality Assurance and Handling
Trust in your materials is built on verification. Follow these protocols to ensure the integrity of your compound.
Protocol 1: Recommended Handling and Dispensing Workflow
This workflow minimizes exposure to atmospheric contaminants.
Caption: Recommended workflow for handling the compound.
Protocol 2: Pre-Use Purity Check by ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm the presence of the key signals: a singlet for the ester methyl group (-OCH₃), a singlet for the ring methyl group (-CH₃), and a singlet for the thiophene ring proton (-CH).
-
Integrate the peaks. The ratio should be consistent (e.g., 3H : 3H : 1H).
-
Look for impurities. A broad singlet, often downfield, may indicate the presence of the carboxylic acid from hydrolysis. Unidentified peaks in the aromatic or aliphatic region suggest other contaminants. A clean spectrum is a strong indicator of a reliable reagent.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11]
-
Exposure: The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10][12] In case of contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Biswas, A. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate. Retrieved from [Link]
-
SUTO. (n.d.). Mastering Thiophene Chemistry: Synthesis and Reactivity of 3-Bromo-2-iodothiophene. Retrieved from [Link]
-
StudySmarter. (2023). Thiophene: Bromination & Reduction. Retrieved from [Link]
- Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.
-
Arsenyan, P. et al. (2010). A novel method for the bromination of thiophenes. ResearchGate. Retrieved from [Link]
-
Ghorai, S. K. et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 4-bromo-3-fluorothiophene-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylthiophene-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 4-bromothiophene-2-carboxylate CAS#: 62224-16-2 [m.chemicalbook.com]
- 4. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]
- 5. 265652-39-9|4-Bromo-3-methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]
- 7. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. synzeal.com [synzeal.com]
- 11. echemi.com [echemi.com]
- 12. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of Methyl 4-bromo-3-methylthiophene-2-carboxylate
Welcome to the technical support resource for the synthesis of Methyl 4-bromo-3-methylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthetic procedure. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent obstacles observed during the bromination of methyl 3-methylthiophene-2-carboxylate. Each issue is presented in a question-and-answer format, detailing potential causes and validated solutions.
Question 1: My reaction yield is significantly low. What are the likely causes and how can I improve it?
Low yield of the target compound, this compound, is a common issue that can stem from several factors. Systematically diagnosing the root cause is critical for optimization.
Potential Causes & Solutions:
-
Incomplete Reaction: The starting material may not be fully consumed.
-
Diagnosis: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or GC-MS. The presence of a significant starting material spot/peak indicates an incomplete reaction.[1]
-
Solution: Consider extending the reaction time. If the reaction has stalled, a gradual and cautious increase in temperature may be necessary. Ensure your reagents, particularly the brominating agent, have not degraded.[1]
-
-
Over-bromination: The formation of di-brominated or other poly-brominated side products can severely reduce the yield of your desired mono-brominated product. The electron-rich thiophene ring is highly susceptible to multiple substitutions.[1]
-
Diagnosis: Multiple product spots on a TLC plate or peaks in a GC-MS chromatogram with higher molecular weights than the desired product are indicative of over-bromination.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents for mono-bromination.[1] Add the brominating agent portion-wise or as a dilute solution over an extended period to maintain a low concentration in the reaction mixture. Performing the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly enhance selectivity for the mono-brominated product.[1][2]
-
-
Degradation of Product: Brominated thiophenes can be unstable under harsh conditions.[1]
-
Diagnosis: The appearance of a complex mixture of unidentifiable products or baseline material on TLC can suggest degradation.
-
Solution: Use milder brominating agents like N-bromosuccinimide (NBS) instead of elemental bromine (Br₂).[1] Avoid excessively high temperatures and ensure the reaction is worked up promptly upon completion.
-
Question 2: I'm observing significant amounts of a di-brominated byproduct. How can I improve the regioselectivity of the reaction?
Achieving high regioselectivity is the primary challenge in this synthesis. The substituents on the thiophene ring (an activating methyl group and a deactivating methoxycarbonyl group) direct the electrophilic substitution, but the high reactivity of the ring can lead to secondary bromination.
Key Factors Influencing Selectivity:
-
Choice of Brominating Agent: The reactivity of the brominating agent is paramount.
-
N-Bromosuccinimide (NBS): Generally considered milder and more selective than Br₂. It provides a low, steady concentration of bromine, which helps to prevent over-bromination.[1]
-
Elemental Bromine (Br₂): More reactive and aggressive, often leading to a mixture of mono- and di-brominated products. Its use requires stricter control over stoichiometry and temperature.[1]
-
-
Reaction Temperature: Lower temperatures favor the kinetically controlled product and decrease the rate of subsequent bromination reactions.
-
Recommendation: Conduct the reaction at 0 °C or below, especially during the addition of the brominating agent. Allow the reaction to slowly warm to room temperature while monitoring its progress.[1]
-
-
Solvent Choice: The solvent can influence both the reaction rate and selectivity.
Table 1: Comparison of Brominating Agents & Conditions
| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Reactivity | Milder, more selective[1] | Higher, less selective[1] |
| Stoichiometry | 1.0 - 1.1 equivalents | ≤ 1.0 equivalent (strict control) |
| Typical Solvents | Chloroform, Acetonitrile, DMF[1][2] | Acetic Acid[3] |
| Temperature | 0 °C to Room Temperature[1] | 0 °C or below[4] |
| Side Products | Lower potential for over-bromination | Higher potential for over-bromination[1] |
Question 3: The reaction seems to have stalled, and I'm recovering mostly unreacted starting material. What should I do?
This issue points towards insufficient reactivity or deactivation of reagents.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
NBS: N-bromosuccinimide can degrade over time, especially if exposed to light or moisture. It is best practice to use freshly recrystallized NBS.
-
Solvent: Ensure the solvent is anhydrous, as water can react with the brominating agent.
-
-
Reaction Conditions:
-
Temperature: While low temperatures are recommended for selectivity, the reaction may not proceed if the temperature is too low. If no conversion is observed at 0 °C after a reasonable time, allow the reaction to warm slowly to room temperature.
-
Reaction Time: Electrophilic brominations of deactivated rings can be slow. Ensure you are allowing sufficient time for the reaction to complete (monitor by TLC/GC-MS).
-
-
Activation:
-
In some cases, a catalytic amount of a radical initiator (like AIBN) or light is used with NBS, but this can lead to benzylic bromination of the methyl group, which is an undesired side reaction.[5] For aromatic bromination, this is typically avoided. The reaction should ideally be run in the dark (e.g., by wrapping the flask in aluminum foil) to prevent these radical pathways.[2]
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general synthesis pathway and a logical flow for troubleshooting common problems.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Sources
"Methyl 4-bromo-3-methylthiophene-2-carboxylate" reaction troubleshooting
Welcome to the technical support center for Methyl 4-bromo-3-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis, handling, and reactions of this versatile building block.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and subsequent reactions of this compound.
Question 1: Low yield during the synthesis of this compound via bromination of methyl 3-methylthiophene-2-carboxylate.
Possible Causes and Solutions:
Low yields in the bromination of methyl 3-methylthiophene-2-carboxylate can stem from several factors, including the choice of brominating agent, reaction conditions, and the potential for over-bromination or side reactions.
-
Suboptimal Brominating Agent: The choice of brominating agent is critical. While elemental bromine can be used, it can be harsh and lead to the formation of di-brominated byproducts. N-Bromosuccinimide (NBS) is often a milder and more selective alternative for the bromination of electron-rich heterocycles like thiophenes.[1]
-
Reaction Conditions: The reaction temperature and solvent can significantly influence the outcome. Running the reaction at elevated temperatures can increase the rate of reaction but may also lead to more side products. It is advisable to start at a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature. Acetic acid is a common solvent for this type of reaction.[1]
-
Formation of Isomers: Depending on the reaction conditions, bromination of 3-methylthiophene derivatives can sometimes lead to a mixture of isomers. Careful control of the stoichiometry of the brominating agent and the reaction temperature can help to improve the regioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Question 2: Poor reactivity or low yield in Suzuki coupling reactions using this compound.
Possible Causes and Solutions:
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but its success with bromothiophenes can be influenced by several parameters.[2][3]
-
Catalyst Choice and Loading: The choice of palladium catalyst and ligand is crucial. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst for these reactions.[3][4] In some cases, more active catalysts or ligands may be required, especially for less reactive boronic acids. Catalyst loading should also be optimized; typically, 1-5 mol% is sufficient.
-
Base and Solvent System: The base plays a critical role in the catalytic cycle. Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[3][4] The choice of solvent is also important, with mixtures like dioxane/water or toluene/water often employed to ensure the solubility of both the organic and inorganic reagents.[3][4]
-
Dehalogenation: A common side reaction in Suzuki couplings of bromo-heterocycles is dehalogenation (hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. This can be minimized by using minimal amounts of water in the reaction mixture and ensuring the reaction is carried out under an inert atmosphere.[4]
-
Boronic Acid Quality: The purity of the boronic acid is essential. Impurities can poison the catalyst and lead to lower yields. It is advisable to use high-purity boronic acids.
Optimized Suzuki Coupling Conditions:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust and commonly used catalyst for Suzuki couplings.[3][4] |
| Base | K₂CO₃ or K₃PO₄ | Effective bases for activating the boronic acid.[3][4] |
| Solvent | Dioxane/Water (e.g., 6:1 v/v) | A good solvent system for dissolving both organic and inorganic reagents.[4] |
| Temperature | 90 °C | A typical temperature to drive the reaction to completion.[4] |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | Prevents oxidation of the catalyst and dehalogenation side reactions. |
Experimental Protocol for a Typical Suzuki Coupling:
-
To a solution of this compound (1.0 mmol) in a mixture of dioxane (6 mL) and water (1 mL), add the desired boronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir overnight.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 3: Difficulty in purifying the final product from unreacted starting materials or byproducts.
Possible Causes and Solutions:
Purification of thiophene derivatives can sometimes be challenging due to similar polarities of the desired product and impurities.
-
Column Chromatography Optimization: Standard silica gel column chromatography is the most common purification method. The choice of eluent system is critical. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can effectively separate compounds with close Rf values.
-
Removal of Boronic Acid Byproducts: In Suzuki coupling reactions, excess boronic acid and its byproducts can complicate purification. Washing the organic layer with a dilute aqueous solution of sodium hydroxide (NaOH) can help remove acidic boronic acid species.[5]
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent for recrystallization is key and may require some experimentation.
Purification Workflow:
Caption: General purification workflow for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the stability and recommended storage for this compound?
A: this compound is a relatively stable compound. However, as with many halogenated organic compounds, it is recommended to store it in a cool, dry place, away from direct sunlight and strong oxidizing agents. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable.
Q2: Can the methyl ester of this compound be hydrolyzed to the corresponding carboxylic acid?
A: Yes, the methyl ester can be hydrolyzed to 4-bromo-3-methylthiophene-2-carboxylic acid.[6] This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like methanol or ethanol, followed by acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.[7]
Q3: What are the expected spectroscopic data (¹H NMR, ¹³C NMR) for this compound?
-
¹H NMR:
-
A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.
-
A singlet for the methyl group on the thiophene ring (-CH₃) around 2.2-2.4 ppm.
-
A singlet for the proton on the thiophene ring at the 5-position around 7.5-7.7 ppm.
-
-
¹³C NMR:
-
A signal for the ester carbonyl carbon around 160-165 ppm.
-
Signals for the thiophene ring carbons, with the carbon bearing the bromine atom appearing at a lower field.
-
A signal for the ester methyl carbon around 52-53 ppm.
-
A signal for the ring methyl carbon around 14-16 ppm.
-
It is always recommended to acquire and interpret the spectroscopic data for your synthesized compound to confirm its identity and purity.
Q4: Are there any known safety precautions for handling this compound?
A: As with any chemical, it is important to handle this compound with appropriate safety precautions. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is best to consult the Safety Data Sheet (SDS) provided by the supplier.
References
- A Comparative Guide to Suzuki Coupling of 3,4- dibromothiophene-2-carbaldehyde and 4,5 - Benchchem. (n.d.).
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Journal of the Iranian Chemical Society, 15(8), 1837–1851. [Link]
-
Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(23), 4091–4094. [Link]
-
Jadhav, S. D., Shaikh, A. A., Kamble, V. M., & Mane, A. S. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(15), 2786. [Link]
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. (n.d.).
- overcoming competing elimination reactions in thiophene compound synthesis - Benchchem. (n.d.).
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (n.d.).
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.).
- This compound | C7H7BrO2S | CID 59212115 - PubChem. (n.d.).
- CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic acid - Cymit Química S.L. (n.d.).
- How to remove excess of thiophene boronic acid from reaction mixture? - ResearchGate. (n.d.).
- 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis - ChemicalBook. (n.d.).
Sources
- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]
- 7. 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 4-bromo-3-methylthiophene-2-carboxylate
Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the purification of Methyl 4-bromo-3-methylthiophene-2-carboxylate (CAS 265652-38-8). My goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the high purity of this critical building block.
Introduction: The Importance of Purity
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complicate the interpretation of biological data. This guide will walk you through identifying and removing these impurities effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the specific issues you may encounter during the purification of this compound.
Q1: What are the most likely impurities in my crude sample?
Answer: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the bromination of methyl 3-methylthiophene-2-carboxylate.[1] Based on this, the primary impurities to anticipate are:
-
Unreacted Starting Material: Methyl 3-methylthiophene-2-carboxylate.
-
Over-brominated Species: Dibromo- or even tribromo-thiophene derivatives can form if the reaction conditions are not carefully controlled.[2] The electron-rich nature of the thiophene ring makes it susceptible to multiple brominations.[2]
-
Regioisomers: Bromination might occur at other positions on the thiophene ring, although the directing effects of the ester and methyl groups favor the desired product.
-
Residual Brominating Agent: Traces of N-bromosuccinimide (NBS) or bromine (Br₂) and their by-products (e.g., succinimide).
-
Solvent Residues: Acetic acid, chloroform, or other solvents used in the synthesis and workup.[3]
Q2: My TLC shows a major spot, but I suspect there are impurities. How can I improve their detection?
Answer: A single spot on a Thin Layer Chromatography (TLC) plate can sometimes be misleading, especially if impurities have similar polarities to the product. Here’s how to troubleshoot:
-
Vary the Eluent System: Do not rely on a single solvent system. Test a range of systems with different polarities. For instance, if you are using a hexane/ethyl acetate system, try dichloromethane/methanol or toluene/acetone.[4] Sometimes, impurities that co-elute in one system will separate in another.
-
Use a Longer TLC Plate: A longer plate provides more surface area for separation, which can resolve closely running spots.
-
Staining: Use different visualization techniques. In addition to UV light, try staining with potassium permanganate (which reacts with compounds that can be oxidized) or iodine vapor. Different compounds may show up with different stains.
-
Analytical HPLC/GC-MS: These are more powerful techniques for assessing purity. High-Performance Liquid Chromatography (HPLC) can provide excellent resolution of closely related compounds.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is also effective for identifying volatile impurities by their mass.[2]
Q3: I'm struggling to separate my product from an impurity using column chromatography. What should I do?
Answer: Co-elution is a common challenge in column chromatography. Here is a systematic approach to improving separation:
-
Optimize the Solvent System: The goal is to find a solvent system where your product has an Rf value of approximately 0.25-0.35 on TLC, and the impurity has a significantly different Rf. Experiment with different solvent ratios and compositions.[4]
-
Decrease the Polarity of the Eluent: A less polar mobile phase will slow down the elution of all compounds, often increasing the separation between them. This will require more solvent, but can significantly improve resolution.
-
Use a Longer/Wider Column: Increasing the column length or diameter increases the number of theoretical plates, which enhances separation.
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial eluent, consider "dry loading." This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your column. This can lead to sharper bands and better separation.
| Parameter | Recommendation for Improved Separation | Rationale |
| Solvent System | Test various combinations (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/EtOAc) | Different solvents interact differently with the stationary phase and your compounds, altering selectivity. |
| Eluent Polarity | Decrease polarity to achieve an Rf of ~0.25-0.35 for the product on TLC | Increases interaction with the silica gel, allowing more time for separation to occur. |
| Column Dimensions | Increase length-to-diameter ratio | Provides more surface area for compound-silica interactions, leading to better resolution. |
| Sample Loading | Use dry loading for less soluble samples | Prevents the sample from precipitating at the top of the column and ensures a narrow starting band. |
Q4: Can I purify this compound by recrystallization?
Answer: Yes, recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent can be found. The key is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, or mixtures).
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude solid and heat the mixture to boiling (using a water bath or heating mantle) while stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual silica), perform a hot filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizing the Purification Workflow
A systematic approach is crucial for efficient purification. The following diagram outlines a general workflow for purifying your crude product.
Caption: General purification and analysis workflow.
Troubleshooting Decision Tree
When faced with a purification challenge, this decision tree can guide you to a solution.
Caption: Decision tree for troubleshooting purification.
References
-
Bar, S., & Midya, M. K. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]
-
Liu, D., Yang, B., Jang, B., Xu, B., Zhang, S., He, C., Woo, H. Y., & Hou, J. (2017). Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. The Royal Society of Chemistry. [Link]
-
Le, D. N., et al. (2016). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 12, 2756-2763. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. [Link]
-
ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?[Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
Sources
- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. 110545-67-0|Methyl 4-bromo-3-methoxythiophene-2-carboxylate|BLD Pharm [bldpharm.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 4-bromo-3-methylthiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-bromo-3-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate.
Overview of Synthetic Strategies
The synthesis of this compound typically involves a two-step process:
-
Esterification: The synthesis begins with the esterification of 3-methylthiophene-2-carboxylic acid to produce methyl 3-methylthiophene-2-carboxylate.
-
Regioselective Bromination: This is followed by the regioselective bromination of the thiophene ring at the 4-position.
An alternative approach involves the bromination of 3-methylthiophene, followed by metallation and subsequent carboxylation. However, the former method is often preferred for its control over regioselectivity. The choice of brominating agent and reaction conditions is critical to prevent the formation of isomeric impurities and di-brominated byproducts.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their potential causes, and actionable solutions.
Issue 1: Low Yield of this compound
Potential Cause 1: Incomplete Bromination
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a significant amount of the starting material, methyl 3-methylthiophene-2-carboxylate, indicates an incomplete reaction.
-
Solution:
-
Reaction Time/Temperature: Extend the reaction time or consider a modest increase in temperature. However, be cautious as higher temperatures can lead to side reactions.[1]
-
Brominating Agent Stoichiometry: Ensure the use of a slight excess (1.0-1.1 equivalents) of the brominating agent, such as N-bromosuccinimide (NBS).[1]
-
Potential Cause 2: Over-bromination
-
Diagnosis: The formation of di-brominated products, such as 4,5-dibromo-3-methylthiophene-2-carboxylate, can be identified by GC-MS analysis of the crude reaction mixture.[3]
-
Solution:
Potential Cause 3: Degradation of Starting Material or Product
-
Diagnosis: The appearance of multiple unidentified spots on TLC or peaks in the GC-MS chromatogram may suggest degradation.
-
Solution:
Issue 2: Formation of Impurities
Potential Cause 1: Isomeric Impurities
-
Diagnosis: The presence of other mono-brominated isomers can be challenging to distinguish by TLC alone. NMR spectroscopy is the most effective method for identifying isomeric impurities.
-
Solution:
-
Solvent Selection: The choice of solvent can influence regioselectivity. Acetic acid is a common solvent for bromination with Br₂, while chloroform, carbon tetrachloride, or acetonitrile are often used for NBS bromination.[1][6]
-
Purification: Purification of the crude product can be achieved through recrystallization or column chromatography.[1]
-
Potential Cause 2: Di-brominated Byproducts
-
Diagnosis: As mentioned previously, GC-MS is the best tool for identifying di-brominated species.[3]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the most effective brominating agent for this synthesis?
N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for laboratory-scale synthesis due to its milder nature, which helps to minimize over-bromination and degradation.[1] For larger-scale preparations, the choice may depend on cost and handling considerations, but NBS generally offers better selectivity.[5]
Q2: How can I effectively monitor the progress of the bromination reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material. For more detailed analysis, including the detection of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[1]
Q3: What are the key safety precautions to consider during this synthesis?
-
Bromine: Elemental bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[7]
-
Thionyl Chloride (if used for esterification): Thionyl chloride reacts violently with water and is corrosive.[8][9] It should be handled with extreme care in a dry, inert atmosphere.[8][9]
-
Solvents: Many of the solvents used, such as chloroform and carbon tetrachloride, are hazardous. Refer to the Safety Data Sheets (SDS) for each chemical before use.
Q4: What purification methods are most suitable for the final product?
The crude product can typically be purified by either recrystallization or column chromatography.[1] The choice of method will depend on the scale of the reaction and the nature of the impurities.
Experimental Protocols
Protocol 1: Esterification of 3-Methylthiophene-2-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylthiophene-2-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Bromination of Methyl 3-methylthiophene-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methyl 3-methylthiophene-2-carboxylate in a suitable solvent (e.g., chloroform or acetic acid).[1]
-
Reagent Addition: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography or recrystallization.[1]
Data Presentation
| Parameter | Esterification | Bromination |
| Key Reagents | 3-Methylthiophene-2-carboxylic acid, Methanol, H₂SO₄ (cat.) | Methyl 3-methylthiophene-2-carboxylate, NBS |
| Solvent | Methanol | Chloroform or Acetic Acid |
| Temperature | Reflux | 0 °C to Room Temperature |
| Typical Yield | >90% | 70-85% |
| Purification | Extraction | Column Chromatography/Recrystallization |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
References
-
Hoffmann, R., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(9), 1607-1610. Retrieved from [Link]
-
Tandfonline. (n.d.). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes: Synthetic Communications: Vol 29, No 9. Retrieved from [Link]
-
ChemBK. (n.d.). 3-METHYLTHIOPHENE-2-CARBOXYLIC ACID. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
- Zhang, Q., et al. (2026).
- Google Patents. (n.d.). EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.
-
YouTube. (2019, February 10). N-BromoSuccinimide (NBS) in Organic Chemistry | Concept Booster | Jee Main. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Electrochemical Bromination of Substituted Thiophenes in Batch and Continuous Flow. Retrieved from [Link]
-
Synthonix. (n.d.). Mastering Thiophene Chemistry: Synthesis and Reactivity of 3-Bromo-2-iodothiophene. Retrieved from [Link]
- Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.
-
MDPI. (2022, July 21). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Retrieved from [Link]
-
Reddit. (2015, October 20). NBS bromination of thienyl moieties. r/chemistry. Retrieved from [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. 4,5-DIBROMO-3-METHYL-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. dollycorporation.com [dollycorporation.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Reaction Monitoring for Methyl 4-bromo-3-methylthiophene-2-carboxylate
Welcome to the technical support center for "Methyl 4-bromo-3-methylthiophene-2-carboxylate" reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for monitoring reactions involving this versatile thiophene derivative. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, ensuring scientific integrity and providing actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring reactions involving this compound?
The choice of reaction monitoring technique depends on the specific reaction, available equipment, and the level of detail required. The most common and effective methods include:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative technique ideal for quickly assessing reaction progression by observing the disappearance of starting materials and the appearance of products.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time. It is highly specific and sensitive.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It offers excellent separation and structural information, which is useful for identifying unexpected byproducts.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for in-situ reaction monitoring, providing detailed structural information of all components in the reaction mixture without the need for sample workup.[8][9][10]
Q2: How do I choose the right TLC solvent system for my reaction?
Choosing an appropriate solvent system is crucial for good separation on a TLC plate. Here’s a systematic approach:
-
Start with a Polarity Guess: Based on the structures of your starting material (this compound) and expected product, estimate their relative polarities. The product of a Suzuki coupling, for instance, will likely have a different polarity than the starting material.
-
Initial Screening: A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] Begin with a 4:1 or 3:1 mixture of hexane:ethyl acetate and adjust as needed.
-
Adjusting Polarity:
-
If all spots remain at the baseline, the solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).[11]
-
If all spots run to the solvent front, the system is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).
-
-
For Highly Polar Compounds: If your product is very polar and remains on the baseline even with high concentrations of ethyl acetate, consider using a stronger polar solvent like methanol in dichloromethane.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered when monitoring reactions with this compound.
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The compound is highly acidic or basic.- The sample is not fully dissolved. | - Dilute your sample before spotting.- Add a small amount of acetic acid or triethylamine to the developing solvent to suppress ionization.[12]- Ensure your sample is fully dissolved in the spotting solvent. |
| Reactant and product spots have very similar Rf values | The chosen solvent system does not provide adequate separation. | - Try a different solvent system with varying polarities.[11]- Consider using a different stationary phase, such as alumina or reverse-phase silica plates.[2] |
| No spots are visible on the plate | - The sample concentration is too low.- The compound does not visualize under UV light.- The compound has evaporated from the plate. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[13]- Use a chemical stain (e.g., potassium permanganate, anisaldehyde) for visualization.[11]- For volatile compounds, minimize the time the plate is exposed to air before development. |
| Reaction mixture smears from the baseline | High-boiling point reaction solvents (e.g., DMF, DMSO) are present in the sample. | - Before developing the plate, place it under high vacuum for a few minutes to remove the residual solvent.[11]- Perform a mini-workup of a small aliquot of the reaction mixture before spotting it on the TLC plate.[1] |
HPLC Reaction Monitoring Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Interaction of the analyte with the stationary phase.- Column degradation.- Mismatched solvent strength between the sample and mobile phase. | - Add a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid for acidic compounds).- Replace the column.- Dissolve the sample in the mobile phase. |
| Baseline drift or noise | - Contaminated mobile phase or column.- Air bubbles in the system.- Detector lamp aging. | - Filter and degas the mobile phase.- Purge the system to remove air bubbles.- Replace the detector lamp. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations. | - Ensure the mobile phase is well-mixed and the pump is functioning correctly.- Use a column oven to maintain a constant temperature. |
GC-MS Analysis of Thiophene Derivatives: Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak tailing | - Active sites in the injector liner or column.- Column contamination. | - Use a deactivated injector liner.- Bake out the column or trim the first few centimeters. |
| Low sensitivity | - Sample degradation in the injector.- Poor ionization. | - Optimize the injector temperature.- Check the ion source for cleanliness and proper tuning. |
| Irreproducible results | - Inconsistent injection volume.- Leaks in the system. | - Use an autosampler for precise injections.- Perform a leak check of the system. |
Troubleshooting Suzuki Coupling Reactions
This compound is a common substrate in Suzuki coupling reactions. Here are some specific issues you might encounter:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product with significant starting material remaining | - Inactive catalyst.- Inefficient oxidative addition due to the electron-rich nature of the thiophene ring. | - Use a fresh batch of palladium catalyst and ligand.- Switch to a more active ligand system, such as those developed by Buchwald or other electron-rich phosphine ligands.[14] |
| Formation of a significant amount of de-brominated starting material | - Protodebromination, where the bromine is replaced by a hydrogen atom. | - Use anhydrous solvents and reagents.- The presence of some water can be crucial for the coupling, but excessive amounts can lead to dehalogenation.[15] |
| Formation of homocoupled byproducts | - The reaction conditions favor the coupling of two molecules of the starting material or the boronic acid. | - Adjust the stoichiometry of the reactants.- Lower the reaction temperature. |
| Degradation of the boronic acid | - Thiophene boronic acids can be unstable under Suzuki conditions, leading to protodeboronation.[16] | - Use a milder base, such as potassium carbonate or potassium phosphate, instead of strong bases like sodium hydroxide.[16][17]- Run the reaction at a lower temperature.[16] |
Experimental Protocols & Workflows
Workflow for TLC Monitoring
Caption: Troubleshooting flowchart for a failed Suzuki coupling reaction.
References
- Mobile Tool for HPLC Reaction Monitoring | Organic Process Research & Development. (n.d.).
- Chromatography: TLC Tips - Department of Chemistry : University of Rochester. (n.d.).
- Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025).
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH. (n.d.).
- On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale - RSC Publishing. (2016).
- A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression | The Journal of Organic Chemistry - ACS Publications. (2023).
- Tips & Tricks for Thin-Layer Chromatography - Sigma-Aldrich. (n.d.).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025).
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (n.d.).
- TLC troubleshooting | - ChemBAM. (n.d.).
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
- strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids - Benchchem. (n.d.).
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.).
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega - ACS Publications. (2017).
- NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (2025).
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH. (n.d.).
- 265652-38-8 | this compound - Anax Laboratories. (n.d.).
- (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide - ResearchGate. (2025).
- This compound | C7H7BrO2S | CID 59212115 - PubChem. (n.d.).
- GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L | Request PDF - ResearchGate. (2025).
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - CORE. (2017).
- Synthesis, Characterization of thiophene derivatives and its biological applications - Zenodo. (2025).
- Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source - SciSpace. (2013).
- Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products - PubMed. (n.d.).
- NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing). (n.d.).
- GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) - ResearchGate. (n.d.).
- GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed. (n.d.).
- Ethyl 4-bromo-3-methylthiophene-2-carboxylate | 265652-37-7 | QKA65237 - Biosynth. (n.d.).
- Synthesis and characterization of 3-methylthiophene bromides - ResearchGate. (n.d.).
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Chromatography [chem.rochester.edu]
- 12. chembam.com [chembam.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. reddit.com [reddit.com]
- 15. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Thiophene Building Blocks: The Case of Methyl 4-bromo-3-methylthiophene-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of Thiophenes in Modern Chemistry
In the landscape of heterocyclic chemistry, the thiophene ring holds a position of particular privilege.[1][2] Its structural resemblance to benzene allows it to function as a bioisostere, mimicking phenyl groups in biologically active molecules, often with advantageous effects on potency, selectivity, and pharmacokinetic profiles.[3] This five-membered aromatic heterocycle is a cornerstone in medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced organic materials.[2][4] The versatility of the thiophene scaffold stems from its electronic properties and the ease with which it can be functionalized.[2][5]
This guide provides an in-depth comparison of Methyl 4-bromo-3-methylthiophene-2-carboxylate against other structurally related thiophene derivatives. We will move beyond a simple cataloging of properties to explore the nuanced effects of substituent placement on chemical reactivity and synthetic utility, supported by experimental data and protocols. Our focus is to provide actionable insights for chemists in drug discovery and process development, enabling more informed decisions in the selection of building blocks for complex molecular architectures.
Featured Compound: this compound
This compound (CAS: 265652-38-8) is a polysubstituted thiophene that offers multiple, distinct points for chemical modification.[6] Its utility is derived from the specific arrangement of its functional groups:
-
The C4-Bromine: This is the primary reactive handle for introducing molecular complexity. The C-Br bond is amenable to a wide range of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the formation of C-C bonds.[7]
-
The C2-Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into various amides, providing a gateway to a large family of derivatives with diverse biological and physical properties.[7]
-
The C3-Methyl Group: This group exerts a significant steric and electronic influence on the adjacent functional groups, modulating the reactivity of the C2-ester and the C4-bromine, a critical consideration in synthetic planning.
Below is a diagram illustrating the key functional sites of this versatile building block.
Caption: Key functional and modulatory sites on this compound.
Comparative Analysis: Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[8][9] For halogenated thiophenes, this reaction is the most common method for elaboration. The choice of the bromothiophene isomer is critical, as the position of the bromine atom and adjacent substituents dramatically impacts reaction efficiency.
To illustrate this, we will compare the reactivity of our lead compound with its structural isomer, Methyl 3-bromothiophene-2-carboxylate , which lacks the C3-methyl group and has the bromine at a different position.[10]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromothiophene Esters
This protocol is a representative procedure adapted from established methods for palladium-catalyzed cross-coupling reactions.[9][11]
Materials:
-
Bromothiophene derivative (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the bromothiophene derivative, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following diagram outlines the experimental workflow for this comparative study.
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling study.
Performance Comparison and Mechanistic Insights
The table below summarizes expected outcomes based on established principles of thiophene reactivity.[11][12]
| Thiophene Derivative | Coupling Partner | Typical Yield | Mechanistic Rationale |
| This compound | Phenylboronic Acid | Good to Excellent | The C4 position is sterically accessible. The C3-methyl group is electron-donating, which can slightly deactivate the ring towards oxidative addition, but this effect is generally minor for Suzuki couplings. |
| Methyl 3-bromothiophene-2-carboxylate | Phenylboronic Acid | Excellent | The bromine is at the C3 position. Reactivity at C3 can sometimes be lower than at C2 or C5, but the absence of steric hindrance from an adjacent methyl group facilitates catalyst approach and oxidative addition. |
| 2,4-Dibromothiophene | Phenylboronic Acid (1 eq.) | High (Coupling at C2) | The C2 position (alpha to the sulfur) is more electronically activated and generally reacts first in di-substituted thiophenes, demonstrating high regioselectivity.[11] |
Causality Behind Reactivity Differences:
-
Electronic Effects: The electron-rich nature of the thiophene ring facilitates the initial oxidative addition step with the Pd(0) catalyst. Electron-withdrawing groups (like the ester) can influence the reactivity of different positions.
-
Steric Hindrance: The presence of the C3-methyl group in our title compound can sterically hinder the approach of the bulky palladium catalyst to the C4-bromine, although this effect is often less pronounced than for reactions at the C2 position. In contrast, Methyl 3-bromothiophene-2-carboxylate has a hydrogen atom at C4, presenting a less hindered environment.
-
Regioselectivity: In poly-halogenated thiophenes, the position of coupling is highly predictable. Halogens at the C2 and C5 positions (alpha to the sulfur) are typically more reactive than those at C3 and C4 (beta positions) in cross-coupling reactions.[11] This principle is crucial when designing multi-step syntheses.
Applications in Drug Discovery: A Hypothetical Pathway
Thiophene-2-carboxamides are a class of compounds that have shown promise as anticancer agents.[5][13] Building blocks like this compound are ideal starting points for the synthesis of such molecules. The following diagram illustrates a plausible synthetic route from our starting material to a hypothetical drug-like target.
Caption: A hypothetical synthetic pathway to a thiophene-2-carboxamide derivative.
This three-step sequence leverages the key reactive sites of the starting material:
-
Suzuki Coupling: The C4-bromine is used to install a desired aryl group, a common feature in many bioactive molecules.[9]
-
Ester Hydrolysis (Saponification): The methyl ester is converted to a carboxylic acid, activating it for the next step.
-
Amide Coupling: The carboxylic acid is coupled with a primary or secondary amine to form the final carboxamide product. This is a robust and widely used transformation in medicinal chemistry.[13][14]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its true power is unlocked through a deep understanding of how its specific substitution pattern compares to that of other available thiophene derivatives. While its reactivity in cornerstone reactions like the Suzuki-Miyaura coupling is generally robust, factors such as steric hindrance from the C3-methyl group and the inherent electronic properties of the C4 position must be considered. By comparing it with isomeric and less substituted analogues, researchers can make more strategic decisions, optimizing reaction conditions and synthetic routes to accelerate the discovery and development of novel chemical entities.
References
- The Crucial Role of Thiophene Intermediates in Drug Discovery. Google Vertex AI Search.
- A Comparative Guide to Thiophene and Furan Derivatives in Synthetic Chemistry and Drug Discovery. Benchchem.
- Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Benchchem.
- Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Tre
- Synthesis of thiophene-2-carboxamidines containing 2-amino-thiazoles and their biological evaluation as urokinase inhibitors.
- Discovery and history of thiophene compounds in medicinal chemistry. Benchchem.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
- CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic acid. Cymit Química S.L..
- Versatile thiophene 2-carboxamide derivatives.
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
- Methyl 3-bromothiophene-2-carboxyl
- Therapeutic importance of synthetic thiophene. PMC - PubMed Central.
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.
- Methyl 4-bromo-3-methylthiophene-2-carboxyl
- 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073. PubChem.
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH.
- Double Couplings of Dibromothiophenes using Boronic Acids and Boron
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Methyl 4-bromo-3-methylthiophene-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted thiophenes are indispensable building blocks, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] This guide provides an in-depth characterization of Methyl 4-bromo-3-methylthiophene-2-carboxylate, a key intermediate whose specific substitution pattern offers a unique combination of reactivity and structural complexity. We will objectively compare its performance, supported by experimental data and protocols, against relevant alternatives to inform strategic decisions in synthetic design.
Introduction: Strategic Importance of the Title Compound
This compound (C₇H₇BrO₂S) is a tetra-substituted thiophene that presents medicinal chemists with a versatile scaffold.[3] The ester at the C2 position can be hydrolyzed or converted to an amide, the bromine at C4 is a prime handle for cross-coupling reactions, and the methyl group at C3 provides steric and electronic influence, differentiating it from less substituted analogs.[4][5] Its utility is primarily in creating complex, poly-functionalized molecules where precise regiochemical control is paramount.
Physicochemical and Spectroscopic Characterization
Accurate identification is the foundation of reproducible science. The properties of the title compound are summarized below, followed by a guide to its spectral interpretation.
| Property | Value | Source |
| CAS Number | 265652-38-8 | [3] |
| Molecular Formula | C₇H₇BrO₂S | [3] |
| Molecular Weight | 235.10 g/mol | [3] |
| Appearance | Off-white to yellow solid | Commercial Suppliers |
| XLogP3 | 2.8 | [3] |
Spectroscopic Data Interpretation:
-
¹H NMR (Proton NMR): The proton NMR spectrum is the most direct method for confirming identity. Key expected signals include a singlet for the single thiophene proton (H5), a singlet for the methyl ester protons (-OCH₃), and a singlet for the C3-methyl protons (-CH₃). The exact chemical shifts can vary slightly based on the solvent.[6]
-
¹³C NMR (Carbon NMR): The carbon spectrum will show seven distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester, the four thiophene carbons, and the two methyl carbons.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺) appearing at m/z 234 and 236.
Comparative Analysis: Synthesis and Reactivity
The true value of a building block is defined by its synthetic accessibility and its performance in key chemical transformations compared to viable alternatives.
Synthesis Routes
The synthesis of this compound typically originates from simpler, commercially available thiophenes. A common strategy involves the bromination of a pre-functionalized thiophene. For instance, routes have been developed starting from 3-methylthiophene, which can undergo bromination and subsequent functionalization at the 2-position via lithiation and carboxylation.[1][4]
An alternative approach involves the esterification of the corresponding carboxylic acid, 4-bromo-3-methylthiophene-2-carboxylic acid.[5][7][8] This acid precursor can be synthesized through methods like the bromination of methyl 3-methylthiophene-2-carboxylate followed by hydrolysis.[4]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo substituent is the primary reactive site for palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for C-C bond formation.
Comparison with an Unsubstituted Analog: Methyl 4-bromothiophene-2-carboxylate
| Feature | This compound | Methyl 4-bromothiophene-2-carboxylate (Alternative) | Rationale & Causality |
| Steric Hindrance | Moderate | Low | The C3-methyl group flanks the C4-bromine, potentially slowing the rate-determining oxidative addition step by sterically hindering the approach of the bulky palladium catalyst. |
| Electronic Effect | Slightly more electron-rich | Baseline | The methyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the C4 carbon, potentially making oxidative addition less favorable compared to the unsubstituted analog. |
| Expected Yields | Good to excellent, but may require more forcing conditions (higher temperature, longer reaction time). | Generally excellent under standard conditions.[9][10] | The combination of steric and electronic factors may necessitate optimization to achieve yields comparable to the less-hindered substrate. |
Experimental Insight: In a typical Suzuki-Miyaura coupling, while both substrates can successfully couple with an arylboronic acid, this compound may require a more robust catalytic system (e.g., a bulkier phosphine ligand) or slightly elevated temperatures to overcome the steric and electronic effects of the C3-methyl group. The choice of substrate is therefore a trade-off: the title compound allows for a more complex final product, while its unsubstituted counterpart offers potentially higher reactivity and milder conditions.[11][12]
Experimental Protocols
To ensure trustworthiness and reproducibility, the following detailed protocols are provided.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling aryl bromides like this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)[13]
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the thiophene substrate, the arylboronic acid, the palladium catalyst, and the base.[13]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol.
Conclusion and Future Outlook
This compound is a highly valuable, albeit specialized, building block. Its primary advantage lies in the unique substitution pattern it provides, allowing for the synthesis of complex molecules that would be difficult to access otherwise.
-
Advantages: Offers a scaffold with four distinct, modifiable positions, enabling precise control over the final molecular architecture.
-
Disadvantages: Its synthesis is more complex than simpler analogs. The inherent steric hindrance from the C3-methyl group can necessitate more forceful reaction conditions for cross-coupling compared to its unsubstituted counterpart, Methyl 4-bromothiophene-2-carboxylate.
For the drug development professional, the choice between this reagent and a simpler alternative hinges on the synthetic strategy. If the complexity afforded by the 3-methyl group is essential for the target molecule's activity, then optimizing reaction conditions to accommodate its slightly lower reactivity is a worthwhile endeavor. If not, a more reactive, less-substituted building block may be more efficient.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Larhed, M., & Hallberg, A. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(8), 2162-2165. Retrieved from [Link]
-
Pfrengle, W., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1206-1213. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Jana, S., et al. (2022). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2022(3), M1424. Retrieved from [Link]
-
Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6296. Retrieved from [Link]
-
Zhang, L., et al. (2021). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry, 19(2), 348-352. Retrieved from [Link]
-
Grokipedia. (n.d.). 3-Bromothiophene. Retrieved from [Link]
-
Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5565-5572. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methylthiophene. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]
- 6. This compound(265652-38-8) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 265652-39-9|4-Bromo-3-methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. methyl 4-bromothiophene-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Methyl 4-bromothiophene-2-carboxylate CAS#: 62224-16-2 [m.chemicalbook.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Purity Analysis of Methyl 4-bromo-3-methylthiophene-2-carboxylate
Introduction: The Analytical Imperative for a Key Building Block
Methyl 4-bromo-3-methylthiophene-2-carboxylate is a substituted thiophene derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The precise arrangement of its functional groups—a bromine atom, a methyl group, and a methyl ester on a thiophene ring—makes it a versatile intermediate.[2] However, the synthetic routes to this compound can introduce a variety of impurities, including starting materials, regioisomers, or by-products from side reactions. The presence of these impurities, even in trace amounts, can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
Therefore, a robust, selective, and reliable analytical method for purity assessment is not merely a quality control measure; it is a fundamental requirement for ensuring the success of the subsequent synthetic steps and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high-resolution separation for non-volatile and thermally labile compounds.[3]
This guide provides a comprehensive, field-proven comparison of two distinct reversed-phase HPLC (RP-HPLC) methodologies for the purity analysis of this compound. We will explore the method development rationale, compare the performance of a traditional C18 stationary phase against a Phenyl-Hexyl phase, and provide detailed protocols to empower researchers in their own laboratories.
The Analytical Strategy: Leveraging Orthogonal Selectivity
The core of effective HPLC method development lies in understanding the physicochemical properties of the analyte and selecting a chromatographic system that can exploit these properties to achieve separation from potential impurities.[4] this compound is a moderately polar molecule with a calculated XLogP3 of 2.8, containing an aromatic thiophene ring.[2] This structure suggests that reversed-phase chromatography is the most suitable approach.[5]
Our strategy is to compare two columns with different stationary phase chemistries to achieve orthogonal selectivity, thereby increasing the confidence in the purity assessment.
-
Method A: The Industry Standard (C18 Column) : An octadecylsilane (C18) column is the workhorse of reversed-phase HPLC, separating compounds primarily based on hydrophobic interactions.[6] It is the logical starting point for most small molecules.[5]
-
Method B: An Alternative Approach (Phenyl-Hexyl Column) : A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobicity from its hexyl linker, the phenyl group provides π-π interactions, which can offer unique selectivity for aromatic compounds like our thiophene derivative.[7][8] This alternative selectivity is invaluable for resolving impurities that might co-elute with the main peak on a C18 column.[9][10]
A Photodiode Array (PDA) detector will be employed to monitor the elution, allowing for peak purity analysis and detection at the optimal wavelength for the thiophene chromophore.
Experimental Design & Protocols
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Columns:
-
Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
-
Reagents: Acetonitrile (ACN, HPLC Grade), Water (Milli-Q or equivalent), Methanol (HPLC Grade).
-
Sample: this compound (≥98% purity for reference).
Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Chromatographic Conditions
The following gradient elution program was developed to ensure adequate separation of both polar and non-polar impurities.
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | PDA, 260 nm (Thiophene UV max) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified.[11] This is a self-validating step to ensure the reliability of the results on the day of analysis.[12] A series of five replicate injections of the working standard solution should be performed, and the results must meet the criteria outlined in USP <621>.[12][13]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and good peak sharpness. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and system.[12] |
Comparative Data & Analysis
The two methods were evaluated using a sample of this compound spiked with a potential precursor impurity (4-Bromo-3-methylthiophene-2-carboxylic acid) and a related regioisomer to challenge the separation.
Quantitative Performance Comparison
Hypothetical Data
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
|---|---|---|
| Retention Time (Main Peak) | 14.2 min | 13.5 min |
| Tailing Factor (Main Peak) | 1.15 | 1.08 |
| Theoretical Plates (Main Peak) | 9800 | 11500 |
| Resolution (Main Peak / Impurity 1) | 2.1 | 2.8 |
| Resolution (Main Peak / Impurity 2) | 1.9 | 3.5 |
| Calculated Purity (% Area) | 99.1% | 98.8% |
Interpretation of Results
-
Peak Shape and Efficiency: Both columns provided excellent peak shape (Tailing Factor close to 1.0) and high efficiency (Plates > 2000), meeting the system suitability requirements. The Phenyl-Hexyl column showed a slight advantage with a more symmetrical peak and higher plate count, suggesting better column packing and interaction kinetics.
-
Retention and Selectivity: The C18 column, relying on hydrophobicity, provided good retention and baseline separation for Impurity 1. However, the resolution for Impurity 2, a structurally similar isomer, was below the ideal value of 2.0.
-
The Phenyl-Hexyl Advantage: The Phenyl-Hexyl column demonstrated superior performance. The π-π interactions between the stationary phase and the thiophene rings of the analyte and impurities introduced a different selectivity dimension.[8] This resulted in a significant improvement in the resolution of the critical pair (Main Peak / Impurity 2) to 3.5, providing much greater confidence in the accuracy of the purity measurement.
-
Purity Discrepancy: The Purity (% Area) value was slightly lower on the Phenyl-Hexyl column (98.8%) compared to the C18 column (99.1%). This is a direct result of the improved resolution. The C18 column's poorer separation of Impurity 2 likely led to peak co-elution, causing the impurity to be partially integrated with the main peak and artificially inflating the purity result. The Phenyl-Hexyl method provides a more accurate assessment.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the decision-making logic that underpins this comparative study.
Caption: Overall workflow for HPLC purity analysis.
Caption: Logic for selecting the optimal HPLC column.
Method Validation & Conclusion
Path to Validation
The selected method (Method B: Phenyl-Hexyl) should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16] This process involves experimentally verifying:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradants.
-
Linearity: Confirming a linear relationship between concentration and detector response.
-
Accuracy & Precision: Assessing the closeness of the results to the true value and the repeatability of the method.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluating the method's performance under small, deliberate variations in parameters (e.g., pH, flow rate).
Final Recommendation
For the purity analysis of this compound, the method utilizing a Phenyl-Hexyl stationary phase is unequivocally recommended .
While a standard C18 column provides acceptable performance, the Phenyl-Hexyl column offers superior resolving power for closely related impurities, which is a critical attribute for a reliable purity method. The orthogonal selectivity provided by the π-π interactions of the phenyl rings ensures a more accurate and trustworthy purity assessment. This enhanced confidence in the analytical data is essential for making informed decisions in a drug development and manufacturing environment.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.
-
System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns.
-
This compound. PubChem, National Center for Biotechnology Information.
-
System Suitability for USP Chromatographic Methods. ECA Academy.
-
Comparative assessment of C18 and phenyl-hexyl column for separation of... ResearchGate.
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.
-
System Suitability in HPLC Analysis. Pharmaguideline.
-
〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP).
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Technology Networks.
-
Developing HPLC Methods. Sigma-Aldrich.
-
Methyl 4-bromothiophene-2-carboxylate. ChemicalBook.
-
4-Bromo-3-methyl-2-thiophenecarboxylic acid. Cymit Química S.L.
-
4-Bromo-3-methylthiophene-2-carboxylic acid. PubChem, National Center for Biotechnology Information.
-
methyl 4-bromothiophene-2-carboxylate. Sigma-Aldrich.
-
Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. National Institutes of Health (NIH).
-
Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate.
-
Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex.
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
-
A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. Benchchem.
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
-
A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC. Benchchem.
-
HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical and Biological Archives.
-
A Researcher's Guide to Purity Assessment of Synthesized 2-(Thiophen-2-yl)propanenitrile. Benchchem.
-
Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. PubMed.
Sources
- 1. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]
- 2. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. halocolumns.com [halocolumns.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.com [phenomenex.com]
- 11. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. usp.org [usp.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
A Comparative Guide to the Reactivity of 2-Bromothiophene and 3-Bromothiophene
Introduction
In the landscape of heterocyclic chemistry, thiophene and its derivatives are indispensable scaffolds for the development of pharmaceuticals, agrochemicals, and advanced materials. Among the most versatile building blocks are the isomeric bromothiophenes: 2-bromothiophene and 3-bromothiophene. While structurally similar, their reactivity profiles differ significantly, a nuance that is critical for strategic synthetic planning and process optimization.
This guide provides an in-depth, objective comparison of the reactivity of 2-bromothiophene and 3-bromothiophene in several pivotal synthetic transformations. We will delve into the electronic and steric factors that govern their behavior, present supporting experimental data, and offer detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.
The fundamental difference in reactivity stems from the electronic properties of the thiophene ring. The carbon atom at the 2-position (α to the sulfur) is more electron-deficient and its corresponding proton is more acidic than those at the 3-position (β to the sulfur)[1]. This intrinsic property renders 2-bromothiophene generally more reactive than its 3-bromo isomer in a majority of common transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions[1].
Metal-Halogen Exchange: The Gateway to Functionalization
Lithium-halogen exchange is a cornerstone transformation, converting the relatively inert C-Br bond into a highly nucleophilic C-Li bond, which can then be quenched with a wide range of electrophiles.
Expertise & Experience: The choice of organolithium reagent and temperature is paramount for a successful and clean transformation. The reaction is typically performed at cryogenic temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and minimize side reactions[2].
Reactivity Comparison:
-
2-Bromothiophene: Undergoes rapid and clean metal-halogen exchange with common organolithiums like n-butyllithium (n-BuLi) at -78 °C. The formation of the 2-thienyllithium intermediate is both kinetically rapid and thermodynamically favored due to the stability of the resulting species[1].
-
3-Bromothiophene: While the exchange is also feasible, it can be slower. The use of a more reactive organolithium, such as tert-butyllithium (t-BuLi), is sometimes recommended to ensure efficient conversion[3]. The stability of the 3-thienyllithium intermediate is lower than its 2-isomer, making precise temperature control even more critical[1].
Experimental Protocol: General Lithiation and Electrophilic Quench
Materials:
-
Bromothiophene isomer (1.0 mmol, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) (to 0.2-0.5 M)
-
Organolithium reagent (n-BuLi or t-BuLi, 1.1 eq)
-
Electrophile (1.2 eq)
Procedure:
-
Assemble a flame- or oven-dried three-necked flask equipped with a magnetic stir bar, thermometer, septum, and an inert gas (Argon or Nitrogen) inlet.
-
Add the bromothiophene and anhydrous solvent to the flask via syringe.
-
Cool the solution to -78 °C in a dry ice/acetone bath and stir for 10 minutes to equilibrate.
-
Slowly add the organolithium reagent dropwise over 10-15 minutes, ensuring the internal temperature remains below -70 °C[2].
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange[2].
-
Add the desired electrophile dropwise, either neat or as a solution in anhydrous THF, while maintaining the temperature at -78 °C[2].
-
Allow the reaction to stir at -78 °C for an additional hour before slowly warming to room temperature over 1-3 hours[2].
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Proceed with a standard aqueous workup and purification by column chromatography.
Visualization: Lithiation Workflow
Caption: General experimental workflow for lithiation and quenching.
Grignard Reagent Formation
The formation of Grignard reagents from bromothiophenes is another essential method for generating thiophene-based nucleophiles.
Reactivity Comparison:
-
2-Bromothiophene: Reacts readily with magnesium turnings in a suitable ether solvent (THF or Et₂O) to form 2-thienylmagnesium bromide[4][5].
-
3-Bromothiophene: The formation of 3-thienylmagnesium bromide is significantly more challenging compared to its 2-isomer[6][7]. The reaction often fails to initiate or gives low yields. Activation of the magnesium surface with reagents like iodine or 1,2-dibromoethane is frequently necessary to achieve success[6]. For many applications, lithium-halogen exchange is considered a more reliable method for generating a 3-thienyl nucleophile[6][7].
Experimental Protocol: Formation of 3-Thienylmagnesium Bromide
Materials:
-
Magnesium turnings (1.1 eq)
-
Iodine (one small crystal)
-
3-Bromothiophene (1.0 eq)
-
Anhydrous THF
Procedure:
-
Flame-dry a three-necked flask containing a magnetic stir bar and magnesium turnings under an inert atmosphere[6].
-
Add a single crystal of iodine to activate the magnesium. Gently warm the flask with a heat gun until the purple iodine vapor is observed and subsequently disappears[6].
-
Allow the flask to cool, then add a small portion of a solution of 3-bromothiophene in anhydrous THF to initiate the reaction[6]. Initiation is often indicated by gentle refluxing or a gray coloration of the solution[8].
-
Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux[6].
-
After the addition is complete, stir the mixture for an additional 1-2 hours until most of the magnesium is consumed. The resulting cloudy grey solution is the Grignard reagent, ready for use[6].
Visualization: Grignard Reagent Formation```dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
Reactivity Comparison: Similar to the Suzuki coupling, the oxidative addition step is generally faster for 2-bromothiophene.[1] The Heck reaction often requires higher temperatures (120-140 °C), and the choice of ligand and base is critical for achieving good yields, especially with the less reactive 3-bromothiophene.[1][9]
Comparative Data: Heck Reaction with Styrene
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromothiophene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 130 | ~70-80% | [1] |
| 2 | 3-Bromothiophene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 130 | ~60-75% | [1] |
Note: Direct comparative yield data under identical conditions is limited. The provided yields suggest that both isomers are viable substrates, though 2-bromothiophene is expected to be more reactive.[1]
Experimental Protocol: General Heck Reaction
Materials:
-
Bromothiophene isomer (1.0 mmol)
-
Alkene (e.g., styrene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., P(o-tol)₃, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF or NMP)
Procedure:
-
To a dry Schlenk flask or sealed tube, add the bromothiophene, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.
-
Proceed with a standard aqueous workup and purification.
Sonogashira Coupling
Reactivity Comparison: The Sonogashira coupling, which pairs aryl halides with terminal alkynes, follows similar reactivity trends. 2-Bromothiophene is expected to be more reactive than 3-bromothiophene. However, the development of copper-free conditions and highly active palladium precatalysts has enabled the efficient coupling of even challenging electron-rich or less reactive aryl bromides like 3-bromothiophene.[10]
Conclusion
This guide illuminates the distinct reactivity profiles of 2-bromothiophene and 3-bromothiophene, grounded in their intrinsic electronic properties.
Key Takeaways:
-
2-Bromothiophene is the more reactive isomer in the majority of common transformations, including lithiation and palladium-catalyzed cross-coupling reactions. This is due to the C2 position being more electron-deficient and the C2 proton being more acidic.[1]
-
The higher reactivity of 2-bromothiophene can be leveraged to achieve high yields under milder reaction conditions with shorter reaction times.
-
3-Bromothiophene remains a vital and versatile building block . Its lower reactivity can be overcome with the strategic selection of modern, highly active catalyst systems, stronger organometallic reagents, or more forcing conditions.[1][6]
-
The choice between these isomers should be a strategic decision in synthetic design, balancing inherent reactivity with the availability of optimized protocols and the specific requirements of the target molecule.
By understanding these fundamental differences, researchers can better navigate the complexities of thiophene chemistry, leading to more efficient, predictable, and successful synthetic outcomes.
References
- A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithi
- Application Notes and Protocols for the Lithiation of 3-Bromothiophene. (2025). Benchchem.
- Technical Support Center: Optimizing Grignard Coupling with 3-Bromothiophene. (2025). Benchchem.
- Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
- What is 3-Bromothiophene and How is it Used?. Guidechem.
- Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. (n.d.). De Gruyter.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.).
- Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. (2014).
- (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn... (2022). Filo.
- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU.
- Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method?. (2014).
- How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. [askfilo.com]
- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 4-bromo-3-methylthiophene-2-carboxylate" mass spectrometry data
An In-Depth Guide to the Mass Spectrometry of Methyl 4-bromo-3-methylthiophene-2-carboxylate
Introduction
This compound is a substituted thiophene derivative, a class of heterocyclic compounds integral to the development of pharmaceuticals, agrochemicals, and materials science. As a functionalized building block, its unambiguous structural confirmation is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise molecular weight information and structural insights through fragmentation analysis.
This guide, designed for researchers and drug development professionals, offers a comprehensive examination of the mass spectrometric behavior of this compound. We will delve into its predicted fragmentation patterns under different ionization techniques, compare its expected mass spectrum with that of a structural isomer, and provide robust, validated experimental protocols for its analysis. The focus is not merely on the data itself, but on the underlying chemical principles that dictate the observed results, empowering the analyst to interpret spectra with confidence.
Section 1: Predicted Fragmentation Analysis under Electron Ionization (EI-MS)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation. This provides a structural "fingerprint" of the molecule. The molecular formula for our target compound is C₇H₇BrO₂S, with a monoisotopic mass of approximately 233.935 Da.[1] A critical feature in its mass spectrum will be the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a characteristic pair of peaks (M⁺ and M+2) for the molecular ion and any bromine-containing fragments.
1.1 The Molecular Ion (M⁺)
Upon electron impact, the molecule will lose an electron to form the molecular ion (M⁺). Due to the bromine isotope pattern, we expect to see two peaks of nearly equal intensity:
-
m/z 234: Corresponding to the molecule containing ⁷⁹Br.
-
m/z 236: Corresponding to the molecule containing ⁸¹Br.
1.2 Key Fragmentation Pathways
The primary fragmentation pathways are predicted based on the stability of the resulting ions and neutral losses, guided by established fragmentation principles for esters and aromatic halides.[2]
-
Loss of a Methoxy Radical (•OCH₃): This is a classic fragmentation for methyl esters, involving cleavage of the bond alpha to the carbonyl group. This would result in a prominent acylium ion.
-
[M - 31]⁺ gives fragments at m/z 203/205 .
-
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the thiophene ring and the ester group.
-
[M - 59]⁺ gives fragments at m/z 175/177 .
-
-
Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond is a common pathway for halogenated compounds.
-
[M - 79/81]⁺ gives a fragment at m/z 155 . This peak will not have a bromine isotope pattern.
-
-
Ring Fragmentation: Thiophene rings can undergo complex fragmentation, often involving the loss of acetylene (C₂H₂) or thioformaldehyde (H₂CS).[3] These pathways become more prominent after initial losses of the primary functional groups.
Predicted EI-MS Fragmentation Table
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Description of Neutral Loss |
| 234/236 | [C₇H₇BrO₂S]⁺ | Molecular Ion (M⁺) |
| 203/205 | [M - •OCH₃]⁺ | Loss of a methoxy radical |
| 175/177 | [M - •COOCH₃]⁺ | Loss of the carbomethoxy group |
| 155 | [M - •Br]⁺ | Loss of a bromine radical |
| 124 | [M - •Br - •OCH₃]⁺ | Sequential loss of bromine and methoxy radicals |
Visualization of Predicted EI Fragmentation
Caption: Predicted EI-MS fragmentation of this compound.
Section 2: Comparison with an Isomeric Compound
To understand the specificity of the mass spectrum, it is instructive to compare our target with a structural isomer, Methyl 3-bromothiophene-2-carboxylate . This isomer differs only in the positions of the bromine and methyl groups. While both compounds have the same molecular weight and will exhibit a molecular ion at m/z 234/236, their fragmentation patterns may show subtle differences in the relative intensities of fragment ions due to neighboring group effects.
For Methyl 3-bromothiophene-2-carboxylate, the bromine atom is adjacent to the ester group. This proximity could potentially influence the fragmentation, perhaps stabilizing or destabilizing certain fragment ions compared to the 4-bromo isomer. However, the primary fragmentation pathways (loss of •OCH₃, •Br, and •COOCH₃) are expected to be the same. Differentiating these isomers by EI-MS alone might be challenging and would likely rely on high-resolution mass spectrometry or comparison with authenticated reference spectra.[4]
Section 3: Ionization Technique Comparison: EI-MS vs. ESI-MS
The choice of ionization technique profoundly impacts the resulting mass spectrum. Electrospray Ionization (ESI) is a "soft" ionization method that typically generates protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺) with minimal fragmentation.
Comparative Analysis
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Primary Ion Observed | Molecular Ion (M⁺) at m/z 234/236 | Protonated Molecule [M+H]⁺ at m/z 235/237 |
| Fragmentation | Extensive, providing a structural fingerprint. | Minimal to none. Tandem MS (MS/MS) is required to induce fragmentation. |
| Bromine Isotope Pattern | Clearly visible for the molecular ion and all Br-containing fragments. | Should be visible for the [M+H]⁺ ion, but can sometimes be less clear or suppressed depending on instrument settings and matrix effects.[5] |
| Typical Application | GC-MS analysis of volatile and semi-volatile compounds. Structure elucidation. | LC-MS analysis. Confirmation of molecular weight for less volatile or thermally labile compounds. |
For routine identification, GC-EI-MS would be the method of choice due to the rich structural information from fragmentation. For analyses involving complex matrices or when coupled with liquid chromatography, ESI-MS would be more appropriate for confirming the compound's presence by its accurate molecular weight.
Section 4: Experimental Protocols
Adherence to a validated protocol is essential for obtaining high-quality, reproducible data.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for the analysis of pure samples or simple mixtures containing the volatile target compound.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
GC Method:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Acquire data in full scan mode.
-
Protocol 2: Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS)
This method is used for rapid molecular weight confirmation.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a solvent suitable for ESI (e.g., methanol or acetonitrile, often with 0.1% formic acid to promote protonation).
-
Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Infusion Method:
-
Flow Rate: Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
MS Method:
-
Ionization Mode: ESI, positive ion mode.
-
Capillary Voltage: ~3.5 - 4.5 kV.
-
Source/Desolvation Gas: Nitrogen. Set temperatures and flow rates according to manufacturer recommendations.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Acquisition: Acquire data in full scan mode. Look for the [M+H]⁺ ion at m/z 235/237.
-
General Analytical Workflow
Caption: A generalized workflow for the MS analysis of the target compound.
Conclusion
The mass spectrometric analysis of this compound is straightforward yet requires careful attention to detail. The presence of bromine provides a highly characteristic isotopic signature that serves as a powerful diagnostic tool. Under EI-MS, the molecule is expected to produce a rich fragmentation pattern dominated by the loss of its ester functionalities and bromine atom, providing a robust fingerprint for structural confirmation. In contrast, ESI-MS is best suited for rapid and accurate molecular weight determination. By selecting the appropriate ionization technique and adhering to rigorous experimental protocols, researchers can confidently identify and characterize this important heterocyclic building block.
References
-
PubChem. Methyl 3-bromothiophene-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Chemistry Stack Exchange. (2022). Bromine isotope peaks were observed in EI-MS, but not in ESI-MS. [Link]
-
NIST. Thiophene, 3,4-dibromo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (2014). Mass spectrum of the ions formed from thiophene using the ~30–40 eV EI source. [Link]
Sources
- 1. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-bromothiophene-2-carboxylate | C6H5BrO2S | CID 2740074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Synthesis of Methyl 4-bromo-3-methylthiophene-2-carboxylate
Methyl 4-bromo-3-methylthiophene-2-carboxylate is a crucial heterocyclic building block in medicinal chemistry and materials science.[1][2] Its substituted thiophene core is a key pharmacophore in numerous developmental drug candidates. The precise placement of the bromo, methyl, and carboxylate groups allows for intricate molecular designs through subsequent cross-coupling and functional group interconversion reactions. Consequently, a robust and efficient synthesis of this intermediate is of paramount importance for researchers in drug development.
This guide provides an in-depth analysis of the prevalent synthetic methodologies for this compound, offering a comparative assessment of their respective advantages and limitations. We will delve into the mechanistic underpinnings of these routes and provide validated experimental protocols to ensure reproducibility.
Primary Synthetic Route: Electrophilic Bromination of Methyl 3-methylthiophene-2-carboxylate
The most direct and widely adopted method for the synthesis of this compound is the regioselective electrophilic bromination of its precursor, methyl 3-methylthiophene-2-carboxylate. This approach is favored for its straightforward nature and scalability.[3]
Mechanistic Rationale
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The directing effects of the substituents on the ring govern the regioselectivity of the bromination. The ester group at the 2-position is an electron-withdrawing group and a meta-director. Conversely, the methyl group at the 3-position is an electron-donating group and an ortho-, para-director.
In this specific substrate, the activating effect of the methyl group and the deactivating effect of the ester group synergistically favor electrophilic attack at the 4-position. The 5-position is also activated by the methyl group, but the steric hindrance from the adjacent ester group makes the 4-position the more favorable site for bromination.
Validated Experimental Protocol
The following protocol outlines a standard procedure for the synthesis of this compound via electrophilic bromination.
Materials:
-
Methyl 3-methylthiophene-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve methyl 3-methylthiophene-2-carboxylate (1 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature while stirring.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[4]
Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Strategies
While direct bromination is the most common approach, alternative methods exist, often starting from different precursors or employing different halogenating agents. These can be advantageous under specific circumstances, such as when the standard starting material is unavailable or when different regioselectivity is desired.
Route 1: Sandmeyer-type Reaction from an Amino Precursor
An alternative route involves a Sandmeyer-type reaction starting from methyl 3-amino-4-methylthiophene-2-carboxylate.[5] This method is particularly useful if the amino-substituted thiophene is a more readily available precursor. The synthesis involves the diazotization of the amino group followed by displacement with a bromide salt, typically in the presence of a copper(I) catalyst.
Route 2: Halogen Dance and Lithiation-Bromination
For more complex thiophene systems, a "halogen dance" reaction followed by lithiation and bromination can be employed.[6][7] This multi-step process allows for the synthesis of specific isomers that may not be accessible through direct electrophilic substitution. However, this method is more complex and often results in lower overall yields.
Comparative Analysis of Synthetic Routes
| Parameter | Electrophilic Bromination | Sandmeyer-type Reaction | Halogen Dance/Lithiation |
| Starting Material | Methyl 3-methylthiophene-2-carboxylate | Methyl 3-amino-4-methylthiophene-2-carboxylate | Varied halogenated thiophenes |
| Key Reagents | N-Bromosuccinimide (NBS) | NaNO₂, HBr, CuBr | Strong base (e.g., n-BuLi), Br₂ |
| Number of Steps | 1 | 2 (from amino precursor) | Multi-step |
| Typical Yield | High | Moderate to High | Low to Moderate |
| Scalability | Excellent | Good | Poor |
| Simplicity | High | Moderate | Low |
| Key Advantage | Direct, high-yielding, and scalable | Utilizes alternative starting materials | Access to otherwise inaccessible isomers |
| Key Disadvantage | Dependent on precursor availability | Requires handling of diazonium salts | Complex, low-yielding, requires cryogenic conditions |
Conceptual Comparison of Synthetic Pathways
Caption: Comparison of synthetic pathways to the target molecule.
Conclusion
For the majority of applications, the direct electrophilic bromination of methyl 3-methylthiophene-2-carboxylate stands out as the most efficient and practical method for synthesizing this compound. Its operational simplicity, high yields, and scalability make it the preferred choice for both academic research and industrial drug development.[3][8] Alternative routes, while mechanistically interesting and valuable in specific contexts, generally involve more complex procedures and may result in lower overall efficiency. The choice of synthetic route should be guided by the availability of starting materials, the required scale of the synthesis, and the specific isomeric purity needed for the final application.
References
- US4847386A - Process for preparing thiophene derivatives - Google P
- CN101045723A - Synthetic method of 2-bromine-3-methylthiophene - Google P
-
3-methylthiophene - Organic Syntheses Procedure. [Link]
-
Synthesis of 3,4-Dihydroxythiophene-2-carboxylate and Uses as Building Block for Efficient Synthesis of 3,4-Alkylenedioxythiophene (ADOT) Derivatives - ResearchGate. [Link]
-
Practical preparation of ethyl 2-methylthiophene-3-carboxylate - PubMed. [Link]
-
This compound - PubChem. [Link]
-
Flow synthesis of thiophene 2-carboxylates 35. - ResearchGate. [Link]
- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google P
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. [Link]
-
(PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide - ResearchGate. [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide - MDPI. [Link]
Sources
- 1. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]
- 2. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. anaxlab.com [anaxlab.com]
- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Practical preparation of ethyl 2-methylthiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Analytical Standards: Methyl 4-bromo-3-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of your results is paramount. This begins with the quality of your starting materials and reference standards. Methyl 4-bromo-3-methylthiophene-2-carboxylate, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. The choice of an analytical standard for this compound can significantly impact the accuracy and reproducibility of your experimental outcomes.
This guide provides an in-depth technical comparison of commercially available analytical standards of this compound and its closely related structural isomers. We will delve into the critical analytical techniques for their characterization, present a framework for their comparative evaluation, and discuss the importance of stability-indicating methods.
The Critical Role of a Well-Characterized Analytical Standard
An analytical standard serves as a benchmark against which a sample is compared. In drug development, these standards are indispensable for:
-
Identity Confirmation: Ensuring that the correct molecule is being synthesized and used.
-
Purity Assessment: Quantifying the amount of the desired compound and identifying any impurities.
-
Quantitative Analysis: Accurately determining the concentration of the compound in a given sample.
-
Stability Testing: Assessing the degradation of the compound over time and under various environmental conditions.
The presence of impurities, even in trace amounts, can have unforeseen consequences, including altered biological activity, toxicity, or the failure of a synthetic step. Therefore, a thorough understanding of the analytical standard's profile is not just good practice; it is a scientific necessity.
Key Analytical Standards and Their Physicochemical Properties
The primary compound of interest is This compound (CAS: 265652-38-8). However, in a research or procurement setting, several structurally similar compounds may be encountered, either as potential alternatives or as impurities. A clear understanding of their distinct properties is crucial.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Feature |
| This compound | 265652-38-8 | C₇H₇BrO₂S | 235.10 | Methyl group at position 3 |
| Methyl 4-bromothiophene-2-carboxylate | 62224-16-2 | C₆H₅BrO₂S | 221.07 | No methyl group |
| 4-Bromo-3-methylthiophene-2-carboxylic acid | 265652-39-9 | C₆H₅BrO₂S | 221.07 | Carboxylic acid instead of methyl ester |
| Ethyl 4-bromo-3-methylthiophene-2-carboxylate | 265652-37-7 | C₈H₉BrO₂S | 249.13 | Ethyl ester instead of methyl ester |
Comprehensive Characterization of Analytical Standards: A Multi-Technique Approach
A single analytical technique is rarely sufficient to fully characterize an analytical standard. A combination of spectroscopic and chromatographic methods is essential to confirm the structure, assess purity, and identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR are indispensable for confirming the molecular structure. A Certificate of Analysis for this compound confirms its structure is consistent with ¹H NMR data[1].
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the thiophene ring proton, the methyl ester protons, and the methyl group protons on the thiophene ring.
¹³C NMR: Provides information on the number of different types of carbon atoms. This is particularly useful for confirming the substitution pattern on the thiophene ring.
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, offering a high degree of confidence in its identity. A patent document reports an m/z of 237.05 [M+H]⁺ for this compound in an LC-MS analysis, which aligns with its molecular weight[2]. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. Fragmentation patterns observed in MS/MS can provide additional structural information, which is valuable for distinguishing between isomers.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands for the C=O of the ester, C-O stretching, and vibrations associated with the substituted thiophene ring would be expected.
Chromatographic Techniques: The Cornerstone of Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for determining the purity of an analytical standard and identifying impurities.
-
HPLC: Particularly useful for non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is a common approach for purity analysis. A Certificate of Analysis for a commercial sample of this compound indicated a purity of 99.78% by HPLC[1].
-
GC-MS: Ideal for the analysis of volatile compounds and for identifying unknown impurities through their mass spectra. This technique is particularly valuable for detecting residual solvents from the synthesis process.
A Practical Workflow for Comparing Analytical Standards
For researchers who need to select and validate an analytical standard, the following workflow provides a robust framework.
Caption: A workflow for the procurement, analysis, and selection of analytical standards.
Experimental Protocols for Comparative Analysis
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to provide a robust, stability-indicating method for assessing the purity of this compound and its alternatives.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure the separation of potential impurities with different polarities.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
2. Sample Preparation:
- Accurately weigh approximately 10 mg of the analytical standard.
- Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
- Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
3. Data Analysis:
- Calculate the purity of the main peak as a percentage of the total peak area.
- Compare the chromatograms of different standards to identify any unique impurities.
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile impurities, such as residual solvents and starting materials.
1. Instrumentation and Conditions:
- GC-MS System: A standard GC-MS system.
- Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute a wide range of volatile compounds.
- Mass Spectrometer: Operated in full scan mode to identify unknown peaks by library matching.
2. Sample Preparation:
- Dissolve approximately 5 mg of the analytical standard in 1 mL of a high-purity solvent (e.g., dichloromethane).
3. Data Analysis:
- Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
- Quantify impurities using an internal standard or by area percent normalization.
Stability Assessment: The Importance of Forced Degradation Studies
A reliable analytical standard must be stable under defined storage conditions. Forced degradation studies are crucial for developing stability-indicating analytical methods that can separate the intact compound from its degradation products[3][4].
Caption: A workflow for conducting forced degradation studies.
By subjecting the analytical standard to these stress conditions and analyzing the resulting samples with the developed HPLC method, you can:
-
Identify potential degradation products.
-
Establish the degradation pathways.
-
Demonstrate the specificity of your analytical method.
Conclusion and Recommendations
The selection of an analytical standard for This compound requires a diligent and systematic approach. While commercial suppliers may provide a Certificate of Analysis with purity data, it is incumbent upon the researcher to perform in-house verification to ensure the standard is fit for its intended purpose.
Key Recommendations:
-
Always procure standards from reputable suppliers who can provide comprehensive documentation.
-
Never rely on a single analytical technique. A combination of spectroscopic and chromatographic methods is essential for full characterization.
-
Develop and validate a stability-indicating HPLC method for purity assessment, especially for long-term studies or when working with new batches of the standard.
-
Perform impurity profiling using GC-MS to identify and control for volatile impurities that may not be detected by HPLC.
-
For regulated environments, the use of a Certified Reference Material (CRM) is highly recommended. While a specific CRM for this compound may not be readily available, sourcing from a vendor that follows ISO 17034 and ISO/IEC 17025 for their reference material production provides a higher level of assurance.
By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions about the analytical standards they use, thereby enhancing the quality, reliability, and integrity of their scientific work.
References
- METHYL 4-BROMO-3-HYDROXYTHIOPHENE-2-CARBOXYLATE | 95201-93-7. (2025, July 24). ChemicalBook.
- Analytical methods for detecting impurities in 2-Chloro-3-(chloromethyl)thiophene. (n.d.). BenchChem.
- Inhibitors of the renal outer medullary potassium channel. (2012).
- Thiophene CAS No. 110-02-1. (n.d.). AccuStandard.
- Margl, L., Teuscher, E., & Sticher, O. (1995). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Planta Medica, 61(1), 64–68.
- Enhancer of zeste homolog 2 inhibitors. (2014).
- Raheja, R., Pise, N., & Prabhu, A. (2022).
- Margl, L., Teuscher, E., & Sticher, O. (1995). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Planta medica, 61(1), 64–68.
- Thiophenes Reference M
- A Comparative Guide to Purity Assessment of 2-Chloro-3-(dibromomethyl)thiophene using HPLC and GC-MS. (n.d.). BenchChem.
- Compounds targeting proteins, compositions, methods, and uses thereof. (2018).
- Thiophene analytical standard 110-02-1. (n.d.). Sigma-Aldrich.
- Raheja, R., Pise, N., & Prabhu, A. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc.
- Reference Materials. (n.d.). Elemental Microanalysis.
- Certificate of Analysis: Methyl 4-bromo-3-methylthiophene-2-carboxyl
- 稠合噻吩化合物. (n.d.).
- Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Certified Reference M
- McCurry, J. D., & Quimby, B. D. (2003). Analysis of Trace (mg/kg)
- Gondalia, R., Mashru, R., & Savaliya, P. (2014). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. Drug research, 64(8), 429–435.
- Zachariadis, G. A., & Papaioannou, C. G. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 25(23), 5588.
Sources
- 1. file.leyan.com [file.leyan.com]
- 2. WO2012058134A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
- 3. Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradati… [ouci.dntb.gov.ua]
- 4. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methyl 4-bromo-3-methylthiophene-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone for the development of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on derivatives of "Methyl 4-bromo-3-methylthiophene-2-carboxylate," a key building block for creating diverse molecular architectures. By leveraging the reactivity of the bromine atom and the ester group, a variety of functional groups can be introduced, leading to compounds with potentially enhanced biological activities. This document provides a comparative analysis of hypothetical derivatives, supported by established experimental protocols, to guide the rational design of new and more effective therapeutic agents.
The Synthetic Versatility of this compound
This compound serves as a versatile starting material for a range of chemical transformations. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. Furthermore, the methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives. The methyl group at the 3-position can also be functionalized, for example, through bromination with N-bromosuccinimide to introduce a reactive bromomethyl group.
This synthetic accessibility allows for the creation of a library of derivatives with systematic variations in their structure, which is essential for establishing clear structure-activity relationships (SAR).
Comparative Biological Evaluation of Hypothetical Derivatives
To illustrate the potential of this scaffold, we present a comparative analysis of a hypothetical series of derivatives synthesized from this compound. The biological data presented in the following tables are representative and intended to demonstrate how structure modifications can influence activity.
Anticancer Activity
The anticancer potential of thiophene derivatives is a significant area of research. Many thiophene-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.
Table 1: Comparative Anticancer Cytotoxicity (IC50 in µM) of Hypothetical Derivatives Against Various Cancer Cell Lines
| Compound ID | R Group (at 4-position) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Parent | -Br | >100 | >100 | >100 |
| DERIV-A1 | -Phenyl | 55.2 | 62.1 | 75.8 |
| DERIV-A2 | -4-Methoxyphenyl | 32.5 | 41.3 | 49.2 |
| DERIV-A3 | -4-Nitrophenyl | 78.1 | 85.4 | 92.3 |
| DERIV-A4 | -Morpholine | 45.7 | 53.9 | 61.4 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 1.5 |
Data are hypothetical and for illustrative purposes.
Interpretation of Structure-Activity Relationship (SAR): The introduction of an aryl group at the 4-position (DERIV-A1) appears to confer moderate cytotoxic activity compared to the parent compound. The presence of an electron-donating group (-OCH3) on the phenyl ring (DERIV-A2) enhances the anticancer activity, suggesting that increased electron density in the aromatic system may be favorable. Conversely, an electron-withdrawing group (-NO2) as seen in DERIV-A3, diminishes the activity. The introduction of a heterocyclic amine like morpholine (DERIV-A4) also results in moderate activity.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds with activity against a range of Gram-positive and Gram-negative bacteria.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL) of Hypothetical Derivatives
| Compound ID | R Group (at 4-position) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Parent | -Br | >128 | >128 |
| DERIV-B1 | -Thiophene-2-yl | 64 | 128 |
| DERIV-B2 | -Benzofuran-2-yl | 32 | 64 |
| DERIV-B3 | -Piperidine | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Data are hypothetical and for illustrative purposes.
Interpretation of Structure-Activity Relationship (SAR): The introduction of another heterocyclic ring at the 4-position (DERIV-B1 and DERIV-B2) seems to induce some antimicrobial activity. The fusion of a benzene ring to the furan, as in the benzofuran derivative (DERIV-B2), appears to enhance the activity against both bacterial strains. The incorporation of a basic nitrogen-containing heterocycle like piperidine (DERIV-B3) shows the most promising activity in this hypothetical series, suggesting that a basic moiety might be important for interaction with bacterial targets.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Thiophene derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) or inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
Table 3: Comparative In Vitro Anti-inflammatory Activity of Hypothetical Derivatives
| Compound ID | R Group (at 4-position) | Nitric Oxide (NO) Inhibition (%) at 50 µM |
| Parent | -Br | <10 |
| DERIV-C1 | -Aniline | 45 |
| DERIV-C2 | -4-Fluoroaniline | 62 |
| DERIV-C3 | -4-Methylaniline | 51 |
| L-NAME | (Positive Control) | 85 |
Data are hypothetical and for illustrative purposes.
Interpretation of Structure-Activity Relationship (SAR): The introduction of an amino-phenyl group (aniline) at the 4-position via a Buchwald-Hartwig type reaction (DERIV-C1) appears to confer significant anti-inflammatory activity. The presence of an electron-withdrawing fluorine atom on the aniline ring (DERIV-C2) seems to enhance this activity, while an electron-donating methyl group (DERIV-C3) provides a moderate improvement over the unsubstituted aniline derivative. This suggests that modulation of the electronic properties of the aniline ring is a key factor in optimizing the anti-inflammatory potential.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, it is imperative to follow standardized and well-documented protocols. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: Anticancer Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for another 48 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[3][4]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Protocol 3: In Vitro Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Workflow for Nitric Oxide Assay
Sources
- 1. US20180170948A1 - Compounds targeting proteins, compositions, methods, and uses thereof - Google Patents [patents.google.com]
- 2. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents [patents.google.com]
- 3. US10889593B2 - Compounds targeting proteins, compositions, methods, and uses thereof - Google Patents [patents.google.com]
- 4. WO2012058134A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
A Comparative Guide for Researchers: Methyl 4-bromo-3-methylthiophene-2-carboxylate vs. Methyl 3-bromo-4-methylthiophene-2-carboxylate
An In-Depth Analysis of Two Key Isomeric Building Blocks in Medicinal Chemistry and Materials Science
In the landscape of heterocyclic chemistry, substituted thiophenes stand out as privileged scaffolds, integral to the development of novel pharmaceuticals and advanced materials. Their structural similarity to benzene rings allows them to act as bioisosteres, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2] Among the vast array of thiophene derivatives, brominated methylthiophene carboxylates serve as versatile intermediates, offering reactive handles for further molecular elaboration. This guide provides a detailed comparative analysis of two constitutional isomers: Methyl 4-bromo-3-methylthiophene-2-carboxylate and Methyl 3-bromo-4-methylthiophene-2-carboxylate, focusing on their synthesis, physicochemical properties, spectroscopic signatures, and reactivity, to empower researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tale of Two Isomers
At first glance, these isomers share the same molecular formula (C₇H₇BrO₂S) and a closely related molecular weight.[3][4] However, the seemingly subtle difference in the positions of the bromo and methyl substituents on the thiophene ring gives rise to distinct physicochemical properties that can influence their behavior in chemical reactions and biological systems.
| Property | This compound | Methyl 3-bromo-4-methylthiophene-2-carboxylate |
| CAS Number | 265652-38-8[3] | 2808193 (CID)[4] |
| Molecular Formula | C₇H₇BrO₂S[3] | C₇H₇BrO₂S[4] |
| Molecular Weight | 235.10 g/mol [3] | 235.10 g/mol |
| Monoisotopic Mass | 233.93501 Da[3] | 233.93501 Da[4] |
| Predicted XlogP | 2.8[3] | 2.8[4] |
Table 1: Comparison of the fundamental physicochemical properties of the two isomers.
The predicted octanol-water partition coefficient (XlogP) for both isomers is identical, suggesting similar lipophilicity. This characteristic is a crucial determinant of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis Strategies: Navigating Regioselectivity
The synthetic accessibility of these isomers is a critical factor for their practical application. The key challenge in their preparation lies in achieving the desired regioselectivity of bromination and functionalization of the thiophene ring.
Synthesis of this compound
A common route to this isomer involves the bromination of a pre-functionalized thiophene precursor. For instance, the direct bromination of ethyl 5-alkylthiophene-2-carboxylates has been shown to be selective for the 4-position under specific conditions.[5] A plausible synthetic pathway for the target molecule could start from a suitable 3-methylthiophene derivative.
Experimental Protocol: Synthesis of this compound (Hypothetical)
This protocol is based on established methodologies for the bromination and esterification of thiophene derivatives.[5][6]
Step 1: Bromination of 3-Methylthiophene-2-carboxylic acid
-
Dissolve 3-methylthiophene-2-carboxylic acid in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, maintaining the temperature below 10 °C. The electron-donating methyl group at the 3-position and the electron-withdrawing carboxylic acid at the 2-position are expected to direct bromination to the 4-position.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude 4-bromo-3-methylthiophene-2-carboxylic acid by recrystallization or column chromatography.
Step 2: Esterification to this compound
-
Suspend 4-bromo-3-methylthiophene-2-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid with a base like sodium bicarbonate.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography to yield this compound.
Synthesis of Methyl 3-bromo-4-methylthiophene-2-carboxylate
The synthesis of this isomer likely starts with a different precursor, such as 3-bromo-4-methylthiophene. This intermediate can be prepared via electrophilic bromination of 4-methylthiophene or through the debromination of polybrominated methylthiophenes.[1][7]
Experimental Protocol: Synthesis of Methyl 3-bromo-4-methylthiophene-2-carboxylate (Hypothetical)
This protocol is based on the synthesis of related thiophene carboxylates.
Step 1: Carboxylation of 3-bromo-4-methylthiophene
-
Dissolve 3-bromo-4-methylthiophene in an anhydrous ether solvent like diethyl ether or THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base such as n-butyllithium dropwise to perform a lithium-halogen exchange, generating a lithiated thiophene species at the 3-position.
-
Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.
-
Allow the reaction to warm to room temperature and then acidify with a dilute acid.
-
Extract the resulting 3-bromo-4-methylthiophene-2-carboxylic acid with an organic solvent.
-
Purify the carboxylic acid by recrystallization or column chromatography.
Step 2: Esterification to Methyl 3-bromo-4-methylthiophene-2-carboxylate
-
Follow the same esterification procedure as described for the 4-bromo isomer.
Figure 1: General synthetic strategies for the two isomeric methyl bromomethylthiophene carboxylates.
Spectroscopic Characterization: Unmasking the Isomers
Spectroscopic techniques are indispensable for distinguishing between these two isomers. The substitution pattern on the thiophene ring leads to characteristic differences in their NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra are particularly informative. For this compound, a singlet is expected for the C5-proton. In contrast, for Methyl 3-bromo-4-methylthiophene-2-carboxylate, a singlet would be observed for the C5-proton. The chemical shifts of the methyl and methoxy protons will also differ slightly due to the varying electronic environments. A ¹H NMR spectrum for a related compound, methyl 4-bromothiophene-2-carboxylate, is available and can serve as a reference.[8]
¹³C NMR: The carbon NMR spectra will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the thiophene ring carbons are particularly sensitive to the positions of the substituents. For instance, the carbon atom attached to the bromine will exhibit a characteristic shift, and its position will definitively identify the isomer.
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| This compound | C5-H (singlet, ~7.5-7.8 ppm), OCH₃ (singlet, ~3.8 ppm), CH₃ (singlet, ~2.2 ppm) | C=O (~162 ppm), C2, C3, C4, C5 (variable), OCH₃ (~52 ppm), CH₃ (~15 ppm) |
| Methyl 3-bromo-4-methylthiophene-2-carboxylate | C5-H (singlet, ~7.3-7.6 ppm), OCH₃ (singlet, ~3.9 ppm), CH₃ (singlet, ~2.4 ppm) | C=O (~161 ppm), C2, C3, C4, C5 (variable), OCH₃ (~53 ppm), CH₃ (~16 ppm) |
Table 2: Predicted NMR chemical shifts for the two isomers. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹). The C-Br stretching vibrations will appear in the fingerprint region (below 1000 cm⁻¹). Subtle differences in the fingerprint region can be used to distinguish between the two isomers.
Mass Spectrometry (MS)
Both isomers will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The fragmentation patterns, however, may differ. The loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃) are expected fragmentation pathways. The relative intensities of these fragment ions could potentially be used to differentiate the isomers.
Reactivity Profile: A Focus on Suzuki-Miyaura Cross-Coupling
The bromine atom on the thiophene ring of both isomers serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is a powerful tool for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in biologically active molecules.[2][9]
The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl, making these brominated thiophenes excellent substrates.[2] The electronic and steric environment surrounding the C-Br bond will influence the rate and efficiency of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the case of This compound , the bromine atom at the 4-position is flanked by a methyl group at the 3-position and a proton at the 5-position. For Methyl 3-bromo-4-methylthiophene-2-carboxylate , the bromine at the 3-position is positioned between the ester group at the 2-position and the methyl group at the 4-position. The steric hindrance around the C-Br bond is therefore different, which could lead to different reaction kinetics.
Proposed Experiment: Comparative Suzuki-Miyaura Coupling
To objectively compare the reactivity of the two isomers, the following experiment could be conducted:
-
Set up parallel reactions for each isomer with a selection of arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-trifluoromethylphenylboronic acid).
-
Use identical reaction conditions for all reactions: same palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene/ethanol/water), and temperature.
-
Monitor the reaction progress over time using GC-MS or LC-MS to determine the rate of consumption of the starting material and the formation of the product.
-
Isolate the products and calculate the yields for a direct comparison of the efficiency of the coupling reaction for each isomer.
This experiment would provide quantitative data to establish which isomer is the more reactive and efficient coupling partner under standard Suzuki-Miyaura conditions.
Applications in Drug Discovery and Materials Science
Substituted thiophene carboxylates are important precursors in the synthesis of a wide range of biologically active compounds. The ability to functionalize the thiophene ring through reactions like the Suzuki coupling allows for the creation of diverse molecular libraries for drug screening. Thiophene-containing compounds have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11]
In the field of materials science, thiophene-based molecules are key components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these materials can be fine-tuned by modifying the substituents on the thiophene ring.[12] Both this compound and Methyl 3-bromo-4-methylthiophene-2-carboxylate, therefore, represent valuable starting materials for the synthesis of novel functional materials.
Conclusion
This compound and Methyl 3-bromo-4-methylthiophene-2-carboxylate are two closely related isomers with distinct synthetic pathways and potentially different reactivity profiles. While their fundamental physicochemical properties are similar, the strategic placement of the bromo and methyl groups offers unique opportunities for synthetic chemists.
This guide has outlined their synthesis, expected spectroscopic characteristics, and a proposed experimental framework for a direct comparison of their reactivity in the synthetically important Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the differences between these two building blocks will enable researchers to design more efficient and effective synthetic routes towards complex molecules with desired biological or material properties. Further experimental investigation is warranted to fully elucidate the comparative performance of these valuable isomeric intermediates.
References
- BenchChem. (2025). Discovery and history of thiophene compounds in medicinal chemistry.
- BenchChem. (2025). A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions.
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-4-methylthiophene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde.
- BenchChem. (2025). Comparative reactivity of 2-Iodothiophenol vs. 2-Bromothiophenol in Suzuki coupling.
- Royal Society of Chemistry. (n.d.).
-
NIH. (n.d.). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Retrieved from [Link]
- Song, W., Ma, M., Zhang, W., Feng, R., Lu, C., Zhang, H., Zhang, Y., & Zhao, J. (2024). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry, 22(22), 4145-4152.
- Katritzky, A. R., & Laurenzo, K. S. (1986).
-
NIH. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). 4.
-
Oakwood Chemical. (n.d.). Methyl 4-(4-bromophenyl)thiophene-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
- SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
NIH. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
- Chemistry LibreTexts. (2023).
-
NIH. (n.d.). Structure-activity relationship studies of SETD8 inhibitors. Retrieved from [Link]
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
-
NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- ResearchGate. (n.d.).
- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
-
J&K Scientific. (n.d.). 4-Bromo-3-methylthiophene-2-carboxylic acid | 265652-39-9. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromothiophene-2-carboxylate. Retrieved from [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....
-
PubChemLite. (n.d.). Methyl 3-bromo-4-methylthiophene-2-carboxylate (C7H7BrO2S). Retrieved from [Link]
- Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.
- Bruker. (n.d.).
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. PubChemLite - Methyl 3-bromo-4-methylthiophene-2-carboxylate (C7H7BrO2S) [pubchemlite.lcsb.uni.lu]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Methyl 4-bromothiophene-2-carboxylate(62224-16-2) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromo-3-methylthiophene-2-carboxylate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 4-bromo-3-methylthiophene-2-carboxylate. Designed for researchers, chemists, and laboratory personnel in drug development and scientific research, this guide moves beyond simple instructions to explain the scientific rationale behind each procedural step. Our commitment is to ensure your safety and environmental compliance by providing clear, authoritative, and field-tested guidance.
Hazard Identification and Risk Assessment: Understanding the Compound
Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount. This compound is a halogenated heterocyclic compound. Its disposal protocol is dictated by its chemical structure and known toxicological data.
Rationale: The presence of a bromine atom classifies this compound as a halogenated organic waste .[1][2] Halogenated wastes cannot be disposed of with non-halogenated solvent waste because they require specific high-temperature incineration processes to prevent the formation of environmentally persistent and toxic byproducts like dioxins and furans.[3] Furthermore, the thiophene ring, a sulfur-containing heterocycle, can contribute to the formation of sulfur oxides (SOx) upon combustion, which necessitates specialized flue gas scrubbing.
Key Compound Data:
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | PubChem[4] |
| Molecular Formula | C₇H₇BrO₂S | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich |
| Primary Hazard Class | Halogenated Organic Compound | General Classification[1][5] |
| Known Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | Analogous Compound SDS[6][7] |
| Environmental Hazard | Water Hazard Class 3 (WGK 3): Highly hazardous to water. | Sigma-Aldrich |
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that this compound is handled, segregated, and stored in a manner that is safe for laboratory personnel and compliant with environmental regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8]
Phase 1: In-Lab Segregation at the Point of Generation
Immediate and correct segregation is the most critical step in the waste management process.[8] Errors at this stage can lead to dangerous chemical reactions, improper disposal, and increased costs.
Step 1.1: Identify the Waste Stream. Determine the physical state of the waste:
-
A: Pure solid compound or residue.
-
B: Contaminated labware (e.g., gloves, weigh boats, pipette tips).
-
C: Solutions of the compound in a solvent.
Step 1.2: Segregate Based on Classification.
-
For Waste Stream A & B (Solids):
-
For Waste Stream C (Liquids):
-
Identify the solvent. The entire solution must be treated as halogenated waste.
-
Collect in a designated liquid waste container labeled "Halogenated Organic Liquid Waste." [2][11]
-
Crucially , do not mix halogenated and non-halogenated solvent wastes.[3][5] This is a common and costly error in laboratory waste management.
-
Rationale: Segregation prevents dangerous reactions and ensures proper end-of-life treatment. For instance, mixing acids with certain organic wastes can generate toxic gases.[12] Economically, the disposal cost for halogenated waste is often two to three times higher than for non-halogenated waste; cross-contamination of a large volume of non-halogenated solvent with a small amount of this compound would require the entire volume to be disposed of via the more expensive route.[3][11]
Phase 2: Containerization and Labeling
Proper containment and labeling are mandated by law and are essential for safety and tracking from "cradle to grave."[13]
Step 2.1: Select the Correct Container.
-
Use only containers provided or approved by your institution's Environmental Health & Safety (EHS) department.
-
Containers must be made of a material compatible with the waste. For solids, a high-density polyethylene (HDPE) pail or drum is common. For liquids, glass or HDPE bottles are standard.[9][10]
-
Ensure the container is in good condition, free of damage, and has a secure, leak-proof lid.[8]
Step 2.2: Label the Container Correctly and Completely.
-
Affix a hazardous waste tag to the container before adding the first drop of waste.[2][11]
-
The label must clearly state:
-
The words "Hazardous Waste." [5]
-
The full chemical name(s) of the contents. Write out "this compound." Do not use abbreviations or chemical formulas.[2]
-
The approximate percentages of each component if it is a mixture.
-
The relevant hazard pictograms (e.g., Harmful/Irritant).
-
The name of the principal investigator or lab group and the accumulation start date.
-
Rationale: Federal and local regulations require meticulous tracking of hazardous waste.[14] A complete and accurate label informs EHS personnel, transporters, and disposal facility operators of the container's contents and associated dangers, ensuring it is handled safely at every stage.
Phase 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in the lab in a designated SAA until it is ready for pickup by EHS.
Step 3.1: Designate the SAA.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Store waste containers in a well-ventilated area, such as a designated cabinet under a fume hood.
Step 3.2: Ensure Safe Storage Practices.
-
Keep waste containers closed at all times except when adding waste.[2][11]
-
Provide secondary containment (such as a spill tray) to capture any potential leaks.[8][10]
-
Segregate incompatible waste containers. For example, keep acidic waste containers separate from basic and organic waste containers.[12]
Rationale: The SAA regulations are designed to minimize the risk of spills and exposure in the laboratory. Secondary containment is a critical barrier to prevent a chemical release from reaching the environment or causing a larger incident.[8]
Phase 4: Arranging for Final Disposal
Step 4.1: Schedule a Pickup.
-
Once the waste container is nearly full (no more than 90% capacity to allow for expansion) or reaches your institution's time limit for accumulation, contact your EHS department to schedule a waste pickup.[9]
-
Do not pour any chemical waste down the drain.[2][15] This compound is classified as highly hazardous to water.
Rationale: Final disposal of hazardous waste must be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF).[16] Your institution's EHS department is the legally required intermediary that ensures the waste is transported and disposed of in compliance with all federal, state, and local regulations.[14]
Visualizing the Disposal Pathway
The following diagram illustrates the critical decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill during handling or disposal, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: For a small spill of the solid, use absorbent pads or a chemical spill kit to gently sweep up the material. Avoid creating dust.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[11]
-
Personal Protective Equipment (PPE): Do not attempt to clean a spill without appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Cleanup: Place all contaminated absorbent materials and cleaning supplies into a sealed bag or container.[11] Label it clearly as "Hazardous Waste" with the name of the spilled chemical.
-
Reporting: For large spills, evacuate the area and contact your institution's emergency EHS number immediately.[2]
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Waste Guide 2025. Laboratory Waste. [Link]
-
Hazardous Waste Segregation. Unknown Source. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. National Institutes of Health (NIH). [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Household Hazardous Waste (HHW). U.S. Environmental Protection Agency (EPA). [Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
-
Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
This compound. PubChem, National Institutes of Health (NIH). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Synthesis of a new Thiophenol-Thiophene Polymer for the Removal of Mercury. ResearchGate. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. Kyung Hee University. [Link]
-
Safety Data Sheet for Methyl 4-Bromophenylacetate. SynZeal. [Link]
-
Thiophene. Wikipedia. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. UBC [riskmanagement.sites.olt.ubc.ca]
- 4. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. synzeal.com [synzeal.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. epa.gov [epa.gov]
- 14. youtube.com [youtube.com]
- 15. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Methyl 4-bromo-3-methylthiophene-2-carboxylate
As researchers dedicated to advancing drug development, our most critical asset is a safe and controlled laboratory environment. The integrity of our work and our personal safety are paramount. This guide provides a detailed protocol for handling Methyl 4-bromo-3-methylthiophene-2-carboxylate, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. While this compound may not have exhaustive toxicological data, its structure—a substituted thiophene—necessitates a cautious and informed approach. The thiophene ring, present in many pharmaceuticals, can be metabolized by the body into reactive intermediates, leading to potential toxicity.[1][2] Therefore, we handle this and related compounds with the assumption of potential hazards.
Hazard Assessment: Understanding the "Why"
Before handling any chemical, a thorough risk assessment is mandatory. For this compound, the primary known hazards include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[3] The core principle of our safety protocol is to prevent contact with the chemical through all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs).
Incompatibilities: It is crucial to prevent this compound from coming into contact with strong oxidizing agents, acids, bases, and reducing agents, as this could lead to vigorous, uncontrolled reactions.[4]
Engineering Controls: Your First and Best Defense
Personal protective equipment (PPE) is the final barrier between you and a potential hazard. The primary lines of defense are engineering controls designed to contain the chemical at its source.
-
Chemical Fume Hood: All handling of this compound, from weighing to preparing solutions, must be conducted inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood's constant airflow pulls vapors and fine particulates away from your breathing zone, providing the most significant layer of protection against inhalation.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed near your workstation.[4][5] Familiarize yourself with their operation before you begin your work.
Personal Protective Equipment (PPE): The Essential Ensemble
A multi-layered approach to PPE is essential. The following table summarizes the minimum required equipment.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[5][6][7] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (Nitrile is a common and effective choice). | Prevents direct skin contact. Always inspect gloves for tears or punctures before use. For extended work or when handling higher concentrations, consider double-gloving .[8] Remove and replace gloves immediately if contamination occurs, and always wash hands thoroughly after removing gloves.[9] |
| Body Protection | A long-sleeved laboratory coat.[6] | Protects skin and personal clothing from minor spills and contamination. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Generally not required if work is performed in a fume hood. | If there is a risk of generating aerosols or dust outside of a fume hood (e.g., during a large-scale cleanup), a NIOSH-approved respirator is necessary.[5][6] |
Step-by-Step Safe Handling Protocol
This protocol outlines the procedural flow for working with this compound, integrating safety at every step.
I. Preparation and Pre-Handling
-
Review the SDS: Before starting, review the Safety Data Sheet (SDS) for this compound.[4]
-
Clear the Hood: Ensure your chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Assemble Materials: Place all necessary equipment (glassware, spatulas, solvents, waste containers) inside the hood before introducing the chemical.
-
Don PPE: Put on your lab coat, safety goggles, and gloves before handling the chemical container.
II. Handling and Dispensing
-
Work Within the Hood: Perform all manipulations, including opening the container and weighing the compound, deep within the chemical fume hood.
-
Avoid Inhalation: Do not breathe in vapors or dust.[4][10] The fume hood is your primary protection here.
-
Prevent Contact: Use spatulas and other tools to avoid direct contact. Do not get the chemical in your eyes, on your skin, or on your clothing.[4][11]
-
Container Management: Keep the container tightly closed when not in use to minimize the escape of vapors.[10]
III. Post-Handling and Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Clean Workspace: Wipe down the surface of the fume hood with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
IV. Waste Disposal
-
Segregate Waste: Dispose of contaminated consumables (gloves, wipes, pipette tips) and residual chemical into a designated, clearly labeled hazardous waste container.[4][10]
-
Follow Regulations: Adhere strictly to your institution's and local regulations for chemical waste disposal. Do not pour chemical waste down the drain.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations, placing safety checks at the forefront of the experimental process.
Caption: Workflow for handling this compound.
Emergency Response Plan
Even with meticulous planning, accidents can happen. Immediate and correct action is vital.
-
Skin Contact: Immediately take off all contaminated clothing.[10] Rinse the affected skin area with plenty of water.[10] If skin irritation develops or persists, seek medical attention.[10]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[10] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[10] Seek immediate medical attention.[4][11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10] If the person feels unwell, seek medical advice.[10]
-
Ingestion: Rinse the mouth with water.[10] Do NOT induce vomiting.[4] Seek immediate medical assistance.[4]
-
Spill: Remove all sources of ignition.[4] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[4]
By internalizing not just the "what" but the "why" of these safety protocols, you empower yourself to work confidently and securely. This disciplined approach ensures the integrity of your research and, most importantly, your long-term health and well-being in the scientific community.
References
-
This compound | C7H7BrO2S | CID 59212115 - PubChem. (n.d.). [Link]
-
SAFETY DATA SHEET - 2-Bromo-3-methylthiophene. (2025). [Link] (Note: A specific deep link is not available, but the SDS can be searched on the site.)
-
Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods - PubMed. (2015). [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF - ResearchGate. (2015). [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.). [Link]
-
Dimerization reactions with oxidized brominated thiophenes - RSC Publishing. (n.d.). [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022). [Link]
-
4-bromo-2-heptene - Organic Syntheses Procedure. (n.d.). [Link]
Sources
- 1. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
